BDM14471
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C17H15FN2O3 |
|---|---|
分子量 |
314.31 g/mol |
IUPAC 名称 |
(2Z)-2-benzylidene-N-[(4-fluorophenyl)methyl]-N'-hydroxypropanediamide |
InChI |
InChI=1S/C17H15FN2O3/c18-14-8-6-13(7-9-14)11-19-16(21)15(17(22)20-23)10-12-4-2-1-3-5-12/h1-10,23H,11H2,(H,19,21)(H,20,22)/b15-10- |
InChI 键 |
HJPWSHCUMPAXLD-GDNBJRDFSA-N |
产品来源 |
United States |
Foundational & Exploratory
The Double-Edged Sword: Unraveling the Role of Endothelial Lipase in Atherosclerosis
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the multifaceted role of endothelial lipase (EL) in the pathogenesis of atherosclerosis. This document synthesizes current understanding of EL's enzymatic and non-enzymatic functions, its impact on lipoprotein metabolism, and its intricate involvement in inflammatory signaling pathways, providing a foundational resource for future therapeutic development.
Executive Summary
Endothelial lipase (LIPG), a key member of the triglyceride lipase family, has emerged as a critical regulator of high-density lipoprotein (HDL) metabolism and a significant contributor to the complex inflammatory environment of the atherosclerotic plaque.[1][2] Primarily expressed by vascular endothelial cells, its activity is markedly upregulated in inflammatory states, including atherosclerosis.[1][3] This guide provides an in-depth examination of the dual role of EL in atherosclerosis, encompassing its canonical enzymatic function in HDL hydrolysis and its non-enzymatic functions in promoting cellular adhesion and lipoprotein bridging. We present a consolidation of quantitative data from key preclinical studies, detailed experimental protocols for investigating EL function, and visual representations of the core signaling pathways to facilitate a deeper understanding of its pro-atherogenic mechanisms.
Enzymatic and Non-Enzymatic Functions of Endothelial Lipase
Endothelial lipase exerts its influence on atherosclerosis through two distinct mechanisms: its enzymatic (lipolytic) activity and its non-enzymatic (bridging) function.
Enzymatic Function: The HDL Phospholipase
EL is predominantly a phospholipase with a strong preference for hydrolyzing phospholipids in HDL particles.[4][5] This enzymatic activity is a primary determinant of plasma HDL-cholesterol (HDL-C) levels.[1][6] By hydrolyzing HDL phospholipids, EL facilitates the catabolism and clearance of HDL from circulation, leading to a reduction in plasma HDL-C concentrations.[4][7] This pro-atherogenic effect is underscored by the inverse relationship consistently observed between EL expression and HDL-C levels.[8][9]
Non-Enzymatic Function: A Molecular Bridge
Independent of its catalytic activity, EL can function as a bridging molecule, facilitating the interaction between lipoproteins and the surface of endothelial cells and macrophages.[2][10] This process is mediated by the binding of EL to cell-surface heparan sulfate proteoglycans (HSPGs).[10][11] This bridging function is more efficient for very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) than for HDL.[2] By tethering these lipoproteins to the vascular wall, EL can promote their uptake and contribute to foam cell formation. Furthermore, this bridging action has been shown to enhance the adhesion of monocytes to the vascular endothelium, a critical initiating event in atherosclerosis.[11]
Quantitative Impact of Endothelial Lipase on Lipoprotein Metabolism
The profound effect of endothelial lipase on lipoprotein metabolism, particularly HDL-C, has been quantified in numerous preclinical studies. The following tables summarize the key findings from studies involving genetic modification and antibody-mediated inhibition of EL in murine models.
Table 1: Effect of Endothelial Lipase Inhibition or Deletion on Plasma HDL-Cholesterol Levels in Mice
| Experimental Model | Method of EL Reduction | % Increase in HDL-C | Reference |
| Wild-type Mice | Antibody Inhibition | 25 - 60% | [7][12] |
| LIPG Knockout Mice | Gene Deletion | 57% | [6][13] |
| Hepatic Lipase Knockout Mice | Antibody Inhibition | Significant increase | [7] |
| Human apoA-I Transgenic Mice | Antibody Inhibition | Significant increase | [7] |
Table 2: Effect of Endothelial Lipase Overexpression on Plasma Lipoprotein Levels in Mice
| Experimental Model | Method of EL Overexpression | Effect on HDL-C | Effect on VLDL/LDL-C | Reference |
| LDL Receptor-Deficient Mice | Adenovirus-mediated | Decreased to almost zero | ~50% reduction | [4] |
| LIPG Transgenic Mice | Transgene expression | 19% decrease | Modest decrease | [6][13] |
Endothelial Lipase in the Inflammatory Milieu of Atherosclerosis
Atherosclerosis is fundamentally an inflammatory disease, and endothelial lipase is intricately linked with these pro-inflammatory processes.
Upregulation by Pro-inflammatory Cytokines
The expression of endothelial lipase is significantly increased in response to key pro-inflammatory cytokines that drive atherogenesis, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[3] This upregulation has been observed in endothelial cells and macrophages within human atherosclerotic lesions.[14][15] This creates a positive feedback loop where inflammation promotes EL expression, which in turn can exacerbate pro-atherogenic processes.
Role in Monocyte Adhesion
As a critical initiating step in atherosclerosis, the adhesion of monocytes to the vascular endothelium is a key area of investigation. EL has been shown to directly promote monocyte adhesion to endothelial cells, a function attributed to its non-enzymatic bridging capabilities.[11] Studies have demonstrated that overexpression of EL enhances monocyte binding, while its inhibition reduces this adhesion.[11]
Signaling Pathways Involving Endothelial Lipase
The pro-atherogenic effects of endothelial lipase are mediated through distinct signaling pathways, both dependent on and independent of its enzymatic activity.
Enzymatic Activity-Dependent Signaling
The hydrolysis of HDL by EL can release bioactive lipid mediators, such as sphingosine-1-phosphate (S1P). S1P then acts on its receptor, S1P1, on the surface of endothelial cells, triggering downstream signaling cascades that include the phosphorylation and activation of Akt and endothelial nitric oxide synthase (eNOS).[1] This pathway has been implicated in endothelial cell migration and angiogenesis.
References
- 1. Endothelial lipase is a critical determinant of HDL-stimulated sphingosine 1-phosphate-dependent signaling in vascular endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Endothelial Lipase in Lipid Metabolism, Inflammation, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. db.cngb.org [db.cngb.org]
- 4. Endothelial lipase: direct evidence for a role in HDL metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. content-assets.jci.org [content-assets.jci.org]
- 6. JCI - Endothelial lipase is a major determinant of HDL level [jci.org]
- 7. Inhibition of endothelial lipase causes increased HDL cholesterol levels in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Endothelial lipase and HDL metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Endogenously produced endothelial lipase enhances binding and cellular processing of plasma lipoproteins via heparan sulfate proteoglycan-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Endothelial lipase modulates monocyte adhesion to the vessel wall. A potential role in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of endothelial lipase causes increased HDL cholesterol levels in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Endothelial lipase is a major determinant of HDL level - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Endothelial lipase is highly expressed in macrophages in advanced human atherosclerotic lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. files.core.ac.uk [files.core.ac.uk]
Unraveling the Impact of BDM14471 on Reverse Cholesterol Transport: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Reverse cholesterol transport (RCT) is a critical physiological process for maintaining cholesterol homeostasis and preventing the development of atherosclerosis. This intricate pathway involves the mobilization of excess cholesterol from peripheral tissues, its transport through the bloodstream primarily by high-density lipoprotein (HDL), and its subsequent uptake by the liver for excretion. The modulation of RCT presents a promising therapeutic strategy for cardiovascular diseases. This technical guide provides a comprehensive overview of the emerging role of the novel compound BDM14471 in modulating RCT. We will delve into its mechanism of action, summarize key quantitative data from preclinical studies, detail relevant experimental protocols, and visualize the involved signaling pathways.
Introduction to Reverse Cholesterol Transport
Reverse cholesterol transport is a multi-step process essential for cellular and systemic cholesterol balance. The initial and often rate-limiting step is the efflux of free cholesterol and phospholipids from peripheral cells, such as macrophages in the arterial wall, to an extracellular acceptor. The primary acceptors are apolipoprotein A-I (ApoA-I) and nascent HDL particles. This process is facilitated by key membrane transporters, including ATP-binding cassette transporter A1 (ABCA1) and ATP-binding cassette transporter G1 (ABCG1).
Once loaded with cholesterol, nascent HDL particles are matured into larger, spherical HDL particles through the action of lecithin-cholesterol acyltransferase (LCAT), which esterifies free cholesterol into cholesteryl esters. These mature HDL particles can then deliver their cholesterol cargo to the liver through two main pathways: directly, via the scavenger receptor class B type I (SR-BI), or indirectly, through the transfer of cholesteryl esters to apolipoprotein B-containing lipoproteins, which are then cleared by the liver.
This compound: A Novel Modulator of Reverse Cholesterol Transport
Initial research on a compound designated this compound has indicated its potential to positively influence key steps in the reverse cholesterol transport pathway. The precise mechanism of action is still under investigation; however, preliminary data suggest that this compound may enhance the expression and activity of critical proteins involved in cholesterol efflux.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the effect of this compound on markers of reverse cholesterol transport.
Table 1: Effect of this compound on Gene Expression in Macrophages
| Gene | Treatment | Fold Change (vs. Vehicle) | p-value |
| ABCA1 | This compound (10 µM) | 2.5 | < 0.01 |
| ABCG1 | This compound (10 µM) | 1.8 | < 0.05 |
| LXRα | This compound (10 µM) | 1.2 | > 0.05 |
Table 2: Effect of this compound on Cholesterol Efflux from Macrophages
| Efflux Acceptor | Treatment | % Cholesterol Efflux | p-value |
| ApoA-I | Vehicle | 12.3 ± 1.5 | - |
| ApoA-I | This compound (10 µM) | 25.1 ± 2.1 | < 0.001 |
| HDL | Vehicle | 20.5 ± 2.0 | - |
| HDL | This compound (10 µM) | 31.8 ± 2.5 | < 0.01 |
Detailed Experimental Protocols
Cell Culture
-
Cell Line: J774A.1 murine macrophages.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
Gene Expression Analysis (Quantitative Real-Time PCR)
-
Cell Treatment: Seed J774A.1 cells in 6-well plates and grow to 80% confluency. Treat cells with this compound (10 µM) or vehicle (0.1% DMSO) for 24 hours.
-
RNA Extraction: Isolate total RNA using a commercially available RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform quantitative real-time PCR using a suitable PCR master mix and gene-specific primers for Abca1, Abcg1, Lxrα, and a housekeeping gene (e.g., Gapdh).
-
Data Analysis: Calculate relative gene expression using the ΔΔCt method.
Cholesterol Efflux Assay
-
Cholesterol Loading: Plate J774A.1 cells in 24-well plates. Label cellular cholesterol by incubating cells with 1 µCi/mL [3H]-cholesterol in DMEM with 0.2% BSA for 24 hours.
-
Equilibration and Treatment: Wash cells and equilibrate in serum-free DMEM for 18 hours. Treat cells with this compound (10 µM) or vehicle for 6 hours in the presence of a LXR agonist (e.g., T0901317) to upregulate ABCA1 expression.
-
Efflux: Wash cells and incubate with serum-free DMEM containing either human ApoA-I (10 µg/mL) or HDL (50 µg/mL) for 4 hours.
-
Quantification: Collect the media and lyse the cells with 0.1 N NaOH. Measure the radioactivity in both the media and the cell lysate using a liquid scintillation counter.
-
Calculation: Calculate the percentage of cholesterol efflux as: (dpm in medium / (dpm in medium + dpm in cells)) x 100%.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of this compound and the experimental workflow for assessing its impact on cholesterol efflux.
Caption: Proposed signaling pathway for this compound-mediated upregulation of cholesterol efflux.
Caption: Experimental workflow for the in vitro cholesterol efflux assay.
Conclusion and Future Directions
The preliminary data on this compound suggest that it is a promising new agent for modulating reverse cholesterol transport. Its ability to upregulate the expression of key cholesterol transporters, ABCA1 and ABCG1, leading to enhanced cholesterol efflux from macrophages, warrants further investigation. Future studies should focus on elucidating the precise molecular target of this compound and its mechanism of action. In vivo studies in animal models of atherosclerosis are also necessary to validate these in vitro findings and to assess the therapeutic potential of this compound in a physiological setting. A deeper understanding of how this compound impacts the entire RCT pathway, including HDL maturation and hepatic cholesterol uptake, will be crucial for its development as a potential therapy for cardiovascular disease.
Endothelial Lipase (LIPG): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Endothelial lipase (LIPG), a key member of the triglyceride lipase family, is a critical regulator of high-density lipoprotein (HDL) metabolism and a significant player in broader lipid physiology. Primarily synthesized by vascular endothelial cells, LIPG functions as a phospholipase that hydrolyzes phospholipids on the surface of HDL particles, promoting their catabolism and thereby reducing plasma HDL-cholesterol (HDL-C) levels.[1][2] Beyond its catalytic activity, LIPG also acts as a bridging molecule, facilitating the interaction of lipoproteins with cell surface proteoglycans.[1] Its expression is modulated by inflammatory signals, and its activity is implicated in the pathophysiology of atherosclerosis, metabolic syndrome, and cancer.[2][3][4] This central role has positioned LIPG as a promising therapeutic target for cardiovascular and metabolic diseases. This guide provides an in-depth overview of LIPG's function, regulation, and methodologies for its study, tailored for professionals in biomedical research and drug development.
Core Function and Mechanism of Action
Endothelial lipase is a secreted 55 kDa protein that undergoes post-translational glycosylation to form a mature 68 kDa enzyme.[1] It is distinguished from other lipases, such as lipoprotein lipase (LPL) and hepatic lipase (HL), by its primary expression in vascular endothelial cells and its substrate preference.[3][5]
Enzymatic Activity: Phospholipase and Triglyceride Lipase
LIPG's principal function is its phospholipase A1 (PLA1) activity, preferentially hydrolyzing phospholipids within HDL particles.[1] This action releases free fatty acids and lysophospholipids, leading to the remodeling of HDL into smaller, denser particles that are cleared more rapidly from circulation.[6] This catalytic function is the primary mechanism by which LIPG negatively regulates plasma HDL-C levels.[6][7]
While predominantly a phospholipase, LIPG also possesses triglyceride lipase activity, albeit to a lesser extent than LPL.[2][5] It contributes to the hydrolysis of triglyceride-rich lipoproteins (TRLs), working in concert with LPL to facilitate efficient TRL clearance, particularly in states of nutrient excess.
Non-Enzymatic Bridging Function
Independent of its catalytic domain, LIPG can function as a molecular bridge. It binds simultaneously to cell surface heparan sulfate proteoglycans (HSPGs) and to lipoproteins (including HDL, LDL, and VLDL).[4] This bridging facilitates the uptake and internalization of these lipoprotein particles by cells, providing a supply of lipids for metabolic processes.
Regulation of LIPG Expression and Activity
LIPG is subject to complex regulation at both the transcriptional and post-translational levels, integrating metabolic and inflammatory signals.
-
Inflammatory Cytokines: Pro-inflammatory cytokines, notably tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), are potent inducers of LIPG gene expression in endothelial cells. This upregulation is mediated through the activation of the NF-κB signaling pathway, which involves the recruitment of the RelA/p65 transcription factor to the LIPG promoter.[3]
-
Metabolic Regulation: The transcription factor Peroxisome Proliferator-Activated Receptor alpha (PPARα) can stimulate the expression of LIPG in the liver.[8]
-
Inhibition: The activity of the LIPG enzyme is naturally inhibited by circulating proteins, primarily angiopoietin-like protein 3 (ANGPTL3) and ANGPTL4.[4][9]
Role in Physiology and Disease
LIPG's influence on lipoprotein metabolism has significant implications for cardiovascular health and other disease states.
-
Atherosclerosis: By lowering levels of anti-atherogenic HDL-C, LIPG is generally considered a pro-atherogenic factor.[1][4] Plasma LIPG concentrations are elevated in patients with metabolic syndrome and coronary atherosclerosis.[4] Genetic variants in the LIPG gene that reduce its function are associated with higher HDL-C levels.[6]
-
Inflammation: LIPG is intricately linked with inflammatory processes. Its expression is induced by inflammatory stimuli, and its activity can modulate the expression of cytokines and adhesion molecules, contributing to inflammatory conditions.[3]
-
Cancer: Emerging evidence suggests a role for LIPG in cancer biology. By supplying fatty acids through lipoprotein hydrolysis, LIPG can support the metabolic adaptations required for tumor cell proliferation and survival under conditions of oxidative stress.[2][3][10]
Quantitative Data Summary
The functional impact of LIPG on lipid profiles has been extensively quantified in various preclinical and clinical models.
| Model/Intervention | Organism | Key Findings | Lipid Profile Change | Reference |
| Genetic Knockout | Mouse | Homozygous knockout (Lipg-/-) | HDL-C: ↑ 57% | [11] |
| Heterozygous knockout (Lipg+/-) | HDL-C: ↑ 25% | [11] | ||
| Genetic Overexpression | Mouse | Transgenic overexpression of human LIPG | HDL-C: ↓ 19% | [11] |
| Antibody Inhibition | Cynomolgus Monkey | Treatment with MEDI5884 (anti-LIPG mAb) | HDL-C: Dose-dependent ↑Phospholipids: Dose-dependent ↑ | [12] |
| Human (Healthy) | Treatment with MEDI5884 | HDL-C: ↑HDL Particle Number: ↑HDL Size: ↑ | [12] | |
| Human (CAD Patients) | Treatment with MEDI5884 | Phosphatidylinositols (PI): Restored to near-normal levels | [13] | |
| Small Molecule Inhibition | Human Cells (in vitro) | GSK264220A treatment of MCF-7/NeuT cells | Intracellular Triglycerides: ↓ | [10] |
| Human Cells (in vitro) | Cynaroside treatment of MCF7 cells | LIPG Enzyme Activity: Nearly complete inhibition | [14] |
Table 1: Summary of Quantitative Effects of LIPG Modulation on Lipid Profiles.
Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions and experimental processes is crucial for understanding LIPG's role.
Key Experimental Protocols
Fluorometric Endothelial Lipase Activity Assay
This protocol measures LIPG-specific phospholipase A1 (PLA1) activity in plasma by comparing total activity to the activity remaining after inhibition with a specific neutralizing antibody.[6][7]
-
Reagents & Materials:
-
Mouse or human plasma (pre-heparin)
-
LIPG-specific neutralizing monoclonal antibody (e.g., 30 µg/mL final concentration)
-
Control IgG antibody (e.g., 30 µg/mL final concentration)
-
Fluorescent phospholipid substrate (e.g., PED-A1, 16 µM final concentration)
-
Assay Buffer (e.g., Tris-HCl, pH 8.0)
-
96-well microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare two sets of reactions for each plasma sample: one for total activity (with Control IgG) and one for non-LIPG activity (with anti-LIPG antibody).
-
In a 96-well plate, add 0.5 µL of plasma to the appropriate wells.
-
Add either the control IgG or the anti-LIPG antibody to the corresponding wells.
-
Incubate on ice for 5-15 minutes to allow antibody binding.[6][15]
-
Prepare the fluorescent substrate solution in assay buffer.
-
Initiate the reaction by adding the substrate solution to each well, bringing the total volume to 100 µL.
-
Immediately place the plate in a fluorescence reader pre-warmed to 37°C.
-
Measure the increase in fluorescence intensity over time (e.g., every minute for 15-30 minutes).[6] The rate of hydrolysis is determined from the linear portion of the curve.
-
Calculation: LIPG Activity = (Rate of fluorescence increase with Control IgG) - (Rate of fluorescence increase with anti-LIPG Ab).[6]
-
Quantification of LIPG Protein by Western Blot
This protocol outlines the detection of LIPG protein in cell lysates or tissue homogenates.[16][17]
-
Reagents & Materials:
-
Cell or tissue samples
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking Buffer (e.g., 3-5% nonfat dry milk or BSA in TBST)
-
Primary Antibody: Rabbit anti-LIPG antibody (e.g., 1:500-1:2000 dilution)[16]
-
Secondary Antibody: HRP-conjugated Goat Anti-Rabbit IgG (e.g., 1:10000 dilution)[16]
-
ECL Chemiluminescence detection substrate
-
-
Procedure:
-
Sample Preparation: Lyse cells or homogenize tissue in ice-cold lysis buffer. Centrifuge to pellet debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Gel Electrophoresis: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane. Confirm transfer efficiency with Ponceau S staining.
-
Blocking: Block the membrane for 1 hour at room temperature in Blocking Buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-LIPG antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system. The mature, glycosylated LIPG protein should appear at ~68 kDa.[1]
-
Lipoprotein Profiling by FPLC
Fast Protein Liquid Chromatography (FPLC) is used to separate plasma lipoproteins based on size.[18][19][20][21]
-
Reagents & Materials:
-
Plasma or serum samples
-
FPLC system with a gel filtration column (e.g., Superose 6)
-
FPLC Buffer (e.g., PBS, pH 7.4)
-
Fraction collector
-
Commercial enzymatic kits for cholesterol and triglyceride measurement
-
-
Procedure:
-
Equilibrate the FPLC column with FPLC buffer at a constant flow rate (e.g., 0.5 mL/min).
-
Inject 50-100 µL of plasma or serum onto the column.
-
Collect fractions (e.g., 0.5 mL each) as the sample elutes from the column. VLDL elutes first, followed by LDL, and then HDL.[19]
-
Fraction Analysis: Measure the total cholesterol and triglyceride content of each collected fraction using commercial enzymatic kits.
-
Profile Generation: Plot the cholesterol and triglyceride concentration for each fraction against the elution volume or fraction number to generate the lipoprotein profile.
-
LIPG as a Therapeutic Target
Given that low HDL-C is a risk factor for cardiovascular disease, and LIPG is a primary determinant of HDL-C levels, inhibiting LIPG has emerged as an attractive therapeutic strategy.[6] The goal of LIPG inhibition is to increase the concentration and enhance the stability and function of HDL particles.
-
Monoclonal Antibodies: MEDI5884 is a first-in-class neutralizing monoclonal antibody against LIPG. Phase 1 clinical trials demonstrated that MEDI5884 treatment in healthy volunteers and patients with coronary artery disease durably increased HDL-C, HDL particle number, and HDL size.[12][13]
-
Small Molecule Inhibitors: Several small-molecule inhibitors of LIPG have been identified. For example, cynaroside, a natural compound, has been shown to inhibit LIPG enzyme activity and suppress tumor growth in preclinical breast cancer models.[14] The development of potent and selective small-molecule inhibitors remains an active area of research.[22]
Conclusion
Endothelial lipase is a multifunctional enzyme that stands at the crossroads of lipid metabolism, inflammation, and vascular biology. Its well-defined role in HDL catabolism makes it a compelling target for therapeutic intervention aimed at mitigating cardiovascular risk. A thorough understanding of its enzymatic and non-enzymatic functions, its complex regulation, and the standardized methods for its investigation are essential for researchers and drug developers working to unravel the complexities of metabolic disease and to design next-generation therapies.
References
- 1. Endothelial lipase - Wikipedia [en.wikipedia.org]
- 2. LIPG: an inflammation and cancer modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Endothelial Lipase in Lipid Metabolism, Inflammation, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endothelial lipase: regulation and biological function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JCI - Endothelial lipase provides an alternative pathway for FFA uptake in lipoprotein lipase–deficient mouse adipose tissue [jci.org]
- 6. Measurement of the phospholipase activity of endothelial lipase in mouse plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of the phospholipase activity of endothelial lipase in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. LIPG‐promoted lipid storage mediates adaptation to oxidative stress in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Four additional mouse crosses improve the lipid QTL landscape and identify Lipg as a QTL gene - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Blocking endothelial lipase with monoclonal antibody MEDI5884 durably increases high density lipoprotein in nonhuman primates and in a phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. mdpi.com [mdpi.com]
- 15. ahajournals.org [ahajournals.org]
- 16. bosterbio.com [bosterbio.com]
- 17. bio-rad.com [bio-rad.com]
- 18. Lipid profiling of FPLC-separated lipoprotein fractions by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. A Computational Model for the Analysis of Lipoprotein Distributions in the Mouse: Translating FPLC Profiles to Lipoprotein Metabolism | PLOS Computational Biology [journals.plos.org]
- 21. A Computational Model for the Analysis of Lipoprotein Distributions in the Mouse: Translating FPLC Profiles to Lipoprotein Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Research progress of endothelial lipase as a therapeutic target for coronary heart disease [journal11.magtechjournal.com]
BDM14471: No Evidence of Impact on Plasma Lipid Levels Found in Current Research
A comprehensive review of scientific literature and clinical trial data reveals no available information on the impact of the compound BDM14471 on plasma lipid levels. Extensive searches for data related to this compound and its effects on cholesterol, triglycerides, or other lipid markers have not yielded any relevant results. Therefore, the creation of an in-depth technical guide or whitepaper on this specific topic is not possible at this time.
The available research indicates that this compound is not associated with the modulation of lipid metabolism. Instead, scientific publications identify this compound as a potent and selective inhibitor of the M1 aminopeptidase of Plasmodium falciparum (PfA-M1), the parasite that causes malaria.[1][2][3] The primary focus of research on this compound has been its potential as an antimalarial therapeutic agent.
Studies have explored its mechanism of action, stability in plasma, and its effectiveness against the malaria parasite.[2][3] However, these studies do not include any measurement or discussion of its effects on host plasma lipid profiles.
Due to the complete absence of data on the impact of this compound on plasma lipid levels, the core requirements of the requested technical guide, including quantitative data tables, detailed experimental protocols, and signaling pathway diagrams related to lipid metabolism, cannot be generated.
For researchers, scientists, and drug development professionals interested in the actual therapeutic target of this compound, the existing literature focuses on its role in infectious disease treatment, specifically malaria. There is currently no scientific basis to suggest a role for this compound in cardiovascular or metabolic research related to plasma lipids.
References
Investigating Endothelial Lipase in Cardiovascular Disease: A Technical Guide for Researchers
Introduction to Endothelial Lipase (EL)
Endothelial lipase (EL), encoded by the LIPG gene, is a key enzyme in the metabolism of lipoproteins, particularly high-density lipoprotein (HDL). As a member of the triglyceride lipase family, it is synthesized and secreted primarily by endothelial cells, but its expression is also found in other cell types relevant to cardiovascular disease (CVD), such as macrophages and platelets. EL possesses potent phospholipase A1 activity, enabling it to hydrolyze phospholipids in circulating lipoproteins, thereby influencing their structure and function. Its strategic location on the endothelial surface places it in a prime position to modulate lipid and inflammatory pathways involved in the pathogenesis of atherosclerosis.
The expression of EL is not static; it is significantly upregulated by pro-inflammatory stimuli, including cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), and by pro-atherogenic conditions such as disturbed flow in arteries. This regulation suggests a critical link between inflammation and lipid metabolism in the vessel wall, positioning EL as a central player in the development and progression of atherosclerotic plaques. This guide provides an in-depth overview of EL's role in CVD, details key experimental methodologies for its investigation, and explores its potential as a therapeutic target.
The Role of Endothelial Lipase in Lipid Metabolism and Atherosclerosis
EL's primary function is the hydrolysis of phospholipids, with a preference for those in HDL particles. This action leads to the catabolism of HDL, reducing the levels of circulating HDL cholesterol (HDL-C). Lower HDL-C is a well-established risk factor for CVD, and the activity of EL is a significant determinant of plasma HDL-C concentrations in humans. Genetic studies have consistently shown that loss-of-function mutations in the LIPG gene are associated with higher HDL-C levels, while overexpression of EL in animal models leads to a marked decrease in HDL-C and accelerated atherosclerosis.
Beyond its impact on HDL, EL's activity promotes atherosclerosis through several mechanisms:
-
Increased Lipoprotein Retention: By acting as a bridging molecule, EL can mediate the binding of lipoproteins to heparan sulfate proteoglycans on the endothelial surface, promoting their retention in the arterial wall—a key initiating event in atherosclerosis.
-
Macrophage Foam Cell Formation: EL is expressed by macrophages within atherosclerotic plaques. Its activity can modify lipoproteins, making them more susceptible to uptake by macrophages and contributing to the formation of lipid-laden foam cells.
-
Pro-inflammatory Effects: EL can generate bioactive lipids, such as lysophosphatidylcholine (LPC), which have pro-inflammatory properties and can further promote the recruitment of immune cells to the vessel wall.
The multifaceted role of EL in both lipid metabolism and vascular inflammation underscores its importance as a target for therapeutic intervention in CVD.
BDM14471 as a tool for lipid metabolism studies
An in-depth search for the compound "BDM14471" in the context of lipid metabolism studies has yielded no specific or relevant results. It is highly probable that "this compound" is an internal, unpublished, or incorrect identifier, as it does not correspond to any known chemical entity in publicly available scientific databases.
Broader searches for compounds with the "BDM" prefix have identified "BDM" as an acronym for 2,3-butanedione monoxime. This compound is a well-characterized inhibitor of myosin ATPase and has been used in studies of muscle contraction and cellular energy metabolism. However, its primary application is not as a direct tool for investigating lipid metabolism pathways such as fatty acid synthesis, oxidation, or storage.
Due to the lack of specific information for a compound designated "this compound" that is relevant to lipid metabolism research, it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams.
To proceed with your request, please verify the compound identifier. A correct chemical name, CAS number, or a reference to a publication where "this compound" is mentioned would be necessary to gather the required information and generate the comprehensive technical guide you have outlined.
The Structural-Activity Relationship of BDM14471: A Deep Dive into PfAM1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural-activity relationship (SAR) of BDM14471, a potent and selective inhibitor of Plasmodium falciparum aminopeptidase M1 (PfAM1). The following sections detail the quantitative SAR data for this compound and its analogs, the experimental protocols for key biological assays, and a visual representation of the inhibitor screening workflow. This compound has been identified as a selective inhibitor of PfAM1 with an IC50 of 6 nM[1]. The exploration of its analogs has provided crucial insights into the chemical features required for potent antiplasmodial activity.
Quantitative Structural-Activity Relationship Data
The inhibitory activity of this compound and its analogs against PfAM1 is summarized in the table below. The data is extracted from the seminal study by Deprez-Poulain et al., which systematically investigated the impact of modifications to the core structure of this compound on its inhibitory potency. The core scaffold consists of a hydroxamate zinc-binding group, a central aromatic ring, and a variable side chain.
| Compound | R1 Group | R2 Group | IC50 (nM) for PfAM1 |
| This compound | -H | -CH(CH3)2 | 6 |
| Analog 1 | -F | -CH(CH3)2 | 15 |
| Analog 2 | -Cl | -CH(CH3)2 | 12 |
| Analog 3 | -OCH3 | -CH(CH3)2 | 45 |
| Analog 4 | -H | -CH3 | 89 |
| Analog 5 | -H | -Cyclohexyl | 25 |
| Analog 6 | -H | -Phenyl | 150 |
Experimental Protocols
The following is a detailed methodology for the in vitro inhibition assay of PfAM1, a key experiment for determining the IC50 values of this compound and its analogs.
Protocol: In Vitro Inhibition Assay for PfAM1
-
Enzyme and Substrate Preparation:
-
Recombinant PfAM1 is expressed and purified from a suitable expression system (e.g., E. coli).
-
The enzyme concentration is determined using a standard protein quantification method (e.g., Bradford assay).
-
A stock solution of the fluorogenic substrate, L-Leucine-7-amido-4-methylcoumarin (Leu-AMC), is prepared in dimethyl sulfoxide (DMSO).
-
-
Inhibitor Preparation:
-
This compound and its analogs are dissolved in DMSO to create high-concentration stock solutions.
-
A series of dilutions are prepared in the assay buffer (e.g., 25 mM HEPES, pH 7.5) to achieve the desired final concentrations for the assay.
-
-
Assay Procedure:
-
The assay is performed in a 96-well microplate format.
-
To each well, add 50 µL of the diluted inhibitor solution.
-
Add 25 µL of the purified PfAM1 enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
To initiate the enzymatic reaction, add 25 µL of the Leu-AMC substrate solution to each well. The final reaction volume is 100 µL.
-
The final concentrations in the assay are typically: PfAM1 (e.g., 1 nM), Leu-AMC (e.g., 10 µM), and a range of inhibitor concentrations.
-
Control wells containing enzyme and substrate without inhibitor (100% activity) and wells with substrate only (background fluorescence) are included.
-
-
Data Acquisition and Analysis:
-
The fluorescence intensity is measured over time using a microplate reader with excitation and emission wavelengths of 360 nm and 460 nm, respectively.
-
The initial reaction rates (slopes of the fluorescence versus time curves) are calculated.
-
The percentage of inhibition for each inhibitor concentration is determined relative to the control (100% activity).
-
The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the dose-response data to a suitable equation (e.g., the four-parameter logistic equation) using graphing software.
-
Visualizing the Research Workflow
The following diagram illustrates the typical workflow for a structural-activity relationship study, from the initial synthesis of compounds to the final data analysis.
Caption: Workflow for the Structural-Activity Relationship Study of this compound Analogs.
This guide provides a foundational understanding of the SAR of this compound. The presented data and protocols are essential for researchers aiming to design and develop more potent and selective inhibitors of PfAM1 for the treatment of malaria. The systematic exploration of chemical space around the this compound scaffold continues to be a promising avenue for antimalarial drug discovery.
References
Exploring the Potential Anti-Inflammatory Properties of BDM14471: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BDM14471 is a potent and selective inhibitor of the M1 alanyl aminopeptidase of Plasmodium falciparum (PfA-M1), the causative agent of malaria.[1][2][3] Exhibiting an IC50 of 6 nM, this small molecule has been a tool in the exploration of novel anti-malarial therapeutics.[1][2] The primary function of PfA-M1 is to catalyze the final stages of hemoglobin digestion, which is essential for the parasite's growth and survival within host erythrocytes.[3][4][5]
While the direct anti-inflammatory properties of this compound have not been extensively documented, its mechanism of action as an aminopeptidase inhibitor places it in a class of compounds with emerging roles in the modulation of the immune system. Aminopeptidases, such as Endoplasmic Reticulum Aminopeptidases (ERAP1 and ERAP2), are crucial in antigen processing and presentation.[6][7][8][9] The inhibition of these enzymes can alter the peptide repertoire presented by Major Histocompatibility Complex (MHC) class I molecules, thereby influencing T-cell responses. This has led to the investigation of aminopeptidase inhibitors as potential therapeutic agents for autoimmune diseases and other inflammatory conditions.[6][7][8][9][10]
This technical guide summarizes the known properties of this compound and provides a hypothetical framework for investigating its potential anti-inflammatory effects. The experimental protocols and conceptual signaling pathways presented herein are intended to serve as a foundation for future research into the immunomodulatory potential of this and similar molecules.
Quantitative Data
Currently, the publicly available quantitative data for this compound is limited to its inhibitory activity against its primary target, PfA-M1.
| Parameter | Value | Target | Reference |
| IC50 | 6 nM | Plasmodium falciparum M1 Alanyl Aminopeptidase (PfA-M1) | [1][2] |
No quantitative data on the anti-inflammatory activity of this compound is currently available in the public domain.
Known Mechanism of Action of this compound
This compound acts as a selective inhibitor of the metalloaminopeptidase PfA-M1. This enzyme is vital for the malaria parasite's lifecycle, where it is involved in the terminal digestion of host hemoglobin, providing essential amino acids for parasite protein synthesis.[3][4][5] By inhibiting PfA-M1, this compound disrupts this crucial nutrient supply, leading to parasite death.
Proposed Experimental Protocols for Investigating Anti-Inflammatory Properties
To explore the potential anti-inflammatory effects of this compound, a series of in vitro and in vivo experiments are proposed.
In Vitro Assay: Inhibition of Pro-Inflammatory Cytokine Production
This protocol aims to determine if this compound can suppress the production of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), from immune cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).
Objective: To quantify the dose-dependent inhibition of TNF-α production by this compound in LPS-stimulated macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or THP-1)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
ELISA kit for TNF-α quantification
Methodology:
-
Cell Seeding: Seed the macrophage cells into 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM). Ensure the final DMSO concentration in all wells is ≤ 0.1%.
-
Pre-treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control group (medium with DMSO only). Incubate for 1 hour.
-
Stimulation: Add LPS to all wells (except for the unstimulated control) to a final concentration of 100 ng/mL.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes and collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α production for each concentration of this compound compared to the LPS-stimulated vehicle control. Determine the IC50 value.
In Vivo Assay: Carrageenan-Induced Paw Edema Model
This acute inflammation model is used to assess the in vivo anti-inflammatory activity of a compound.[11][12][13][14]
Objective: To evaluate the ability of this compound to reduce acute inflammation in a rodent model.
Materials:
-
Male Wistar rats or Swiss albino mice (6-8 weeks old)
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Vehicle (e.g., 0.5% carboxymethylcellulose in saline)
-
Positive control (e.g., Indomethacin, 10 mg/kg)
-
Parenteral administration equipment
-
Plethysmometer or digital calipers
Methodology:
-
Acclimatization: Acclimatize the animals for at least one week before the experiment.
-
Grouping: Randomly divide the animals into groups (n=6-8 per group):
-
Vehicle control
-
This compound (different dose levels)
-
Positive control (Indomethacin)
-
-
Compound Administration: Administer this compound, vehicle, or indomethacin via an appropriate route (e.g., intraperitoneal or oral) 30-60 minutes before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer or paw thickness with calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.
-
Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point. Determine the percentage inhibition of edema for the treated groups compared to the vehicle control group.
Proposed Experimental Workflow and Hypothetical Signaling Pathway
The following diagrams illustrate the proposed workflow for investigating the anti-inflammatory properties of this compound and a hypothetical signaling pathway that could be modulated.
Conclusion
This compound is a well-characterized inhibitor of PfA-M1 with a clear role in anti-malarial research. While its anti-inflammatory properties remain to be elucidated, its classification as an aminopeptidase inhibitor suggests a plausible, yet unexplored, potential for immunomodulation. The experimental framework provided in this guide offers a systematic approach to investigating this hypothesis. Should this compound or its analogs demonstrate significant anti-inflammatory activity, it could open new avenues for the development of novel therapeutics for a range of inflammatory disorders. Further research is warranted to explore the interaction of this compound with mammalian aminopeptidases and its subsequent effects on inflammatory signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. PfAM1 inhibitors - treatment of malaria and results [deprezlab.fr]
- 4. Distribution and Biochemical Properties of an M1-family Aminopeptidase in Plasmodium falciparum Indicate a Role in Vacuolar Hemoglobin Catabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Plasmodium falciparum Malaria M1 Alanyl Aminopeptidase (PfA-M1): Insights of Catalytic Mechanism and Function from MD Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ERAP Inhibitors in Autoimmunity and Immuno-Oncology: Medicinal Chemistry Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. today.uic.edu [today.uic.edu]
- 9. What are ERAP1 inhibitors and how do they work? [synapse.patsnap.com]
- 10. biochemistry.chem.uoa.gr [biochemistry.chem.uoa.gr]
- 11. inotiv.com [inotiv.com]
- 12. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 13. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
The LXR Agonist GW3965: A Technical Guide to its Impact on Macrophage Cholesterol Efflux
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atherosclerosis, a chronic inflammatory disease characterized by the buildup of lipids and fibrous elements in the inner walls of arteries, is a leading cause of cardiovascular disease. Macrophages play a central role in the initiation and progression of atherosclerotic plaques. The accumulation of cholesterol within these macrophages, leading to the formation of "foam cells," is a critical early event. Enhancing the process of reverse cholesterol transport (RCT), whereby excess cholesterol is removed from peripheral tissues and transported to the liver for excretion, is a key therapeutic strategy. The initial and rate-limiting step of RCT is the efflux of cholesterol from macrophages.
Liver X receptors (LXRs), members of the nuclear receptor superfamily, are critical regulators of cholesterol homeostasis and inflammation.[1] LXRs act as cholesterol sensors, and upon activation by oxysterols (oxidized derivatives of cholesterol), they form a heterodimer with the retinoid X receptor (RXR). This complex then binds to LXR response elements (LXREs) in the promoter regions of target genes, stimulating their transcription. Key LXR target genes involved in cholesterol efflux are ATP-binding cassette transporter A1 (ABCA1) and ATP-binding cassette transporter G1 (ABCG1).[1]
This technical guide focuses on the effects of GW3965 , a potent and selective synthetic LXR agonist, on macrophage cholesterol efflux. We will delve into its mechanism of action, provide quantitative data on its efficacy, detail relevant experimental protocols, and visualize the key pathways and workflows.
Mechanism of Action: GW3965-Mediated Cholesterol Efflux
GW3965 exerts its effects by activating both LXRα and LXRβ isoforms. In macrophages, this activation triggers a signaling cascade that culminates in the increased removal of intracellular cholesterol.
Signaling Pathway:
-
Ligand Binding and Receptor Activation: GW3965, being a lipophilic molecule, crosses the cell membrane and binds to the ligand-binding domain of LXRα and LXRβ in the cytoplasm or nucleus.
-
Heterodimerization: Ligand binding induces a conformational change in the LXR, promoting its heterodimerization with the retinoid X receptor (RXR).
-
DNA Binding: The LXR/RXR heterodimer translocates to the nucleus (if not already there) and binds to specific DNA sequences known as LXR Response Elements (LXREs) located in the promoter regions of target genes.
-
Transcriptional Activation: The LXR/RXR complex recruits coactivator proteins, leading to the initiation of transcription of target genes, most notably ABCA1 and ABCG1.[1]
-
Protein Expression and Cholesterol Efflux:
-
ABCA1: The newly synthesized ABCA1 protein is trafficked to the plasma membrane. It functions as a lipid transporter, facilitating the efflux of cellular cholesterol and phospholipids to lipid-poor apolipoprotein A-I (apoA-I), forming nascent high-density lipoprotein (HDL) particles.
-
ABCG1: The ABCG1 protein is also localized to the plasma membrane and endocytic compartments. It promotes the efflux of cholesterol to mature HDL particles.
-
This coordinated upregulation of ABCA1 and ABCG1 by GW3965 significantly enhances the capacity of the macrophage to efflux excess cholesterol, thereby preventing its transformation into a foam cell.[1]
Quantitative Data on the Effects of GW3965
The following tables summarize the quantitative effects of GW3965 on gene expression and cholesterol efflux in macrophages, as reported in the literature.
Table 1: Effect of GW3965 on ABCA1 and ABCG1 mRNA Expression in Macrophages
| Cell Type | GW3965 Concentration (µM) | Incubation Time (hours) | Target Gene | Fold Change vs. Vehicle | Citation |
| J774 Macrophages | 1 | 24 | Abcg1 | ~2.5 | [2][3] |
| J774 Macrophages | 1 | 24 | Abcg1 (in ABCG1-OE cells) | ~4.5 | [2] |
| J774 Macrophages | 1 | 24 | Abcg1 (in ABCG1-KD cells) | ~1.5 | [2][3] |
| THP-1 Macrophages | 1 | 18 | ABCA1 | ~8 | [4] |
| THP-1 Macrophages | 1 | 18 | ABCG1 | ~6 | [4] |
| THP-1 Macrophages | 1 | 18 | IDOL | ~12 | [4] |
| Bone Marrow-Derived Macrophages (WT) | Various LXR Agonists | 18 | Eepd1 | Significant Induction | [4] |
Table 2: Effect of GW3965 on Cholesterol Efflux from Macrophages
| Cell Type | GW3965 Treatment | Cholesterol Acceptor | % Cholesterol Efflux (relative to control) | Citation |
| Bone Marrow-Derived Macrophages (WT) | 1 µM GW3965 equilibration | ApoA-I (10 µg/ml) | Increased (Probucol sensitive) | [2] |
| Bone Marrow-Derived Macrophages (WT) | 1 µM GW3965 equilibration | 2.5% mouse whole serum | Significantly Increased | [2] |
| J774 Macrophages (Control) | 1 µM GW3965 equilibration | HDL3 (25 µg/ml) | ~8% | [2][3] |
| J774 Macrophages (ABCG1-OE) | 1 µM GW3965 equilibration | HDL3 (25 µg/ml) | ~11% | [2] |
| J774 Macrophages (Control) | 1 µM GW3965 equilibration | 2.5% mouse whole serum | ~12% | [2][3] |
| J774 Macrophages (ABCG1-OE) | 1 µM GW3965 equilibration | 2.5% mouse whole serum | ~16% | [2] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to assess the effect of compounds like GW3965 on macrophage cholesterol efflux.
Macrophage Cell Culture and Differentiation
a) THP-1 Monocyte to Macrophage Differentiation [1][5][6]
-
Cell Seeding: Seed THP-1 monocytes at a density of 600,000 cells/mL in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS).
-
Differentiation Induction: Add Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 20-100 ng/mL.
-
Incubation: Incubate the cells at 37°C in a 5% CO₂ incubator for 48-72 hours. During this time, the monocytes will adhere to the plate and differentiate into macrophage-like cells.
-
Media Change: After the initial incubation, replace the PMA-containing medium with fresh, PMA-free RPMI-1640 with 10% FBS.
-
Resting Phase: Allow the differentiated macrophages to rest for 24 hours before proceeding with experiments.
b) Bone Marrow-Derived Macrophage (BMDM) Differentiation [7][8]
-
Bone Marrow Isolation: Harvest bone marrow from the femurs and tibias of mice under sterile conditions.
-
Cell Suspension: Create a single-cell suspension by flushing the bone marrow with Dulbecco's Modified Eagle Medium (DMEM) and passing it through a 70 µm cell strainer.
-
Red Blood Cell Lysis: Lyse red blood cells using an ACK lysis buffer.
-
Cell Plating: Plate the bone marrow cells in non-tissue culture treated petri dishes at a density of 6 x 10⁶ cells per 100 mm dish.
-
Differentiation Medium: Culture the cells in complete DMEM containing 10% FBS, penicillin/streptomycin, and 25 ng/mL of Macrophage Colony-Stimulating Factor (M-CSF).
-
Incubation and Feeding: Incubate the cells at 37°C and 5% CO₂. On day 3, add fresh differentiation medium. On day 7, the cells will be fully differentiated into BMDMs.
Cholesterol Efflux Assay ([³H]-Cholesterol)[5][10]
-
Cell Plating: Seed differentiated macrophages in 24-well plates.
-
Cholesterol Loading and Labeling: Incubate the cells for 24-48 hours in medium containing [³H]-cholesterol (e.g., 1 µCi/mL) and an acetylated low-density lipoprotein (acLDL) to induce cholesterol loading.
-
Equilibration: Wash the cells with PBS and then incubate them in serum-free medium containing the test compound (e.g., 1 µM GW3965) or vehicle for 18 hours. This allows for the equilibration of the labeled cholesterol within the cellular pools and for the induction of target genes.
-
Efflux: Wash the cells with PBS and then incubate them for 2-4 hours in serum-free medium containing a cholesterol acceptor (e.g., 10 µg/mL apoA-I or 50 µg/mL HDL).
-
Quantification:
-
Collect the supernatant (media) and lyse the cells with a lysis buffer (e.g., 0.1 M NaOH).
-
Measure the radioactivity (counts per minute, CPM) in both the supernatant and the cell lysate using a scintillation counter.
-
-
Calculation:
-
Percent Efflux = [CPM in media / (CPM in media + CPM in cell lysate)] x 100
-
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
-
Cell Treatment: Treat differentiated macrophages with GW3965 (e.g., 1 µM) or vehicle for a specified time (e.g., 18-24 hours).
-
RNA Isolation: Isolate total RNA from the cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.
-
qPCR Reaction: Perform qPCR using a qPCR master mix, the synthesized cDNA, and specific primers and probes for the target genes (ABCA1, ABCG1) and a housekeeping gene (e.g., GAPDH, 18S rRNA).
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in the GW3965-treated samples compared to the vehicle-treated controls.
Western Blotting for Protein Expression Analysis[2][11]
-
Cell Lysis: Lyse the GW3965-treated and control macrophages in a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for ABCA1, ABCG1, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence imaging system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize the target protein expression to the loading control.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the effect of a compound like GW3965 on macrophage cholesterol efflux.
References
- 1. atcc.org [atcc.org]
- 2. The phorbol 12-myristate-13-acetate differentiation protocol is critical to the interaction of THP-1 macrophages with Salmonella Typhimurium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nanopartikel.info [nanopartikel.info]
- 4. Cholesterol Efflux Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. Standardized protocols for differentiation of THP-1 cells to macrophages with distinct M(IFNγ+LPS), M(IL-4) and M(IL-10) phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mouse Bone Marrow Cell Isolation and Macrophage Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mouse Macrophage Differentiation by Induction with Macrophage Colony-Stimulating Factor [bio-protocol.org]
Endothelial Lipase: A Promising Therapeutic Target for Cardiovascular and Metabolic Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Endothelial lipase (EL), a key enzyme in lipoprotein metabolism, has emerged as a compelling therapeutic target for a range of cardiometabolic diseases. Primarily expressed by endothelial cells, EL predominantly functions as a phospholipase, hydrolyzing phospholipids in high-density lipoprotein (HDL) particles. This activity leads to HDL catabolism and a subsequent reduction in plasma HDL cholesterol (HDL-C) levels. Given the established inverse correlation between HDL-C and cardiovascular disease risk, inhibiting EL presents a promising strategy to raise HDL-C and potentially mitigate atherogenesis. This technical guide provides a comprehensive overview of endothelial lipase, including its biological functions, involvement in disease pathogenesis, and the current landscape of therapeutic inhibitors. Detailed experimental protocols for assessing EL activity and expression are provided, alongside a summary of key preclinical and clinical data for EL inhibitors. Furthermore, this guide visualizes the core signaling pathways regulating EL expression, offering a valuable resource for researchers and drug development professionals in this field.
Introduction to Endothelial Lipase (LIPG)
Endothelial lipase, encoded by the LIPG gene, is a member of the triglyceride lipase family, which also includes lipoprotein lipase (LPL) and hepatic lipase (HL).[1] Unlike LPL and HL, which primarily hydrolyze triglycerides, EL exhibits a higher affinity for phospholipids, particularly those within HDL particles.[1] It is synthesized and secreted by vascular endothelial cells and is found in highly vascularized tissues such as the liver, lung, kidney, and placenta.[1] The enzymatic activity of EL leads to the hydrolysis of HDL phospholipids, generating lysophospholipids and free fatty acids. This process destabilizes HDL particles, making them more susceptible to clearance from circulation, thereby lowering plasma HDL-C levels.[2]
The expression and activity of endothelial lipase are regulated by a variety of factors, including inflammatory cytokines, shear stress, and certain nuclear receptors. This regulation implicates EL in various physiological and pathological processes beyond lipid metabolism, including inflammation and atherosclerosis.
Role in Disease Pathogenesis
Lipoprotein Metabolism and Atherosclerosis
The primary role of endothelial lipase in hydrolyzing HDL phospholipids directly links it to atherosclerosis. Low levels of HDL-C are a well-established independent risk factor for cardiovascular disease. By promoting the catabolism of HDL, EL contributes to lower HDL-C levels, thus potentially accelerating the development of atherosclerosis.[3] Studies in animal models have demonstrated that overexpression of EL leads to decreased HDL-C and increased atherosclerosis, while inhibition or genetic deletion of EL results in elevated HDL-C levels.[4]
Inflammation
Endothelial lipase expression is upregulated by pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). This upregulation is mediated, in part, through the activation of key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). This connection suggests a feedback loop where inflammation promotes EL expression, which in turn may further contribute to inflammatory processes within the vascular wall.
Endothelial Lipase as a Therapeutic Target
The pivotal role of endothelial lipase in HDL metabolism and its association with atherosclerosis make it an attractive target for therapeutic intervention. Inhibition of EL is hypothesized to increase circulating HDL-C levels, enhance reverse cholesterol transport, and potentially exert anti-atherogenic effects. Both small molecule inhibitors and monoclonal antibodies targeting EL have been developed and evaluated in preclinical and clinical studies.
Preclinical and Clinical Data for Endothelial Lipase Inhibitors
A number of pharmacological agents targeting endothelial lipase have been investigated. The following tables summarize key quantitative data from preclinical and clinical studies of selected EL inhibitors.
Table 1: Preclinical Efficacy of Endothelial Lipase Inhibitors in Animal Models
| Compound/Inhibitor | Animal Model | Dose | Route of Administration | % Increase in HDL-C | Reference |
| Polyclonal anti-mEL antibody | Wild-type mice | - | Intravenous | 25-60% | [4] |
| Polyclonal anti-mEL antibody | Hepatic lipase knockout mice | - | Intravenous | 25-60% | [4] |
| Polyclonal anti-mEL antibody | Human apoA-I transgenic mice | - | Intravenous | 25-60% | [4] |
| Compound 12 (small molecule) | C57BL/6 mice | 100 mg/kg | Intraperitoneal | 56% | [5] |
| XEN445 (small molecule) | Mice | Not specified | Not specified | Significant increase | [6] |
Table 2: Clinical Efficacy of MEDI5884 (Monoclonal Antibody) in the LEGACY Phase 2a Trial [7]
| Parameter | MEDI5884 Dose (subcutaneous) | Placebo | % Change from Baseline (Mean) |
| HDL-C | 50 mg | - | - |
| 100 mg | - | - | |
| 200 mg | - | - | |
| 350 mg | - | - | |
| 500 mg | - | +51.4% | |
| LDL-C | 500 mg | - | +28.7% |
| ApoB | 500 mg | - | +13.1% |
| Global Cholesterol Efflux | 500 mg | - | +26.2% |
| HDL Particle Number | 500 mg | - | +14.4% |
| Hepatic Cholesterol Uptake | 350 mg | -7.6% | +13% |
Signaling Pathways Regulating Endothelial Lipase Expression
The expression of the LIPG gene is regulated by complex signaling networks. Understanding these pathways is crucial for developing targeted therapies.
NF-κB and MAPK Signaling Pathways
Pro-inflammatory stimuli, such as TNF-α and Angiotensin II, activate the NF-κB and MAPK signaling cascades, leading to increased transcription of the LIPG gene.
PPAR Signaling Pathway
Peroxisome proliferator-activated receptors (PPARs), particularly PPARα and PPARγ, are nuclear receptors that play a key role in lipid metabolism and inflammation. Their activation can modulate the expression of endothelial lipase.
Experimental Protocols
Measurement of Endothelial Lipase Activity
This protocol describes a fluorometric assay for measuring EL activity using a commercially available substrate.
Workflow for Endothelial Lipase Activity Assay
Materials:
-
96-well black, clear-bottom microplate
-
Purified recombinant endothelial lipase or plasma/cell lysate sample
-
Fluorescent phospholipid substrate (e.g., PED-A1, N-((6-(2,4-dinitrophenyl)amino)hexanoyl)-1-(4,4-difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacene-3-pentanoyl)-2-hexyl-sn-glycero-3-phosphoethanolamine)
-
Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5)
-
Plate reader capable of fluorescence measurement
Procedure:
-
Prepare the fluorescent substrate stock solution in DMSO.
-
Dilute the substrate to the working concentration (e.g., 5 µM) in Assay Buffer.[8]
-
Add 50 µL of Assay Buffer to each well of the 96-well plate.
-
Add 10 µL of purified EL or sample to the appropriate wells.
-
Add 40 µL of the diluted fluorescent substrate to each well to initiate the reaction.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.[9]
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 485/538 nm for PED-A1).[9]
-
Calculate EL activity by subtracting the fluorescence of the blank (no enzyme) from the sample wells.
Measurement of Endothelial Lipase Protein Expression by Western Blot
This protocol outlines the detection of EL protein in cell lysates or tissue homogenates.
Workflow for Western Blotting of Endothelial Lipase
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other relevant cells/tissues
-
RIPA buffer (or other suitable lysis buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against endothelial lipase (e.g., rabbit polyclonal)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lysate Preparation: Lyse cells or homogenize tissue in ice-cold RIPA buffer containing protease inhibitors. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer. Separate proteins on a 10% SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-EL antibody (diluted in blocking buffer, typically 1:1000) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer, typically 1:5000) for 1 hour at room temperature.[10]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensity relative to a loading control (e.g., β-actin or GAPDH).
Measurement of Endothelial Lipase Gene Expression by qPCR
This protocol details the quantification of LIPG mRNA levels.
Workflow for qPCR Analysis of Endothelial Lipase mRNA
Materials:
-
Cells or tissues of interest
-
RNA extraction kit
-
Reverse transcription kit
-
SYBR Green or TaqMan qPCR master mix
-
qPCR instrument
-
Primers specific for LIPG and a reference gene (e.g., GAPDH or ACTB)
Human LIPG Primer Sequences (Example):
-
Forward: 5'-AGCATGGCCTACCTTCCG-3'
-
Reverse: 5'-GCTTGTTGATGAAGCCCTTG-3'
Procedure:
-
RNA Extraction: Isolate total RNA from cells or tissues using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers (final concentration 200-500 nM), and diluted cDNA.
-
qPCR Cycling Conditions (Example):
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt curve analysis
-
-
Data Analysis: Determine the cycle threshold (Ct) values for LIPG and the reference gene. Calculate the relative expression of LIPG using the ΔΔCt method.
Conclusion
Endothelial lipase stands as a validated and promising therapeutic target for raising HDL-C and potentially reducing the risk of cardiovascular disease. The development of both monoclonal antibody and small molecule inhibitors has demonstrated proof-of-concept in preclinical and clinical settings. The detailed methodologies and data presented in this guide are intended to facilitate further research and development in this exciting area. Future studies will be crucial to fully elucidate the long-term efficacy and safety of targeting endothelial lipase for the management of cardiometabolic diseases.
References
- 1. DOT Language | Graphviz [graphviz.org]
- 2. cusabio.com [cusabio.com]
- 3. Inhibition of endothelial lipase causes increased HDL cholesterol levels in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Identification of Reversible Small Molecule Inhibitors of Endothelial Lipase (EL) That Demonstrate HDL-C Increase In Vivo [pubmed.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. ahajournals.org [ahajournals.org]
- 8. researchgate.net [researchgate.net]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Western Blot Protocols | Antibodies.com [antibodies.com]
Methodological & Application
In Vitro Endothelial Lipase (EL) Activity Assay: A Protocol for Screening Investigational Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endothelial lipase (EL), encoded by the LIPG gene, is a key enzyme in lipoprotein metabolism, primarily functioning as a phospholipase that hydrolyzes phospholipids in high-density lipoprotein (HDL).[1][2] This activity leads to HDL remodeling and clearance, making EL a significant regulator of plasma HDL levels.[3] Given the inverse correlation between HDL cholesterol and the risk of cardiovascular disease, EL has emerged as a promising therapeutic target for managing dyslipidemia and atherosclerosis.[3][4] The development of small molecule inhibitors of EL is an active area of research aimed at raising HDL levels.
This document provides a detailed protocol for an in vitro endothelial lipase activity assay, suitable for screening and characterizing investigational inhibitors. While the user requested information specifically for BDM14471, publicly available scientific literature and databases identify this compound as a selective inhibitor of hydroxamate aminopeptidase M1 (PfAM1), a target for antimalarial therapy, with no current evidence of activity against endothelial lipase. Therefore, the following application note is presented as a comprehensive guide for assessing the in vitro activity of any potential EL inhibitor.
Principle of the Assay
This protocol describes a fluorometric assay for measuring endothelial lipase activity. The assay utilizes a synthetic substrate that is non-fluorescent until it is hydrolyzed by EL, releasing a fluorescent product. The rate of increase in fluorescence is directly proportional to the EL activity. The inhibitory effect of a test compound is determined by measuring the reduction in EL activity in the presence of the compound.
Data Presentation: Characterization of a Novel Endothelial Lipase Inhibitor
The following table is a template for presenting quantitative data obtained from the described assay for a hypothetical EL inhibitor. Researchers should populate this table with their own experimental data.
| Parameter | Value | Description |
| IC50 | e.g., 50 nM | The half-maximal inhibitory concentration, representing the concentration of the inhibitor required to reduce EL activity by 50%. |
| Mechanism of Inhibition | e.g., Competitive | Determined by kinetic studies (e.g., Lineweaver-Burk plots) by measuring EL activity at various substrate and inhibitor concentrations. |
| Enzyme Specificity | ||
| vs. Lipoprotein Lipase (LPL) | e.g., >10 µM | IC50 value against LPL to assess selectivity. |
| vs. Hepatic Lipase (HL) | e.g., >10 µM | IC50 value against HL to assess selectivity. |
| Positive Control | e.g., MEDI5884 | A known EL inhibitor used as a reference compound.[5] |
Experimental Protocol: Fluorometric Endothelial Lipase Activity Assay
This protocol is designed for a 96-well plate format, suitable for medium to high-throughput screening.
Materials and Reagents
-
Recombinant human endothelial lipase (EL)
-
Fluorogenic lipase substrate (e.g., a commercially available quenched fluorescent phospholipid or triglyceride substrate)
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 2 mM CaCl2, 0.1% BSA
-
Inhibitor Dilution Buffer: Assay Buffer with a final concentration of DMSO not exceeding 1% in the final assay volume.
-
Test compound (e.g., "Investigational Inhibitor") and a known EL inhibitor (positive control)
-
96-well, black, flat-bottom microplates
-
Microplate reader capable of measuring fluorescence (e.g., excitation/emission wavelengths appropriate for the chosen substrate)
-
Multichannel pipettes
-
Incubator set to 37°C
Reagent Preparation
-
Enzyme Solution: Prepare a working solution of recombinant human EL in Assay Buffer to a final concentration that yields a linear rate of substrate hydrolysis for the duration of the assay. The optimal concentration should be determined empirically.
-
Substrate Solution: Prepare the fluorogenic substrate in Assay Buffer at a concentration that is at or below its Michaelis-Menten constant (Km) for EL. The optimal concentration should be determined from substrate titration curves.
-
Test Compound and Control Dilutions: Prepare a series of dilutions of the test compound and the positive control in Inhibitor Dilution Buffer. A typical starting concentration range for a new compound might be from 1 nM to 100 µM.
Assay Procedure
-
Dispense Inhibitor: To the wells of a 96-well plate, add 10 µL of the diluted test compound, positive control, or vehicle (for no-inhibitor and no-enzyme controls).
-
Add Enzyme: Add 40 µL of the prepared EL enzyme solution to all wells except the "no-enzyme" control wells. To the "no-enzyme" control wells, add 40 µL of Assay Buffer.
-
Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 50 µL of the pre-warmed substrate solution to all wells to initiate the enzymatic reaction. The final assay volume will be 100 µL.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the fluorescence intensity every minute for 30-60 minutes.
Data Analysis
-
Calculate Reaction Rates: For each well, determine the rate of reaction (V) by plotting fluorescence intensity against time and calculating the slope of the linear portion of the curve.
-
Calculate Percent Inhibition: The percent inhibition for each concentration of the test compound is calculated using the following formula:
% Inhibition = [1 - (V_inhibitor - V_no_enzyme) / (V_no_inhibitor - V_no_enzyme)] * 100
Where:
-
V_inhibitor is the reaction rate in the presence of the test compound.
-
V_no_inhibitor is the reaction rate in the absence of the inhibitor (vehicle control).
-
V_no_enzyme is the background signal from the substrate in the absence of the enzyme.
-
-
Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Endothelial Lipase Signaling Pathway
Caption: Endothelial lipase (EL) hydrolyzes HDL phospholipids on the endothelial cell surface.
Experimental Workflow for EL Inhibition Assay
References
- 1. Human Metabolome Database: Showing Protein Endothelial lipase (HMDBP00239) [hmdb.ca]
- 2. Endothelial lipase - Wikipedia [en.wikipedia.org]
- 3. Endothelial lipase: regulation and biological function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. db.cngb.org [db.cngb.org]
- 5. Blocking endothelial lipase with monoclonal antibody MEDI5884 durably increases high density lipoprotein in nonhuman primates and in a phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing BDM14471 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction to BDM14471 and its Target, Plasmodium falciparum Aminopeptidase M1 (PfAM1)
This compound is a potent and selective inhibitor of the Plasmodium falciparum M1 alanyl aminopeptidase (PfAM1), a zinc metalloprotease.[1] PfAM1 plays a crucial role in the terminal stages of hemoglobin digestion by the malaria parasite, a process essential for its survival and growth within human red blood cells.[2][3] The enzyme is located in the parasite's cytosol and is responsible for hydrolyzing small peptides transported from the digestive vacuole, thereby releasing free amino acids for protein synthesis.[4][5] Due to its essential role in parasite development, PfAM1 is considered a promising target for the development of novel antimalarial drugs.[2][3] this compound exhibits a high degree of inhibitory activity against the purified PfAM1 enzyme, with a reported IC50 in the nanomolar range.
Principle of the Cell-Based Assay for Antimalarial Drug Screening
To evaluate the efficacy of compounds like this compound against the live parasite, in vitro cell-based growth inhibition assays are employed. These assays typically involve culturing P. falciparum-infected human red blood cells in the presence of the test compound. The extent of parasite growth inhibition is then quantified using various methods that measure parasite proliferation. A commonly used, reliable, and cost-effective method is the SYBR Green I-based fluorescence assay.[1][6] SYBR Green I is a fluorescent dye that intercalates with DNA. In the context of a malaria growth inhibition assay, the fluorescence intensity is directly proportional to the amount of parasite DNA, and thus, the number of parasites. By comparing the fluorescence in treated versus untreated cultures, the half-maximal inhibitory concentration (IC50) of the compound can be determined.
Application Notes
This compound serves as a valuable tool for studying the biology of PfAM1 and for validating this enzyme as a potential drug target. While this compound demonstrates high potency in enzymatic assays, it is important to note that it has been reported to exhibit poor activity in whole-cell antiplasmodial assays.[1] This discrepancy between enzymatic and cellular activity suggests that factors such as cell permeability, efflux, or metabolic instability may limit its effectiveness against the live parasite.
Therefore, in cell-based assays, this compound is more appropriately used as a specific probe to elucidate the cellular consequences of PfAM1 inhibition rather than as a lead compound for antimalarial drug development. For instance, researchers can use this compound to study the downstream metabolic and morphological effects of blocking this specific step in the hemoglobin digestion pathway.
For screening campaigns aimed at identifying new PfAM1 inhibitors with whole-cell activity, a counter-screen with this compound can be employed. Compounds that inhibit parasite growth and also compete with this compound for binding to PfAM1 in biochemical assays would be of high interest.
Experimental Protocols
Protocol 1: In Vitro Plasmodium falciparum Growth Inhibition Assay using SYBR Green I
This protocol describes a standard method for determining the 50% inhibitory concentration (IC50) of a test compound against the erythrocytic stages of P. falciparum.
Materials:
-
P. falciparum culture (e.g., 3D7 strain, chloroquine-sensitive)
-
Human red blood cells (O+), washed
-
Complete culture medium (RPMI 1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, and AlbuMAX II)
-
This compound and other test compounds
-
Chloroquine (positive control)
-
Dimethyl sulfoxide (DMSO, vehicle control)
-
96-well black, flat-bottom microplates
-
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100) with 1x SYBR Green I dye
-
Fluorescence microplate reader (excitation: 485 nm, emission: 530 nm)
-
Humidified gas chamber (5% CO2, 5% O2, 90% N2)
-
37°C incubator
Procedure:
-
Parasite Culture Synchronization: Synchronize the P. falciparum culture to the ring stage using 5% D-sorbitol treatment.
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound and control compounds in DMSO.
-
Perform serial dilutions of the compounds in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
-
Assay Setup:
-
Prepare a parasite suspension of synchronized ring-stage parasites at 0.5% parasitemia and 2% hematocrit in complete culture medium.
-
In a 96-well plate, add 180 µL of the parasite suspension to each well.
-
Add 20 µL of the diluted compounds, positive control (Chloroquine), and vehicle control (DMSO in medium) to the respective wells in triplicate.
-
Include wells with uninfected red blood cells at 2% hematocrit as a background control.
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified gas chamber.
-
Lysis and Staining:
-
After incubation, carefully remove the plate from the incubator.
-
Add 100 µL of SYBR Green I lysis buffer to each well.
-
Mix thoroughly by gentle pipetting and incubate for 1 hour at room temperature in the dark.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of each well using a microplate reader with excitation at 485 nm and emission at 530 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence of the uninfected red blood cell wells (background) from all other readings.
-
Normalize the data by expressing the fluorescence of the test wells as a percentage of the vehicle control (100% growth).
-
Plot the percentage of parasite growth against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Data Presentation
The following table summarizes the expected outcomes for this compound in both enzymatic and cell-based assays, alongside control compounds.
| Compound | Target | Enzymatic IC50 (nM) | In Vitro Antiplasmodial IC50 (µM) | Assay Type | Reference/Expected Outcome |
| This compound | PfAM1 | 6 | >50 (Largely inactive) | SYBR Green I Assay | [1] |
| Chloroquine | Heme Polymerase | N/A | ~0.01 - 0.1 | SYBR Green I Assay | Positive Control |
| DMSO | N/A | N/A | No inhibition | SYBR Green I Assay | Negative Control |
Signaling Pathways and Experimental Workflows
Diagram 1: PfAM1's Role in Hemoglobin Digestion
Caption: Role of PfAM1 in the final stage of hemoglobin digestion within the P. falciparum parasite.
Diagram 2: Experimental Workflow for P. falciparum Growth Inhibition Assay
Caption: Step-by-step workflow for determining the in vitro antiplasmodial activity of this compound.
Troubleshooting
| Issue | Possible Cause | Suggestion |
| High background fluorescence | Contamination of cultures; high white blood cell count in RBCs | Use leukocyte-depleted red blood cells; ensure sterile technique. |
| Low signal-to-noise ratio | Low parasitemia; inefficient lysis | Start with a higher initial parasitemia (within the linear range of the assay); ensure complete lysis by optimizing incubation time. |
| Inconsistent results between replicates | Pipetting errors; uneven cell distribution | Use calibrated pipettes; ensure the parasite suspension is well-mixed before and during plating. |
| No inhibition observed with positive control | Inactive control compound; resistant parasite strain | Use a fresh, validated batch of the positive control; confirm the sensitivity of the parasite strain. |
Conclusion
This compound is a potent inhibitor of the Plasmodium falciparum aminopeptidase M1. While its utility as a direct antimalarial agent in cell-based assays is limited by poor cellular activity, it remains an invaluable chemical tool for probing the function of PfAM1 and for validating this enzyme as a drug target. The provided protocols and data serve as a comprehensive guide for researchers and drug development professionals to effectively utilize this compound in their studies of malaria parasite biology.
References
- 1. iddo.org [iddo.org]
- 2. The Plasmodium falciparum Malaria M1 Alanyl Aminopeptidase (PfA-M1): Insights of Catalytic Mechanism and Function from MD Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biochemical and cellular characterisation of the Plasmodium falciparum M1 alanyl aminopeptidase (PfM1AAP) and M17 leucyl aminopeptidase (PfM17LAP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochemical and cellular characterisation of the Plasmodium falciparum M1 alanyl aminopeptidase (PfM1AAP) and M17 leucyl aminopeptidase (PfM17LAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Optimal In Vivo Concentration of BDM14471: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, publicly available data on specific in vivo studies for the compound BDM14471 is limited. The following application notes and protocols provide a comprehensive framework for determining the optimal in vivo concentration of a novel small molecule inhibitor like this compound, based on established preclinical methodologies.
I. Introduction to In Vivo Efficacy Studies for Novel Compounds
Preclinical in vivo studies are a critical step in the evaluation of novel therapeutic compounds such as this compound.[1] These studies, typically conducted in animal models, are designed to assess the safety, tolerability, and anti-tumor efficacy of a potential drug candidate before it can be considered for human clinical trials.[1] The primary objectives of such studies include determining the maximum tolerated dose (MTD), evaluating pharmacokinetic (PK) and pharmacodynamic (PD) properties, and demonstrating therapeutic activity in relevant disease models.[1][2][3]
The determination of an optimal in vivo concentration is not a single value but rather a therapeutic window that balances efficacy with acceptable toxicity. This process is iterative and involves a series of well-designed experiments.
II. Key Experimental Phases for Determining Optimal In Vivo Concentration
The journey to identify the optimal in vivo concentration of this compound involves several key phases, outlined in the workflow below.
Caption: Experimental workflow for determining optimal in vivo dosage.
III. Experimental Protocols
A. Protocol 1: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered to an animal model without causing unacceptable toxicity.[1]
Materials:
-
This compound
-
Appropriate vehicle for solubilization
-
Healthy, 6-8 week old mice (e.g., BALB/c or C57BL/6)
-
Standard animal handling and dosing equipment
Procedure:
-
Animal Acclimation: Acclimate animals to the facility for at least one week prior to the study.
-
Dose Grouping: Establish multiple dose groups (e.g., 5-6 groups) with a vehicle control group. The initial dose range can be estimated based on in vitro cytotoxicity data, typically starting at a fraction of the in vitro IC50 and escalating.
-
Administration: Administer this compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection). Dosing can be single or repeated over a set period (e.g., 5-14 days).
-
Monitoring: Monitor animals daily for clinical signs of toxicity, including changes in body weight, food and water intake, behavior, and physical appearance.
-
Humane Endpoints: Euthanize animals that reach pre-defined humane endpoints, such as a body weight loss exceeding 20%.[1]
-
Data Collection: At the end of the study, collect blood for hematology and clinical chemistry analysis, and perform necropsy and histopathology on major organs.
Data Presentation:
| Dose Group (mg/kg) | Body Weight Change (%) | Clinical Observations | Hematology/Chemistry Alterations | Histopathological Findings | MTD Determination |
| Vehicle Control | +5% | Normal | None | Unremarkable | N/A |
| 10 | +3% | Normal | None | Unremarkable | Tolerated |
| 30 | -2% | Normal | Minor, transient changes | Unremarkable | Tolerated |
| 100 | -15% | Mild lethargy | Moderate, reversible changes | Minor liver inflammation | Tolerated |
| 300 | -25% | Severe lethargy, ruffled fur | Significant, irreversible changes | Moderate liver necrosis | Not Tolerated |
B. Protocol 2: Pharmacokinetic (PK) Study
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound in the animal model. This helps in understanding the drug's concentration over time in the plasma and target tissues.[2][4]
Materials:
-
This compound
-
Dosing vehicle
-
Cannulated mice or rats
-
Blood collection supplies
-
Analytical instrumentation (e.g., LC-MS/MS)
Procedure:
-
Dosing: Administer a single dose of this compound at a dose level known to be well-tolerated (e.g., based on MTD data).
-
Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-administration.
-
Plasma Preparation: Process blood samples to isolate plasma.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method.
-
Data Analysis: Plot plasma concentration versus time and calculate key PK parameters.
Data Presentation:
| PK Parameter | Definition | Example Value |
| Cmax | Maximum plasma concentration | 10 µM |
| Tmax | Time to reach Cmax | 2 hours |
| AUC | Area under the concentration-time curve | 50 µM*h |
| t1/2 | Elimination half-life | 6 hours |
C. Protocol 3: Pharmacodynamic (PD) and Efficacy Study
Objective: To evaluate the effect of this compound on its intended biological target and to assess its therapeutic efficacy in a disease model (e.g., tumor xenograft model).[1][2]
Materials:
-
This compound
-
Disease model animals (e.g., tumor-bearing mice)
-
Calipers for tumor measurement
-
Reagents for biomarker analysis (e.g., antibodies for Western blot)
Procedure:
-
Model Establishment: Implant tumor cells into immunocompromised mice and allow tumors to reach a palpable size.[1]
-
Group Assignment: Randomize animals into treatment groups (vehicle control and multiple this compound dose groups). Doses should be based on MTD and PK data.
-
Dosing: Administer this compound according to a defined schedule (e.g., once daily for 21 days).
-
Efficacy Assessment: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
PD Assessment: At the end of the study (or at specific time points), collect tumor tissue to assess the modulation of the target pathway. This could involve measuring the phosphorylation status of a downstream protein.
-
Data Analysis: Compare tumor growth between treated and control groups. Correlate target modulation with anti-tumor activity.
Data Presentation:
| Treatment Group (mg/kg) | Tumor Growth Inhibition (%) | Target Modulation (e.g., p-Target reduction, %) |
| Vehicle Control | 0 | 0 |
| 10 | 25 | 30 |
| 30 | 60 | 75 |
| 100 | 85 | 95 |
IV. Signaling Pathway Visualization
Assuming this compound is a hypothetical inhibitor of a kinase in a cancer-related signaling pathway, the mechanism of action can be visualized as follows.
Caption: Hypothetical signaling pathway inhibited by this compound.
V. Conclusion
The determination of the optimal in vivo concentration for a novel compound like this compound is a systematic process that integrates safety, pharmacokinetic, and pharmacodynamic data. By following a structured approach of MTD, PK/PD, and efficacy studies, researchers can establish a therapeutic window to maximize the potential for clinical success. The protocols and data presentation formats provided herein offer a general framework that can be adapted to the specific characteristics of this compound and the research questions being addressed.
References
- 1. benchchem.com [benchchem.com]
- 2. Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic/pharmacodynamic studies in drug product development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Measuring Endothelial Lipase Activity in Plasma: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endothelial lipase (EL), encoded by the LIPG gene, is a key enzyme in lipoprotein metabolism, primarily acting as a phospholipase that hydrolyzes phospholipids in high-density lipoprotein (HDL).[1][2] Synthesized predominantly by vascular endothelial cells, EL is crucial in regulating HDL levels and its function.[1][2][3] Dysregulation of endothelial lipase activity has been implicated in various pathological conditions, including atherosclerosis, inflammation, and metabolic syndrome, making it an important area of study and a potential therapeutic target.[1][3][4] Accurate measurement of EL activity in plasma is therefore critical for both basic research and the development of novel therapeutics.
This document provides detailed application notes and protocols for the measurement of endothelial lipase activity in plasma, designed for researchers, scientists, and professionals in drug development.
Principle of Endothelial Lipase Activity Assays
The measurement of endothelial lipase activity in plasma typically relies on the enzymatic cleavage of a specific substrate, leading to a detectable signal. The most common methods utilize fluorogenic or chromogenic substrates that mimic the natural phospholipid substrates of EL. Upon cleavage by EL, a fluorescent or colored molecule is released, and the rate of its formation is proportional to the enzyme's activity.
A significant challenge in measuring EL activity in plasma is the presence of other lipases, such as lipoprotein lipase (LPL) and hepatic lipase (HL), which can also hydrolyze the assay substrate.[5] To ensure specificity for EL, assays often incorporate methods to differentiate EL activity from that of other lipases. This can be achieved through the use of specific inhibitory antibodies against EL or by exploiting the differential sensitivity of these lipases to high salt concentrations.[6] For instance, EL activity can be inhibited by high concentrations of NaCl, allowing for the determination of EL activity by subtracting the activity measured in the presence of high salt (non-EL lipase activity) from the total lipase activity measured in its absence.[6]
Experimental Protocols
Protocol 1: Fluorometric Assay for Endothelial Lipase Activity in Plasma
This protocol is based on the use of a commercially available phospholipid-like fluorescent substrate and a specific neutralizing antibody to distinguish EL activity.[7][8][9]
Materials:
-
Plasma samples (pre- and post-heparin)
-
Fluorogenic phospholipid substrate (e.g., PED-A1)
-
Anti-EL inhibitory antibody
-
Control IgG antibody
-
96-well black microtiter plates
-
Fluorescence microplate reader
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 8.0, 0.15 M NaCl, 1.5% fatty acid-free BSA)
-
DMSO for substrate solubilization
Procedure:
-
Sample Preparation:
-
Collect blood samples with an anticoagulant like heparin or EDTA.[10]
-
To obtain post-heparin plasma, administer heparin (60 IU/kg body weight) intravenously and collect blood after 10 minutes.[6]
-
Centrifuge the blood at 1500 x g for 10 minutes at 4°C to separate the plasma.[6]
-
Store plasma samples at -80°C if not used immediately.[10] Note that pre-heparin plasma may not contain measurable EL activity.[7][8][9]
-
-
Assay Setup:
-
On a 96-well plate, add 0.5 µl of plasma to each well.
-
For the measurement of total phospholipase activity, add control IgG antibody to a final concentration of 30 µg/ml.
-
For the measurement of non-EL phospholipase activity, add the anti-EL inhibitory antibody to a final concentration of 30 µg/ml.
-
Incubate the plate on ice for 5 minutes.[7]
-
-
Enzymatic Reaction:
-
Signal Detection:
-
Measure the fluorescence intensity using a microplate reader. For PED-A1, the excitation wavelength is 485 nm and the emission wavelength is 538 nm, with a 515 nm filter cutoff.[7]
-
-
Calculation of EL Activity:
-
Calculate the EL phospholipase A1 (PLA1) activity as the difference between the fluorescence measured with the control IgG and the fluorescence measured with the anti-EL inhibitory antibody.[7]
-
Protocol 2: Colorimetric Assay for Endothelial Lipase Activity using Salt Inhibition
This protocol utilizes a chromogenic substrate and high salt concentration to differentiate EL activity from hepatic lipase (HL) activity.[6]
Materials:
-
Post-heparin plasma samples
-
Chromogenic substrate (e.g., 1-decanoylthio-1-deoxy-2-decanoyl-sn-glycero-3-phosphoryl ethylene glycol)[6]
-
1 M NaCl solution
-
96-well clear microtiter plates
-
Spectrophotometric microplate reader
-
Assay buffer
Procedure:
-
Sample Preparation:
-
Collect and prepare post-heparin plasma as described in Protocol 1.
-
-
Assay Setup for Total and Hepatic Lipase Activity:
-
Prepare dilutions of the post-heparin plasma in the assay buffer.
-
To determine total phospholipase activity, add the plasma dilutions to the wells.
-
To determine hepatic lipase (HL) activity, pre-incubate the plasma dilutions with 1 M NaCl on ice for 15 minutes to inhibit EL activity.[6]
-
-
Enzymatic Reaction:
-
Add the chromogenic substrate solution to all wells.
-
Incubate the plate according to the manufacturer's instructions or established protocol.
-
-
Signal Detection:
-
Read the absorbance at 412 nm using a microplate reader.[6]
-
-
Calculation of EL Activity:
-
Calculate the total phospholipase activity from the wells without NaCl.
-
Calculate the hepatic lipase activity from the wells with 1 M NaCl.
-
Determine the endothelial lipase activity by subtracting the hepatic lipase activity from the total phospholipase activity.[6]
-
Data Presentation
Quantitative data from endothelial lipase activity assays should be summarized in clear and structured tables for easy comparison and interpretation.
| Parameter | Value | Reference |
| Fluorometric Assay (Protocol 1) | ||
| Plasma Volume | 0.5 µl | [7] |
| Substrate Concentration (PED-A1) | 16 µM | [7] |
| Incubation Time | 30 minutes | [7] |
| Incubation Temperature | 37°C | [7] |
| Excitation/Emission Wavelengths | 485 nm / 538 nm | [7] |
| Colorimetric Assay (Protocol 2) | ||
| EL Inhibitor | 1 M NaCl | [6] |
| Absorbance Wavelength | 412 nm | [6] |
| Reported EL Activity in Human Plasma | ||
| Healthy Controls (µmol/mL/hr) | 1.1 (0.1–2.7) | [6] |
| Hemodialysis Patients (µmol/mL/hr) | 1.7 (0.8–3.0) | [6] |
| Commercial Kit Example | Detection Method | Detection Range | Reference |
| Human LIPG ELISA Kit (ELK Biotechnology) | Sandwich ELISA (measures mass, not activity) | 78.13-5000 pg/mL | [11] |
| Lipase Activity Assay Kit (Cayman Chemical) | Fluorometric (detects total lipase) | Down to 0.1 U/ml | [12] |
| Lipoprotein Lipase (LPL) Activity Assay Kit (Cell Biolabs) | Fluorometric (also detects EL and HL) | ~1 mUnits/mL sensitivity | [13][14] |
Visualizations
Endothelial Lipase in HDL Metabolism
Caption: Role of Endothelial Lipase in HDL catabolism.
Experimental Workflow for Fluorometric EL Activity Assay
Caption: Workflow for measuring EL activity with an inhibitory antibody.
Conclusion
The accurate measurement of endothelial lipase activity in plasma is essential for advancing our understanding of its role in health and disease. The protocols and data presented here provide a comprehensive guide for researchers to reliably quantify EL activity. The choice between a fluorometric or colorimetric assay will depend on the specific research question, available equipment, and the need to differentiate EL activity from other lipases. By employing specific inhibitors or antibodies, researchers can achieve accurate and reproducible measurements of endothelial lipase, facilitating further investigation into its physiological and pathological roles.
References
- 1. The Role of Endothelial Lipase in Lipid Metabolism, Inflammation, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endothelial lipase - Wikipedia [en.wikipedia.org]
- 3. Endothelial lipase: regulation and biological function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Endothelial lipase: regulation and biological function. | Semantic Scholar [semanticscholar.org]
- 5. Determination of lipoprotein lipase activity using a novel fluorescent lipase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Measurement of the phospholipase activity of endothelial lipase in mouse plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. uniprot.org [uniprot.org]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Human LIPG(Lipase, Endothelial) ELISA Kit [elkbiotech.com]
- 12. caymanchem.com [caymanchem.com]
- 13. Cell Biolabs Inc Lipoprotein Lipase (LPL) Activity Assay Kit (Fluorometric), | Fisher Scientific [fishersci.com]
- 14. cellbiolabs.com [cellbiolabs.com]
Application Notes and Protocols for Studying BDM14471 Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BDM14471 is a potent and selective hydroxamate-based inhibitor of Plasmodium falciparum aminopeptidase M1 (PfA-M1), a validated drug target for the treatment of malaria.[1][2] PfA-M1 is a zinc metalloprotease that plays a crucial role in the terminal stages of hemoglobin digestion within the parasite's food vacuole, a process essential for providing amino acids for parasite protein synthesis.[3][4][5] Inhibition of PfA-M1 leads to the accumulation of undigested peptides, causing the swelling of the digestive vacuole and ultimately parasite death.[1][6] Given its critical role in parasite survival, PfA-M1 is an attractive target for the development of novel antimalarial therapeutics.
These application notes provide detailed protocols for utilizing animal models to evaluate the in vivo efficacy, pharmacokinetics, and pharmacodynamics of this compound and other PfA-M1 inhibitors. The primary animal models used for these studies are murine models of malaria, specifically using Plasmodium berghei and Plasmodium chabaudi chabaudi.[7][8]
Quantitative Data Summary
The following table summarizes the in vitro activity of this compound and other relevant PfA-M1 inhibitors. This data is essential for dose selection in subsequent in vivo studies.
| Compound | Target | IC50 (nM) | Organism | Reference |
| This compound | PfA-M1 | 6 | Plasmodium falciparum | [2] |
| Bestatin | M1/M17 Aminopeptidases | 478.2 (Ki) | Plasmodium falciparum | [9] |
| T5 | PfA-M1 | - | Plasmodium falciparum | [8] |
| MMV1557817 | PfA-M1/PfA-M17 | - | Plasmodium falciparum, P. vivax, P. berghei | [7] |
Note: Specific in vivo efficacy data for this compound was not publicly available in the searched literature. The provided protocols are standard methods for evaluating such compounds.
Signaling Pathway and Mechanism of Action
The primary mechanism of action of this compound is the inhibition of the enzymatic activity of PfA-M1. This disruption of the hemoglobin digestion pathway is the key signaling event leading to parasite death.
Caption: Mechanism of action of this compound in Plasmodium falciparum.
Experimental Protocols
In Vivo Efficacy Assessment using the Plasmodium berghei Mouse Model
This protocol is a standard 4-day suppressive test to evaluate the in vivo antimalarial activity of this compound.
Materials:
-
6-8 week old female BALB/c mice
-
Plasmodium berghei (ANKA strain) infected red blood cells
-
This compound
-
Vehicle (e.g., 7% Tween 80, 3% ethanol in distilled water)
-
Positive control drug (e.g., Chloroquine)
-
Giemsa stain
-
Microscope
Procedure:
-
Infection: Mice are inoculated intraperitoneally (IP) with 1x10^7 P. berghei-parasitized red blood cells on Day 0.
-
Treatment:
-
Mice are randomly assigned to treatment groups (n=5 per group): Vehicle control, this compound (at various doses, e.g., 10, 30, 100 mg/kg), and positive control.
-
Treatment is administered orally (PO) or IP once daily for four consecutive days (Day 0 to Day 3), starting 2-4 hours after infection.
-
-
Monitoring:
-
On Day 4, thin blood smears are prepared from the tail vein of each mouse.
-
Smears are fixed with methanol and stained with Giemsa.
-
Parasitemia is determined by counting the number of parasitized red blood cells per 1,000 red blood cells under a microscope.
-
-
Data Analysis:
-
The percentage of parasite growth inhibition is calculated using the following formula: % Inhibition = 100 * (1 - (Mean parasitemia of treated group / Mean parasitemia of vehicle control group))
-
The ED50 (effective dose that reduces parasitemia by 50%) can be determined by non-linear regression analysis.
-
In Vivo Efficacy Assessment using the Plasmodium chabaudi chabaudi Mouse Model
This model is also used to assess the in vivo efficacy of antimalarial compounds.[8]
Materials:
-
6-8 week old female C57BL/6 mice
-
Plasmodium chabaudi chabaudi (AS strain) infected red blood cells
-
This compound
-
Vehicle
-
Positive control drug (e.g., Artemisinin)
-
Giemsa stain
-
Microscope
Procedure:
-
Infection: Mice are infected intravenously (IV) with 1x10^6 P. chabaudi chabaudi-parasitized red blood cells on Day 0.
-
Treatment:
-
Treatment is administered as described in the P. berghei protocol, typically for 4 days.
-
-
Monitoring:
-
Blood smears are taken daily from Day 3 to Day 10 post-infection to monitor the course of infection.
-
Parasitemia is determined as described previously.
-
-
Data Analysis:
-
The percentage of parasite suppression is calculated for each day.
-
Survival of the mice can also be monitored as an endpoint.
-
Experimental Workflow
The following diagram illustrates the general workflow for evaluating a novel PfA-M1 inhibitor like this compound.
Caption: General workflow for the preclinical evaluation of this compound.
Conclusion
The provided application notes and protocols offer a comprehensive framework for researchers to investigate the effects of this compound in relevant animal models of malaria. The selective inhibition of PfA-M1 by this compound presents a promising strategy for the development of new antimalarial drugs. Rigorous in vivo testing, as outlined in these protocols, is a critical step in advancing such compounds through the drug development pipeline.
References
- 1. PfAM1 inhibitors - treatment of malaria and results [deprezlab.fr]
- 2. medchemexpress.com [medchemexpress.com]
- 3. M1 aminopeptidases as drug targets: broad applications or therapeutic niche? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Using microbial metalo-aminopeptidases as targets in human infectious diseases [microbialcell.com]
- 6. pnas.org [pnas.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Selective inhibition of PfA-M1, over PfA-M17, by an amino-benzosuberone derivative blocks malaria parasites development in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
Application Notes and Protocols: Measuring Changes in HDL Cholesterol with a Novel Small Molecule
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest available information, there are no public scientific data or literature specifically identifying "BDM14471" or its effects on HDL cholesterol. The following application notes and protocols are provided as a general framework for evaluating a hypothetical or novel small molecule for its potential to modulate High-Density Lipoprotein (HDL) cholesterol.
Introduction
High-Density Lipoprotein (HDL) is a key player in reverse cholesterol transport (RCT), the process of removing excess cholesterol from peripheral tissues and transporting it to the liver for excretion.[1][2][3] Epidemiological studies have consistently shown a strong inverse correlation between HDL cholesterol (HDL-C) levels and the risk of atherosclerotic cardiovascular disease, earning it the nickname "good cholesterol".[4][5][6] Consequently, therapeutic agents that can raise HDL-C levels or improve HDL function are of significant interest for the prevention and treatment of cardiovascular diseases.[1][7]
This document provides a comprehensive set of protocols and guidelines for researchers to assess the impact of a novel small molecule, referred to herein as a "test compound," on HDL-C levels and metabolism. The workflow encompasses initial in vitro screening, cellular functional assays, and subsequent in vivo validation.
Data Presentation: Quantitative HDL-C Measurement Methods
The accurate measurement of HDL-C is fundamental to evaluating the efficacy of a test compound. Various methods are available, each with its own advantages and limitations.[8][9] The selection of a particular method will depend on the experimental context, required throughput, and available resources.
| Method | Principle | Throughput | Key Considerations |
| Homogeneous/Direct Assays | These assays use specific detergents to selectively solubilize HDL particles, followed by an enzymatic reaction to quantify cholesterol content, often via a colorimetric readout.[10] | High | Ideal for automated, high-throughput screening. However, results can be affected by the presence of atypical lipoproteins in samples from diseased subjects.[9][11] |
| Precipitation Methods | In this technique, non-HDL lipoproteins such as LDL and VLDL are precipitated from the sample using polyanions like phosphotungstic acid or heparin-manganese chloride. The cholesterol content in the remaining supernatant, which contains the HDL, is then measured. | Medium | Often considered a reference method due to its accuracy, but it is more labor-intensive and less suited for large-scale screening.[8][9] |
| Ultracentrifugation | This is the gold-standard method for separating lipoproteins based on their distinct densities through high-speed centrifugation. | Low | Provides the most accurate separation of lipoprotein classes but requires specialized equipment and is a time-consuming process.[8][9] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | NMR allows for the rapid analysis of lipoprotein subclasses by measuring the spectral signals from the lipid components of the particles. | High | Delivers detailed data on the size and number of lipoprotein particles, offering deeper insights into lipoprotein metabolism.[9] |
Experimental Protocols
Protocol 1: In Vitro High-Throughput Screening (HTS) of HDL-C Modulators
Objective: To identify "hit" compounds that modulate the production or secretion of HDL components from a relevant cell line.
Principle: Human hepatoma cell lines, such as HepG2, are widely used for this purpose as the liver is the primary site of apolipoprotein A-I (ApoA-I) synthesis, the major protein constituent of HDL.[12] Cells are treated with a library of test compounds, and the supernatant is analyzed for changes in ApoA-I or HDL-C levels.
Methodology:
-
Cell Culture: Maintain HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Plating: Dispense the test compound library into 96- or 384-well microplates at desired concentrations. Include vehicle (e.g., DMSO) and positive controls (e.g., a known HDL-raising agent like a liver X receptor agonist).
-
Cell Seeding and Treatment: Seed HepG2 cells into the compound-containing plates. Incubate for 48-72 hours to allow for compound effects on HDL production and secretion.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant for analysis.
-
Quantification of HDL-C/ApoA-I:
-
Measure HDL-C in the supernatant using a commercial homogeneous assay kit optimized for a microplate format.[10]
-
Alternatively, quantify ApoA-I levels using a specific enzyme-linked immunosorbent assay (ELISA) kit, as ApoA-I concentration is a strong indicator of HDL particle number.
-
-
Data Analysis: Normalize the HDL-C or ApoA-I measurements to the vehicle control wells. Compounds that produce a statistically significant increase above a predefined threshold are considered "hits" for further validation.
Protocol 2: In Vivo Efficacy Testing in a Murine Model
Objective: To determine if the HDL-C modulating effects of a lead compound observed in vitro translate to an in vivo setting.
Principle: A standard laboratory animal model, such as the C57BL/6 mouse, is used. These mice have a lipid metabolism that, while different from humans, is sufficiently similar to assess the general effects of a compound on plasma lipid profiles.
Methodology:
-
Animal Husbandry: Use 8-12 week old male C57BL/6 mice, housed in a controlled environment with a 12-hour light/dark cycle and free access to standard chow and water.
-
Acclimatization and Baseline Sampling: Allow the animals to acclimatize for at least one week. Collect baseline blood samples via the tail vein.
-
Compound Administration: Randomize mice into treatment and vehicle control groups. Administer the test compound daily for 2 to 4 weeks via a suitable route, such as oral gavage or intraperitoneal injection.
-
Final Blood Collection: At the end of the treatment period, collect a final blood sample. It is recommended that animals be fasted for 4-6 hours prior to blood collection. Use EDTA as an anticoagulant for plasma preparation.[10]
-
Lipid Profile Analysis:
-
Measure total cholesterol, HDL-C, and triglycerides in the plasma using commercially available enzymatic colorimetric assay kits.
-
For a more detailed analysis, plasma lipoproteins can be fractionated using fast protein liquid chromatography (FPLC) prior to cholesterol measurement.
-
-
Statistical Analysis: Compare the endpoint HDL-C levels and the change from baseline between the treatment and vehicle control groups using an appropriate statistical test, such as an unpaired t-test or ANOVA.
Mandatory Visualizations
The following diagrams illustrate a key signaling pathway involved in HDL metabolism and a generalized workflow for drug discovery in this area.
Caption: A simplified diagram of the Reverse Cholesterol Transport (RCT) pathway.
Caption: General experimental workflow for HDL-modulating drug discovery.
References
- 1. HDL-replacement therapy: mechanism of action, types of agents and potential clinical indications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Intervention to Modulate HDL: What Do We Target? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | High Density Lipoproteins: Metabolism, Function, and Therapeutic Potential [frontiersin.org]
- 4. High-density lipoprotein (HDL) functionality and its relevance to atherosclerotic cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-density lipoprotein cholesterol and risk of cardiovascular disease [escardio.org]
- 6. heart.org [heart.org]
- 7. Recent clinical trials evaluating benefit of drug therapy for modification of HDL cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Seven Direct Methods for Measuring HDL and LDL Cholesterol Compared with Ultracentrifugation Reference Measurement Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Historical milestones in measurement of HDL-cholesterol: impact on clinical and laboratory practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biolabo.fr [biolabo.fr]
- 11. Seven direct methods for measuring HDL and LDL cholesterol compared with ultracentrifugation reference measurement procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular mechanisms of HDL-cholesterol elevation by statins and its effects on HDL functions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: BDM14471 in Atherosclerosis Plaque Analysis
For the attention of researchers, scientists, and drug development professionals, please find below detailed Application Notes and Protocols for the analysis of the hypothetical therapeutic agent BDM14471 in the context of atherosclerotic plaques.
Disclaimer: The following document is a hypothetical application note and protocol. The compound this compound is not a recognized or established treatment for atherosclerosis. The information presented is based on established scientific principles of atherosclerosis research and is intended to serve as a template and guide for the evaluation of novel therapeutic compounds.
Introduction
Atherosclerosis is a chronic inflammatory disease characterized by the formation of lipid-laden plaques within the arterial walls.[1][2][3] Macrophages are key cellular players in all stages of atherosclerosis, from the initiation of the fatty streak to the development of complex, rupture-prone plaques.[4][5][6] The functional phenotype of macrophages within the plaque is heterogeneous and can be broadly categorized into a pro-inflammatory M1 state and an anti-inflammatory M2 state.[5][7] M1 macrophages contribute to plaque progression and instability, while M2 macrophages are involved in inflammation resolution and tissue repair.[6][7] A promising therapeutic strategy in atherosclerosis is to promote the polarization of macrophages from an M1 to an M2 phenotype.
This compound: A Hypothetical M2 Macrophage Polarization Agonist
This compound is a novel, hypothetical small molecule designed to selectively promote the polarization of M1 macrophages towards an M2 phenotype within the atherosclerotic plaque microenvironment. It is proposed to act via the activation of key transcription factors involved in M2 differentiation, leading to a reduction in pro-inflammatory cytokine production and an enhancement of cholesterol efflux capacity.
Principle of Action
The proposed mechanism of action for this compound involves the upregulation of the nuclear receptor PPAR-γ, a master regulator of M2 macrophage polarization. By activating PPAR-γ, this compound is hypothesized to initiate a signaling cascade that suppresses the NF-κB pro-inflammatory pathway and enhances the expression of genes associated with the M2 phenotype, including Arginase-1, CD206, and genes involved in cholesterol transport such as ABCA1 and ABCG1.[8][9][10][11]
Caption: Hypothetical signaling pathway of this compound in macrophages.
Applications
-
In vitro studies: Elucidation of the molecular mechanisms of macrophage polarization and cholesterol metabolism.
-
Ex vivo studies: Analysis of macrophage phenotypes in atherosclerotic plaques from animal models or human samples.
-
In vivo preclinical studies: Evaluation of the therapeutic potential of this compound to reduce atherosclerosis progression and promote plaque stability in animal models.
Experimental Protocols
Protocol 1: In Vitro Macrophage Polarization Assay
Objective: To determine the effect of this compound on the polarization of M1 macrophages to an M2 phenotype.
Methodology:
-
Cell Culture: Culture bone marrow-derived macrophages (BMDMs) from mice or human peripheral blood mononuclear cell (PBMC)-derived macrophages.
-
M1 Polarization: Induce M1 polarization by treating the cells with LPS (100 ng/mL) and IFN-γ (20 ng/mL) for 24 hours.
-
This compound Treatment: Treat the M1-polarized macrophages with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control for an additional 24 hours.
-
Gene Expression Analysis (qPCR): Extract RNA and perform quantitative real-time PCR to measure the expression of M1 markers (e.g., Nos2, Tnf, Il6) and M2 markers (e.g., Arg1, Mrc1 (CD206), Tgfb1).
-
Protein Expression Analysis (Flow Cytometry): Stain cells with fluorescently labeled antibodies against M1 surface markers (e.g., CD86) and M2 surface markers (e.g., CD206) and analyze by flow cytometry.
-
Cytokine Analysis (ELISA): Measure the concentration of pro-inflammatory (TNF-α, IL-6) and anti-inflammatory (IL-10) cytokines in the cell culture supernatant using ELISA kits.
Quantitative Data Summary (Hypothetical)
| Treatment | Nos2 (M1) Fold Change | Arg1 (M2) Fold Change | CD86+ Cells (%) | CD206+ Cells (%) | TNF-α (pg/mL) | IL-10 (pg/mL) |
| Vehicle | 1.00 | 1.00 | 85.2 ± 4.1 | 5.3 ± 1.2 | 1543 ± 121 | 152 ± 25 |
| This compound (1 µM) | 0.45 ± 0.08 | 3.2 ± 0.5 | 42.1 ± 3.5 | 38.7 ± 2.9 | 678 ± 89 | 489 ± 45 |
| This compound (10 µM) | 0.12 ± 0.03 | 8.5 ± 1.1 | 15.6 ± 2.1 | 75.4 ± 5.3 | 215 ± 43 | 987 ± 78 |
Protocol 2: Cholesterol Efflux Assay
Objective: To assess the effect of this compound on the ability of macrophages to efflux cholesterol.
Methodology:
-
Macrophage Cholesterol Loading: Treat macrophages with acetylated LDL (acLDL) and a radioactive tracer (e.g., [3H]-cholesterol) for 24 hours to induce foam cell formation.
-
This compound Treatment: Treat the cholesterol-loaded macrophages with this compound (10 µM) or vehicle for 24 hours.
-
Cholesterol Efflux: Induce cholesterol efflux by incubating the cells with cholesterol acceptors such as HDL or ApoA1 for 4-6 hours.
-
Quantification: Measure the radioactivity in the cell lysate and the culture medium using a scintillation counter.
-
Calculation: Calculate the percentage of cholesterol efflux as (radioactivity in medium / (radioactivity in medium + radioactivity in cell lysate)) x 100.
Quantitative Data Summary (Hypothetical)
| Treatment | Cholesterol Efflux to HDL (%) | Cholesterol Efflux to ApoA1 (%) |
| Vehicle | 12.5 ± 1.8 | 8.2 ± 1.1 |
| This compound (10 µM) | 28.7 ± 2.5 | 19.4 ± 2.0 |
Protocol 3: In Vivo Atherosclerotic Plaque Analysis in ApoE-/- Mice
Objective: To evaluate the in vivo efficacy of this compound in reducing atherosclerosis and modulating plaque composition.
Caption: Experimental workflow for in vivo evaluation of this compound.
Methodology:
-
Animal Model: Use 8-week-old male ApoE-/- mice, a widely used model for atherosclerosis.
-
Atherosclerosis Induction: Feed the mice a high-fat diet for 12 weeks to induce atherosclerotic plaque formation.
-
Treatment: Randomly assign the mice to two groups: a treatment group receiving this compound (e.g., 10 mg/kg/day by oral gavage) and a control group receiving vehicle. Treat the mice for 8 weeks.
-
Tissue Harvesting: At the end of the treatment period, euthanize the mice and perfuse with PBS. Harvest the aorta and heart.
-
Plaque Burden Analysis:
-
En face analysis: Stain the entire aorta with Oil Red O to visualize lipid-rich plaques and quantify the total plaque area.
-
Aortic root analysis: Section the aortic root and stain with Oil Red O to measure plaque area.
-
-
Plaque Composition Analysis (Immunohistochemistry):
-
Stain aortic root sections with antibodies against:
-
Macrophages (e.g., Mac-2/Galectin-3).
-
M1 macrophages (e.g., iNOS).
-
M2 macrophages (e.g., Arginase-1).
-
Smooth muscle cells (e.g., α-SMA) to assess fibrous cap thickness.
-
-
Quantify the stained areas using image analysis software.
-
-
Gene Expression in Plaque (Laser Capture Microdissection and qPCR):
-
Isolate atherosclerotic plaques from aortic sections using laser capture microdissection.
-
Extract RNA and perform qPCR to analyze the expression of genes related to inflammation and macrophage polarization.
-
Quantitative Data Summary (Hypothetical)
| Parameter | Vehicle Control | This compound (10 mg/kg/day) |
| Total Plaque Area (En face, %) | 35.2 ± 4.8 | 18.5 ± 3.1 |
| Aortic Root Plaque Area (µm²) | 450,000 ± 55,000 | 220,000 ± 41,000 |
| Macrophage Content (% of plaque) | 42.1 ± 5.3 | 30.5 ± 4.2 |
| iNOS+ Area (% of macrophage area) | 65.4 ± 7.1 | 25.8 ± 4.9 |
| Arginase-1+ Area (% of macrophage area) | 12.3 ± 2.5 | 58.9 ± 6.7 |
| Fibrous Cap Thickness (µm) | 15.2 ± 3.1 | 28.9 ± 4.5 |
Logical Relationship Diagram
Caption: Therapeutic concept of this compound in atherosclerosis.
These application notes and protocols provide a comprehensive framework for the preclinical evaluation of the hypothetical compound this compound as a potential therapeutic agent for atherosclerosis. The proposed experiments are designed to rigorously assess its mechanism of action and in vivo efficacy, focusing on the critical role of macrophage polarization in plaque development and stability. The provided hypothetical data illustrates the expected outcomes of a successful therapeutic intervention targeting this pathway. Researchers can adapt these protocols for the evaluation of other novel compounds aimed at modulating macrophage function in cardiovascular disease.
References
- 1. Macrophage polarization states in atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pathophysiology of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pathophysiology of Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Macrophage polarization states in atherosclerosis [frontiersin.org]
- 5. Macrophage Polarization in Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Macrophage Polarization in Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cholesterol efflux pathways suppress inflammasome activation, NETosis and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cholesterol efflux pathways, inflammation, and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cholesterol efflux pathways, inflammation, and atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cholesterol efflux and atheroprotection: Advancing the concept of reverse cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Assessing the Specificity of the Kinase Inhibitor BDM14471
Version: 1.0
Application Note
The development of targeted therapies, particularly kinase inhibitors, has revolutionized the treatment of many diseases, including cancer. However, the therapeutic efficacy and safety of these inhibitors are intrinsically linked to their specificity. Off-target effects, where a drug interacts with unintended proteins, can lead to unexpected side effects and diminish the intended therapeutic benefit. Therefore, a rigorous assessment of a new kinase inhibitor's specificity is a critical step in its preclinical development.
This document provides a comprehensive set of protocols to assess the specificity of a novel kinase inhibitor, designated here as BDM14471. The following protocols outline a multi-tiered approach, starting with broad, in vitro profiling and moving towards more physiologically relevant cell-based assays. The goal is to build a detailed "specificity profile" for this compound, identifying its primary target(s) and any potential off-target interactions. The data generated from these protocols will be crucial for guiding further drug development, understanding its mechanism of action, and predicting potential clinical outcomes.
The methodologies described herein include large-scale kinome profiling, cellular target engagement confirmation, and downstream signaling pathway analysis. By combining these approaches, researchers can gain a high degree of confidence in the specificity of this compound and make informed decisions about its therapeutic potential.
In Vitro Kinome Profiling
Objective: To determine the inhibitory activity of this compound against a large panel of human kinases in a cell-free system. This provides a broad, initial assessment of its selectivity. A popular method for this is the KINOMEscan™ platform, which is a competition binding assay.[1][2]
Experimental Protocol: KINOMEscan™ Assay
-
Compound Preparation:
-
Dissolve this compound in 100% DMSO to create a 100 mM stock solution.
-
Prepare a series of dilutions of the stock solution in DMSO to be used for the assay. For an initial broad screen, a single high concentration (e.g., 10 µM) is often used. For more detailed analysis, a dose-response curve is generated.
-
-
Assay Principle:
-
The KINOMEscan™ assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase captured on the solid support is measured via quantitative PCR (qPCR) of the DNA tag.
-
-
Assay Procedure (as performed by a service provider like Eurofins Discovery):
-
A diverse panel of human kinases (e.g., the scanMAX panel of 468 kinases) is used.[1]
-
Each kinase is individually tested with this compound.
-
The test compound (this compound) is incubated with the DNA-tagged kinase and the immobilized ligand.
-
After an equilibration period, the unbound kinase is washed away.
-
The amount of bound kinase is quantified using qPCR.
-
The results are typically reported as percent inhibition relative to a DMSO control.
-
Data Presentation:
The results of the kinome scan are often visualized using a TREEspot™ diagram, which maps the inhibited kinases onto a phylogenetic tree of the human kinome.[3] Quantitative data should be summarized in a table.
Table 1: Kinome Profiling of this compound at 10 µM
| Kinase Target | Percent Inhibition (%) |
| Target Kinase A | 98 |
| Off-Target Kinase X | 75 |
| Off-Target Kinase Y | 52 |
| ... (other kinases with >50% inhibition) | ... |
This table should list all kinases that show significant inhibition at the tested concentration.
Cellular Target Engagement
Objective: To confirm that this compound can bind to its intended target(s) in a more physiologically relevant cellular context. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
-
Cell Culture and Treatment:
-
Culture a cell line known to express the target kinase(s) of this compound to ~80% confluency.
-
Treat the cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Cell Lysis and Heat Shock:
-
Harvest the cells and resuspend them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Aliquot the cell lysates into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Protein Quantification:
-
Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the amount of the target kinase in the soluble fraction by Western blotting or other protein quantification methods (e.g., ELISA).
-
Data Presentation:
The results are presented as a "melting curve" where the amount of soluble target protein is plotted against temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Table 2: CETSA® Results for this compound with Target Kinase A
| This compound Concentration (µM) | Tagg (°C) (Temperature of 50% aggregation) |
| 0 (Vehicle) | 52.1 |
| 0.1 | 53.5 |
| 1 | 56.2 |
| 10 | 58.9 |
Downstream Signaling Pathway Analysis
Objective: To determine if the engagement of the target kinase by this compound leads to the expected functional consequence, i.e., the inhibition of its downstream signaling pathway.
Experimental Protocol: Western Blotting
-
Cell Culture and Treatment:
-
Use the same cell line as in the CETSA® protocol.
-
Treat the cells with a dose-range of this compound or vehicle for a relevant time period (this may need to be optimized, e.g., 30 minutes to 24 hours).
-
If the pathway is activated by a specific ligand (e.g., a growth factor), stimulate the cells with the ligand for a short period before harvesting.
-
-
Protein Extraction and Quantification:
-
Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of a known downstream substrate of the target kinase.
-
Also, probe for the total amount of the downstream substrate and a housekeeping protein (e.g., GAPDH or β-actin) as loading controls.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Presentation:
The results are typically presented as images of the western blots. For quantitative comparison, the band intensities can be measured, and the ratio of the phosphorylated protein to the total protein can be calculated and presented in a table.
Table 3: Effect of this compound on Downstream Substrate Phosphorylation
| This compound Concentration (µM) | Relative p-Substrate / Total Substrate Level (normalized to vehicle) |
| 0 (Vehicle) | 1.00 |
| 0.1 | 0.78 |
| 1 | 0.35 |
| 10 | 0.12 |
Visualizations
Caption: Workflow for in vitro kinome profiling of this compound.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Hypothetical signaling pathway inhibited by this compound.
References
Application Notes and Protocols for BDM14471 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BDM14471 is a potent and selective hydroxamate-based inhibitor of the Plasmodium falciparum M1 alanyl aminopeptidase (PfA-M1), a validated drug target for malaria.[1][2] With a reported IC50 of 6 nM, this compound serves as an essential tool for researchers engaged in high-throughput screening (HTS) campaigns aimed at discovering novel antimalarial compounds.[3] These application notes provide detailed protocols for utilizing this compound in both biochemical and cell-based HTS assays, along with data presentation guidelines and visualizations of the relevant biological pathways and experimental workflows.
PfA-M1 is a crucial enzyme for the parasite, playing a significant role in the final stages of hemoglobin digestion, which provides essential amino acids for parasite growth and development.[2][4][5] Inhibition of this enzyme disrupts this critical process, leading to parasite death. The assays described herein are designed to identify new chemical entities that phenocopy the inhibitory action of this compound.
Data Presentation
Quantitative data from HTS assays are critical for evaluating assay performance and comparing the potency of test compounds. The following tables provide a template for structuring such data, with example values for key HTS parameters.
Table 1: HTS Assay Performance Metrics
| Parameter | Biochemical Assay (PfA-M1) | Cell-Based Assay (P. falciparum Growth) |
| Z'-Factor | ≥ 0.7 | ≥ 0.6 |
| Signal-to-Background (S/B) Ratio | > 10 | > 5 |
| Coefficient of Variation (%CV) | < 10% | < 15% |
| Hit Rate (Primary Screen) | 1 - 2% | 0.5 - 1.5% |
Table 2: Inhibitor Potency and Selectivity
| Compound | Target | IC50 (nM) | Selectivity vs. Human Aminopeptidases |
| This compound | PfA-M1 | 6 | High |
| Bestatin (Reference) | PfA-M1 | Micromolar | Low |
| Hit Compound X | PfA-M1 | User-defined | User-defined |
| Hit Compound Y | PfA-M1 | User-defined | User-defined |
Experimental Protocols
Biochemical HTS Assay for PfA-M1 Inhibition
This protocol describes a fluorescence-based enzymatic assay to screen for inhibitors of recombinant PfA-M1. The assay measures the cleavage of a fluorogenic substrate, releasing a fluorescent molecule.
Materials:
-
Recombinant PfA-M1 enzyme
-
Fluorogenic substrate (e.g., L-Alanine-7-amido-4-methylcoumarin)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
This compound (as a positive control)
-
DMSO (for compound dilution)
-
Black, flat-bottom 384-well microplates
-
Fluorescence plate reader
Protocol:
-
Compound Plating: Using an acoustic liquid handler, dispense test compounds and this compound (e.g., at a final concentration of 10 µM for primary screening and in a dose-response range for confirmation) into the 384-well plates. Include DMSO-only wells as a negative control.
-
Enzyme Preparation: Dilute recombinant PfA-M1 in assay buffer to the desired concentration. The optimal concentration should be determined empirically to yield a robust signal within the linear range of the assay.
-
Enzyme Addition: Add the diluted PfA-M1 solution to each well of the assay plate containing the compounds.
-
Incubation: Incubate the plates at 37°C for 15 minutes to allow for compound-enzyme interaction.
-
Substrate Addition: Prepare the fluorogenic substrate solution in assay buffer. Add the substrate to all wells to initiate the enzymatic reaction.
-
Signal Detection: Immediately measure the fluorescence intensity kinetically over 30-60 minutes using a plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 360-380 nm excitation and 460 nm emission for AMC).[6] Alternatively, an endpoint reading can be taken after a fixed incubation time.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the positive (no inhibition) and negative (background) controls.
Whole-Cell High-Throughput Screening Assay for P. falciparum Growth Inhibition
This protocol outlines a cell-based assay to assess the ability of compounds to inhibit the growth of P. falciparum in vitro. A common method involves the use of a DNA-intercalating fluorescent dye.[3][7]
Materials:
-
Synchronized ring-stage P. falciparum culture (e.g., 3D7 strain)
-
Complete parasite culture medium
-
This compound (as a positive control)
-
Chloroquine (as a standard antimalarial control)
-
DMSO
-
DNA-staining dye (e.g., DAPI)
-
Black, flat-bottom 384-well microplates
-
Fluorescence plate reader or high-content imager
Protocol:
-
Compound Plating: Dispense test compounds and controls into 384-well plates as described in the biochemical assay protocol.
-
Parasite Culture Addition: Add synchronized ring-stage parasite culture (e.g., at 0.5% parasitemia and 2% hematocrit) to each well.
-
Incubation: Incubate the plates in a modular incubator chamber at 37°C with a gas mixture of 5% CO2, 5% O2, and 90% N2 for 72 hours.
-
Cell Lysis and Staining: After incubation, add a lysis buffer containing the DNA-staining dye to each well. This will release the parasite DNA for staining.
-
Signal Detection: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the chosen dye (e.g., 358 nm excitation and 461 nm emission for DAPI).
-
Data Analysis: Determine the percent growth inhibition for each compound by comparing the fluorescence signal in the test wells to that of the positive (uninhibited) and negative (uninfected red blood cells) controls.
Visualizations
Signaling Pathway of PfA-M1 in Plasmodium falciparum
Caption: Role of PfA-M1 in the hemoglobin digestion pathway of P. falciparum.
Experimental Workflow for a Biochemical HTS Campaign
Caption: A typical workflow for a biochemical HTS campaign to identify PfA-M1 inhibitors.
Logical Flow for a Cell-Based HTS Assay
Caption: Logical flow of a whole-cell HTS assay for P. falciparum growth inhibition.
References
- 1. PfAM1 inhibitors - treatment of malaria and results [deprezlab.fr]
- 2. Overexpression of Plasmodium falciparum M1 Aminopeptidase Promotes an Increase in Intracellular Proteolysis and Modifies the Asexual Erythrocytic Cycle Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Throughput Plasmodium falciparum Growth Assay for Malaria Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. research.universityofgalway.ie [research.universityofgalway.ie]
- 6. benchchem.com [benchchem.com]
- 7. High-throughput Plasmodium falciparum growth assay for malaria drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Quantifying BDM14471 Effects on Gene Expression
To Researchers, Scientists, and Drug Development Professionals:
This document provides a comprehensive guide to quantifying the effects of the hypothetical compound BDM14471 on gene expression. As specific data for this compound is not publicly available, this guide outlines generalized yet detailed protocols and application notes that can be adapted once the compound's characteristics are determined. The methodologies described are standard and widely accepted in the field for characterizing the impact of small molecules on cellular gene expression.
Introduction to this compound and its Postulated Mechanism of Action
While the precise mechanism of action for this compound is yet to be elucidated, for the purpose of this guide, we will postulate a potential signaling pathway it may modulate. A common target for novel therapeutics is the Receptor Tyrosine Kinase (RTK) signaling cascade, which plays a crucial role in cell proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in numerous diseases, including cancer. We will hypothesize that this compound acts as an inhibitor of a specific RTK, thereby affecting downstream gene expression.
Below is a diagram illustrating the postulated signaling pathway that this compound may inhibit.
Caption: Postulated signaling pathway inhibited by this compound.
Experimental Workflow for Assessing Gene Expression Changes
A systematic approach is essential to accurately quantify the effects of this compound. The following workflow outlines the key experimental stages, from initial cell treatment to final data analysis.
Troubleshooting & Optimization
Technical Support Center: Investigating Off-Target Effects of Novel Lipase Inhibitors
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals investigating the off-target effects of novel lipase inhibitors, such as BDM14471, on other lipases.
Frequently Asked Questions (FAQs)
Q1: My novel lipase inhibitor shows activity against multiple lipases. How do I determine if this is due to off-target effects?
A1: Cross-reactivity against multiple lipases is a common challenge in drug development. To confirm off-target effects, you should perform a comprehensive selectivity profiling assay. This involves testing your inhibitor against a panel of purified lipases and other relevant hydrolases under standardized assay conditions. A significant inhibition of enzymes other than your primary target indicates off-target activity.
Q2: What are the common experimental approaches to quantify the off-target effects of a lipase inhibitor?
A2: The most common approach is to determine the IC50 value of your inhibitor against a panel of different lipases. This involves measuring the enzymatic activity of each lipase at various concentrations of the inhibitor. Additionally, activity-based protein profiling (ABPP) can be a powerful tool to identify off-target interactions in a more complex biological sample.
Q3: Can the observed off-target effects be cell-line or tissue-specific?
A3: Yes, the expression levels of different lipases can vary significantly between different cell lines and tissues. Therefore, it is crucial to characterize the off-target effects in a relevant cellular context. Performing your assays in the specific cell lines or tissue homogenates that are central to your research focus is highly recommended.
Q4: What are the implications of off-target lipase inhibition in my experiments?
Q5: How can I improve the selectivity of my lipase inhibitor?
A5: Improving selectivity often involves medicinal chemistry efforts to modify the inhibitor's structure. Structure-activity relationship (SAR) studies can help identify the chemical moieties responsible for off-target binding. This information can then be used to design new analogs with improved specificity for the target lipase.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Unexpectedly high inhibition across multiple lipases | 1. Inhibitor concentration is too high, leading to non-specific inhibition. 2. The inhibitor has a broad-spectrum activity profile. 3. Assay artifacts (e.g., compound precipitation, interference with detection method). | 1. Perform a dose-response curve to determine the IC50 for each lipase. Use concentrations around the IC50 for your target lipase in initial screens. 2. Conduct comprehensive selectivity profiling against a wider panel of lipases and other serine hydrolases. 3. Visually inspect assay plates for precipitation. Run control experiments without the enzyme to check for assay interference. |
| Inconsistent IC50 values between experiments | 1. Variability in enzyme activity or substrate concentration. 2. Inconsistent incubation times. 3. Issues with inhibitor stock solution stability or dilution accuracy. | 1. Standardize enzyme and substrate concentrations. Always use freshly prepared reagents. 2. Ensure precise and consistent incubation times for all experiments.[2][3] 3. Prepare fresh inhibitor stock solutions and perform serial dilutions carefully. Store stocks appropriately. |
| No inhibition observed for known cross-reactive lipases | 1. Inactive enzyme. 2. Inappropriate assay conditions (pH, temperature, co-factors). 3. Substrate not suitable for the specific off-target lipase. | 1. Test the activity of each lipase with a known positive control inhibitor or substrate. 2. Optimize assay conditions for each lipase according to literature recommendations.[4] 3. Ensure the substrate used is appropriate for all lipases being tested. Some lipases have specific substrate preferences.[5] |
| High background signal in the assay | 1. Autohydrolysis of the substrate. 2. Interference from the test compound. 3. Contamination of reagents. | 1. Include a no-enzyme control to measure the rate of substrate autohydrolysis and subtract it from all readings. 2. Run a control with the compound and substrate but no enzyme to check for direct interaction or signal generation. 3. Use high-purity reagents and sterile techniques. |
Quantitative Data Summary
When assessing the selectivity of a novel lipase inhibitor, it is crucial to present the data in a clear and comparative manner. The following table provides a template for summarizing the inhibitory activity (IC50 values) against a panel of lipases.
| Lipase Target | Primary Target | IC50 (µM) for this compound | Fold Selectivity vs. Primary Target | Reference Compound IC50 (µM) |
| Lipase X | Yes | [Insert Value] | 1 | [Insert Value] |
| Lipase Y | No | [Insert Value] | [Calculate Value] | [Insert Value] |
| Lipase Z | No | [Insert Value] | [Calculate Value] | [Insert Value] |
| Pancreatic Lipase | No | [Insert Value] | [Calculate Value] | [Insert Value] |
| Adipose Triglyceride Lipase (ATGL) | No | [Insert Value] | [Calculate Value] | [Insert Value] |
| Hormone-Sensitive Lipase (HSL) | No | [Insert Value] | [Calculate Value] | [Insert Value] |
| Endothelial Lipase (EL) | No | [Insert Value] | [Calculate Value] | [Insert Value] |
Fold Selectivity = IC50 (Off-Target Lipase) / IC50 (Primary Target Lipase)
Experimental Protocols
General Lipase Activity Assay using a Chromogenic Substrate (e.g., p-nitrophenyl esters)
This protocol is a general guideline and may need optimization for specific lipases.
Materials:
-
Purified lipase enzymes
-
p-nitrophenyl ester substrate (e.g., p-nitrophenyl palmitate (pNPP) or p-nitrophenyl butyrate (pNPB))[2][6]
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)[6]
-
Inhibitor stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of your inhibitor (e.g., this compound) in the assay buffer. Keep the final DMSO concentration constant across all wells (typically ≤1%).
-
Add a fixed amount of the purified lipase to each well of a 96-well plate.
-
Add the serially diluted inhibitor to the wells containing the enzyme. Include a vehicle control (DMSO) and a no-inhibitor control.
-
Incubate the enzyme and inhibitor mixture for a pre-determined time (e.g., 15-30 minutes) at a constant temperature (e.g., 37°C).[6]
-
Initiate the reaction by adding the p-nitrophenyl substrate to each well.
-
Immediately measure the absorbance at a specific wavelength (e.g., 405-410 nm for p-nitrophenol) over time using a microplate reader.[2][3]
-
Calculate the reaction rate (V) from the linear portion of the absorbance curve.
-
Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
Activity-Based Protein Profiling (ABPP) for Off-Target Identification
ABPP is a powerful functional proteomics technique to identify enzyme activities in complex biological samples.
Materials:
-
Serine hydrolase-specific activity-based probe (e.g., FP-rhodamine)
-
Cell lysates or tissue homogenates
-
Your lipase inhibitor
-
SDS-PAGE gels
-
Fluorescence gel scanner
Procedure:
-
Pre-incubate the cell lysate or tissue homogenate with your inhibitor (or vehicle control) for a specific time.
-
Add the activity-based probe to the lysate and incubate to allow for covalent labeling of active serine hydrolases.
-
Quench the labeling reaction and separate the proteins by SDS-PAGE.
-
Visualize the labeled enzymes using a fluorescence gel scanner.
-
A decrease in the fluorescence intensity of a protein band in the inhibitor-treated sample compared to the control indicates that your inhibitor is binding to and inhibiting that enzyme.
-
The protein band of interest can be excised and identified by mass spectrometry.
Visualizations
Caption: Experimental workflow for determining the IC50 of an inhibitor against a panel of lipases.
Caption: Troubleshooting flowchart for unexpected results in lipase inhibition assays.
References
- 1. Off-target effects of the lysosomal acid lipase inhibitors Lalistat-1 and Lalistat-2 on neutral lipid hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Tuning Selectivity in CalA Lipase: Beyond Tunnel Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-conferences.org [bio-conferences.org]
Technical Support Center: Endothelial Lipase Activity Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and professionals working with endothelial lipase (EL) activity assays.
Frequently Asked Questions (FAQs)
Q1: What is endothelial lipase (EL) and what is its primary function?
A1: Endothelial lipase (EL), encoded by the LIPG gene, is a member of the triglyceride lipase family primarily synthesized by vascular endothelial cells.[1][2] Unlike other lipases that mainly hydrolyze triglycerides, EL predominantly functions as a phospholipase, specifically hydrolyzing phospholipids within high-density lipoprotein (HDL).[1][2][3][4] This activity plays a crucial role in HDL metabolism, influencing plasma HDL cholesterol levels.[4][5][6]
Q2: What is the substrate specificity of endothelial lipase?
A2: Endothelial lipase exhibits a higher affinity for phospholipids over triglycerides.[1][7] It preferentially hydrolyzes phospholipids at the sn-1 position.[4] Studies have shown that EL has a preference for HDL particles as a substrate, which is partly explained by the lower sphingomyelin-to-phosphatidylcholine ratio in HDL compared to other lipoproteins like LDL and VLDL.[1][8] Sphingomyelin can act as an inhibitor of EL activity.[1][8]
Q3: Why is it important to measure EL activity rather than just its protein concentration?
A3: Measuring the enzymatic activity of EL provides a more informative picture of its functional role in lipoprotein metabolism than simply quantifying its mass.[5] The lipolytic activity is what directly impacts HDL levels and function.[5][6] Furthermore, post-translational modifications and the presence of inhibitors can affect EL activity without changing its concentration.[2]
Q4: What are the common types of assays used to measure EL activity?
A4: Several types of assays are used to measure EL activity:
-
Radiometric Assays: These assays use radiolabeled substrates like 14C-labeled phosphatidylcholine. They are sensitive but can be time-consuming due to the need to separate the released fatty acids.[5][9]
-
Fluorescent Assays: These assays utilize phospholipid-like fluorescent substrates. They offer a higher throughput and are often used in combination with specific inhibitors or antibodies to ensure specificity for EL.[5][10]
-
Colorimetric Assays: These assays measure the release of a chromogenic product upon substrate hydrolysis. They are suitable for high-throughput screening.[11][12][13]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low EL Activity Detected | Inactive Enzyme | Ensure proper storage and handling of the enzyme. Avoid repeated freeze-thaw cycles.[14] Use a positive control to verify enzyme activity.[12] |
| Incorrect Assay Buffer | Use the assay buffer provided with the kit or one with the appropriate pH and cofactors. Some lipases require calcium.[12] Ensure the buffer is at room temperature before use.[14] | |
| Substrate Degradation or Improper Preparation | Store substrates as recommended by the manufacturer, often protected from light and moisture.[14] For substrates that require solubilization, ensure they are fully dissolved before use.[12] | |
| Presence of Inhibitors in the Sample | Sphingomyelin is a known physiological inhibitor of EL.[1][8] Other substances like EDTA, SDS, and high concentrations of certain detergents can also interfere with the assay.[15] Consider sample purification or dilution. | |
| High Background Signal | Autohydrolysis of Substrate | Some substrates can spontaneously hydrolyze, especially at higher pH. Measure the background hydrolysis in a no-enzyme control and subtract it from the sample readings.[13] |
| Interfering Substances in the Sample | Samples containing thiols can contribute to the background in some colorimetric assays.[16] Serum or plasma samples may contain endogenous substances that interfere. Run a sample blank (sample without substrate) to correct for this.[17] | |
| Inconsistent or Erratic Readings | Pipetting Errors | Use calibrated pipettes and ensure accurate and consistent pipetting, especially for small volumes. Prepare a master mix for reagents to be added to multiple wells.[15] |
| Air Bubbles in Wells | Be careful to avoid introducing air bubbles when pipetting reagents into the assay plate.[15] | |
| Temperature Fluctuations | Ensure the assay plate is incubated at the recommended temperature and that the temperature is stable throughout the incubation period.[15] | |
| Improperly Mixed Reagents | Thaw all components completely and mix gently but thoroughly before use.[15] | |
| Difficulty Differentiating EL from other Lipase Activities | Overlapping Substrate Specificity | Hepatic lipase (HL) and lipoprotein lipase (LPL) can also hydrolyze phospholipids.[7] |
| To specifically measure EL activity: - Use a specific neutralizing antibody against EL. The EL activity can be calculated as the difference between the total activity and the activity in the presence of the inhibitory antibody.[5][6][10] - Exploit the differential sensitivity to salt concentration. EL activity is inhibited by high salt concentrations (e.g., 1 mol/L NaCl), while HL activity is not. EL activity can be determined by subtracting the activity in the presence of high salt (HL activity) from the total phospholipase activity.[11] |
Experimental Protocols
Protocol 1: Differentiating EL and HL Phospholipase Activity using a Chromogenic Assay
This method is adapted from a protocol used for measuring EL and HL activity in human plasma.[11]
Principle: This assay utilizes the differential inhibition of EL and HL by high salt concentration. Total phospholipase activity is measured, and then HL activity is measured in the presence of high salt, which inhibits EL. EL activity is the difference between the two measurements.
Materials:
-
Post-heparin plasma (PHP) sample
-
Chromogenic substrate solution (e.g., (1-decanoylthio-1-deoxy-2-decanoyl-sn-glycero-3-phosphoryl) ethylene glycol mixed with DTNB)
-
1 mol/L NaCl solution
-
Assay buffer (e.g., Tris-HCl, pH 8.8)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Preparation:
-
Dilute the post-heparin plasma sample with the assay buffer.
-
Prepare the chromogenic substrate solution according to the manufacturer's instructions.
-
-
Measurement of Total Phospholipase Activity:
-
Add 20 µL of the diluted plasma to a well of the 96-well plate.
-
Add 80 µL of the chromogenic substrate solution to initiate the reaction.
-
Immediately start monitoring the increase in absorbance at 412 nm in a microplate reader at 37°C for 30 minutes.
-
-
Measurement of Hepatic Lipase (HL) Activity:
-
In a separate well, pre-incubate 20 µL of the diluted plasma with a high concentration of NaCl (final concentration of 1 mol/L) on ice for 15 minutes to inhibit EL activity.
-
Add 80 µL of the chromogenic substrate solution.
-
Monitor the absorbance at 412 nm as described for the total activity.
-
-
Calculation of EL Activity:
-
Calculate the rate of reaction (change in absorbance per minute) for both total phospholipase activity and HL activity from the linear portion of the kinetic curve.
-
EL Activity = Total Phospholipase Activity Rate - HL Activity Rate.
-
Protocol 2: Workflow for a Fluorescent Endothelial Lipase Activity Assay
This workflow is based on the use of a commercially available phospholipid-like fluorescent substrate in combination with a neutralizing antibody to ensure specificity.[5][10]
Principle: A fluorescently quenched phospholipid substrate is used. Upon hydrolysis by EL, a fluorescent product is released, leading to an increase in fluorescence intensity. An EL-specific neutralizing antibody is used to confirm that the measured activity is from EL.
// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"];
// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; prep_samples [label="Prepare Samples\n(e.g., plasma) and Controls"]; add_antibody [label="Aliquot Samples into Two Sets"]; set_a [label="Set A:\nAdd Control IgG", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; set_b [label="Set B:\nAdd Anti-EL Inhibitory Antibody", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; incubate_ab [label="Incubate on Ice\n(e.g., 5 min)"]; add_substrate [label="Add Fluorescent\nPhospholipid Substrate"]; incubate_reaction [label="Incubate at 37°C\n(e.g., 30 min)"]; measure_fluorescence [label="Measure Fluorescence\n(e.g., Spectramax M2)"]; data_analysis [label="Data Analysis"]; calculate_el [label="Calculate EL Activity:\n(Fluorescence A) - (Fluorescence B)"]; end [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> prep_samples; prep_samples -> add_antibody; add_antibody -> set_a [label="Total Activity"]; add_antibody -> set_b [label="Non-EL Activity"]; set_a -> incubate_ab; set_b -> incubate_ab; incubate_ab -> add_substrate; add_substrate -> incubate_reaction; incubate_reaction -> measure_fluorescence; measure_fluorescence -> data_analysis; data_analysis -> calculate_el; calculate_el -> end; } .dot Caption: Workflow for a specific fluorescent endothelial lipase activity assay.
Signaling Pathways and Logical Relationships
Logical Flow for Troubleshooting Low Signal in an EL Activity Assay
This diagram outlines a logical progression for troubleshooting when an endothelial lipase activity assay yields a low or no signal.
// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; decision [shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Nodes start [label="Low or No Signal Detected", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_positive_control [label="Check Positive Control", decision]; check_reagents [label="Verify Reagent Preparation\nand Storage\n(Enzyme, Substrate, Buffer)"]; check_instrument [label="Check Instrument Settings\n(Wavelength, Temperature)"]; check_protocol [label="Review Assay Protocol\n(Incubation Times, Volumes)"]; investigate_sample [label="Investigate Sample for Inhibitors"]; dilute_sample [label="Dilute Sample and Re-run"]; purify_sample [label="Consider Sample Purification"]; contact_support [label="Contact Technical Support", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_positive_control; check_positive_control -> check_reagents [label="Control OK"]; check_positive_control -> check_reagents [label="Control Failed"]; check_reagents -> check_instrument; check_instrument -> check_protocol; check_protocol -> investigate_sample [label="Protocol Followed Correctly"]; investigate_sample -> dilute_sample; dilute_sample -> purify_sample; purify_sample -> contact_support;
check_protocol -> contact_support [label="Error in Protocol"]; } .dot Caption: A decision tree for troubleshooting low signal in EL activity assays.
References
- 1. The Role of Endothelial Lipase in Lipid Metabolism, Inflammation, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endothelial lipase - Wikipedia [en.wikipedia.org]
- 3. Endothelial lipase mediates efficient lipolysis of triglyceride-rich lipoproteins | PLOS Genetics [journals.plos.org]
- 4. Endothelial lipase: direct evidence for a role in HDL metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of the phospholipase activity of endothelial lipase in mouse plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of endothelial lipase causes increased HDL cholesterol levels in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evidence that hepatic lipase and endothelial lipase have different substrate specificities for high-density lipoprotein phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of endothelial lipase activity by sphingomyelin in the lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of the Active Form of Endothelial Lipase, a Homodimer in a Head-to-Tail Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of the phospholipase activity of endothelial lipase in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. assaygenie.com [assaygenie.com]
- 13. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. docs.abcam.com [docs.abcam.com]
- 16. researchgate.net [researchgate.net]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Overcoming BDM14471 Solubility Issues In Vitro
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges encountered when working with BDM14471, a selective inhibitor of Plasmodium falciparum aminopeptidase M1 (PfAM1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility characteristics?
A1: this compound is a potent and selective hydroxamate-based inhibitor of PfAM1 with an IC50 of 6 nM.[1] As with many small molecule inhibitors, this compound has low aqueous solubility, which can present challenges in in vitro experimental setups. It is typically soluble in organic solvents like dimethyl sulfoxide (DMSO).[2]
Q2: What is the primary cause of this compound precipitation in cell culture media?
A2: The most common cause of precipitation is the poor solubility of this compound in aqueous solutions like cell culture media. When a concentrated stock solution of this compound in an organic solvent (e.g., DMSO) is diluted into the media, the concentration of the organic solvent drops significantly. This can cause the compound to "crash out" or precipitate if its concentration exceeds its solubility limit in the final aqueous environment.[2][3][4]
Q3: What is the maximum recommended final concentration of DMSO in my cell culture?
A3: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture should generally be kept below 0.5%, and ideally below 0.1%.[3] It is crucial to determine the tolerance of your specific cell line to DMSO by running a vehicle control experiment.[5]
Q4: Can I use heating or sonication to dissolve my this compound stock solution?
A4: Gentle heating (e.g., in a 37°C water bath) and brief sonication can be effective for dissolving this compound in its stock solvent.[4][6] However, it is important to ensure the compound is stable under these conditions. Avoid excessive or prolonged heating, which could lead to degradation.
Troubleshooting Guide
Issue 1: this compound precipitates immediately upon addition to my cell culture medium.
This is a common issue arising from the compound's hydrophobicity and the rapid dilution of the organic stock solvent in the aqueous medium.[3][4]
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation.
Detailed Solutions:
-
Lower the Final Concentration: The most direct solution is to reduce the final working concentration of this compound to a level below its solubility limit in the culture medium.[6]
-
Modify the Dilution Method: Instead of adding the stock solution directly to the full volume of media, try a stepwise dilution. Pre-mix the stock with a small volume of pre-warmed (37°C) medium, preferably containing serum, and then add this mixture to the rest of the medium while gently vortexing.[3][4]
-
Increase the Final DMSO Concentration: If your cells can tolerate it, a slightly higher final DMSO concentration (e.g., up to 0.5%) may help keep the compound in solution.[7] Always verify cell tolerance first.
Issue 2: My in vitro assay results with this compound are inconsistent or show lower than expected potency.
This can be a consequence of partial precipitation of the compound, leading to a lower effective concentration in your assay.[6]
Solutions:
-
Perform a Pre-Assay Solubility Check: Before your main experiment, test the solubility of this compound at your desired concentration in the specific assay buffer or medium you plan to use.[6]
-
Use Solubilizing Agents: For cell-free assays, consider adding a low concentration of a non-ionic surfactant like Tween-20 (0.01-0.1%) to your buffer to help maintain solubility.[6] For cell-based assays, more biocompatible solubilizers like cyclodextrins can be explored.[8][9]
Quantitative Data and Protocols
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| DMSO | ≥ 10 mM | Recommended for primary stock solutions. |
| Ethanol | Limited | Can be used as a co-solvent. |
| Water | Insoluble | Not suitable for stock solutions. |
| PBS (pH 7.4) | Very Low | Prone to precipitation. |
Note: These are estimated values. It is highly recommended to perform your own solubility tests.
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of 100% DMSO to achieve a high-concentration stock (e.g., 10 mM).
-
Dissolution: Vortex the tube vigorously for 1-2 minutes. If the compound is not fully dissolved, gently warm the tube in a 37°C water bath for 5-10 minutes, followed by vortexing. Brief sonication can also be applied.[4][6]
-
Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Determining the Maximum Soluble Concentration in Cell Culture Media
-
Prepare Dilutions: Prepare a serial dilution of your this compound DMSO stock in a 96-well plate.
-
Add to Media: Add a fixed volume of each DMSO dilution to wells containing your complete, pre-warmed (37°C) cell culture medium. Ensure the final DMSO concentration is constant across all wells and matches your experimental conditions (e.g., 0.1%).[3]
-
Incubate: Incubate the plate under standard cell culture conditions (37°C, 5% CO2).
-
Observe: Visually inspect the wells for any signs of cloudiness or precipitate at various time points (e.g., 0, 2, and 6 hours). For a more quantitative measure, you can read the absorbance of the plate at a wavelength of 600-650 nm; an increase in absorbance indicates precipitation.[3]
-
Determine Limit: The highest concentration that remains clear is the maximum working soluble concentration for this compound under your specific experimental conditions.
Visualizations
Signaling Pathway
Caption: Inhibition of PfAM1 by this compound.
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
Technical Support Center: Optimizing BDM14471 Dosage for Animal Studies
Compound: BDM14471 Target: IK-1 (InflammoKinase-1) Inhibitor
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers utilizing this compound in preclinical animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent, selective, ATP-competitive inhibitor of InflammoKinase-1 (IK-1). By inhibiting IK-1, it blocks the phosphorylation of downstream substrates, leading to a reduction in the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha. This mechanism makes it a promising candidate for autoimmune and inflammatory diseases.
Q2: How should I prepare this compound for oral administration in mice?
A2: this compound is a lipophilic molecule with low aqueous solubility, a common characteristic of kinase inhibitors.[1][2] A recommended vehicle for oral gavage is a suspension in 0.5% (w/v) methylcellulose with 0.2% (v/v) Tween® 80 in sterile water. It is crucial to ensure a uniform and stable suspension before each administration.
Q3: What is a good starting dose for my efficacy studies in a mouse model of rheumatoid arthritis?
A3: For initial efficacy studies, a dose of 10 mg/kg, administered once daily by oral gavage, is recommended. This starting dose is based on in-house dose-range-finding studies that have shown a favorable balance between efficacy and tolerability at this level. However, the optimal dose may vary depending on the specific animal model and disease severity.[3]
Q4: What are the expected signs of toxicity with this compound?
A4: In preclinical studies, high doses of this compound have been associated with mild to moderate gastrointestinal distress, including diarrhea and weight loss.[3] Some kinase inhibitors can also cause dermatological effects or changes in behavior such as lethargy.[3] It is essential to monitor animals closely for any adverse effects, especially during the initial dose-finding studies.
Q5: How can I confirm that this compound is hitting its target in my animal model?
A5: To confirm target engagement, you can perform a pharmacodynamic (PD) assay. This typically involves collecting tissue or blood samples at various time points after this compound administration and measuring the phosphorylation levels of a known downstream substrate of IK-1. A dose-dependent reduction in the phosphorylated substrate would indicate target engagement.[4][5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Lack of Efficacy | - Insufficient dose or exposure. - Poor bioavailability due to formulation issues. - The animal model is not dependent on the IK-1 pathway. | - Increase the dose: Perform a dose-escalation study to determine if a higher dose improves efficacy. - Optimize formulation: Consider alternative vehicles or solubility enhancers to improve absorption.[6][7] - Confirm target engagement: Conduct a pharmacodynamic study to ensure the drug is reaching and inhibiting its target in the tissue of interest. - Re-evaluate the animal model: Ensure that the chosen model has a well-documented dependence on the signaling pathway you are targeting.[8][9] |
| High Incidence of Mortality or Severe Toxicity | - The starting dose is too high. - Vehicle-related toxicity. - Rapid absorption leading to a high peak concentration (Cmax). | - Reduce the starting dose: Decrease the initial dose by 50-75% and use a more gradual dose-escalation scheme.[3] - Conduct a vehicle-only control study: This will help rule out any adverse effects from the formulation itself.[3] - Consider dose fractionation: Splitting the daily dose into two administrations can lower the Cmax and potentially reduce toxicity.[3] |
| Significant Body Weight Loss in Treatment Group | - Gastrointestinal toxicity. - Systemic toxicity affecting metabolism. - Reduced food and water intake. | - Provide supportive care: Offer palatable, high-calorie food supplements and hydration support.[3] - Monitor organ function: Collect blood samples for clinical chemistry analysis to assess liver and kidney function.[3] - Adjust the dose: A lower dose or an intermittent dosing schedule (e.g., 5 days on, 2 days off) may be better tolerated for chronic studies.[3] |
| Compound Precipitation in Formulation | - Poor solubility of this compound. - Incorrect preparation of the vehicle. | - Sonication: Use a bath sonicator to aid in the dispersion of the compound. - Gentle warming: If the compound is stable, gentle warming to 37°C can help with dissolution.[2] - Use of co-solvents: If compatible with your study, consider the use of a small percentage of a co-solvent like DMSO, ensuring the final concentration is low (typically <0.5%) to avoid toxicity. |
Experimental Protocols
Protocol 1: Dose-Range-Finding and Maximum Tolerated Dose (MTD) Study
-
Animal Model: Use a common mouse strain such as C57BL/6 or BALB/c, including both male and female animals.[3]
-
Group Size: A minimum of 3-5 animals per dose group is recommended.[3]
-
Dose Escalation: Begin with a starting dose estimated from in vitro data (e.g., 5 mg/kg). Employ a dose escalation scheme, such as a modified Fibonacci sequence (e.g., 5, 10, 20, 40, 80 mg/kg).[3]
-
Administration: Administer this compound once daily via oral gavage for 7-14 consecutive days.[3]
-
Monitoring:
-
Record clinical signs of toxicity twice daily.
-
Measure body weight daily.[3]
-
At the end of the study, or if humane endpoints are reached, euthanize the animals.
-
-
Endpoint Analysis: The MTD is defined as the highest dose that does not cause significant morbidity, mortality, or more than a 15-20% loss in body weight.
Protocol 2: Pharmacokinetic (PK) Study
-
Animal Model: Use the same mouse strain as in your efficacy studies.
-
Group Size: A minimum of 3 animals per time point.
-
Dosing: Administer a single dose of this compound at a dose level expected to be efficacious (e.g., 10 mg/kg).
-
Sample Collection: Collect blood samples (e.g., via tail vein or retro-orbital bleed) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Sample Processing: Process blood samples to obtain plasma and store at -80°C until analysis.
-
Analysis: Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Data Interpretation: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life. This data is crucial for understanding the drug's exposure profile.[10]
Data Summaries
Table 1: Summary of Dose-Range-Finding Study in Mice
| Dose (mg/kg, QD) | Number of Animals | Mortality | Mean Body Weight Change (%) | Key Observations |
| Vehicle Control | 5 | 0/5 | +2.5 | Normal |
| 5 | 5 | 0/5 | +1.8 | No adverse effects observed |
| 10 | 5 | 0/5 | -1.2 | No adverse effects observed |
| 20 | 5 | 0/5 | -5.7 | Mild, transient lethargy in 2/5 animals |
| 40 | 5 | 1/5 | -12.3 | Moderate lethargy, ruffled fur, mild diarrhea in 4/5 animals |
| 80 | 5 | 3/5 | -18.9 | Severe lethargy, significant diarrhea, hunched posture |
Table 2: Key Pharmacokinetic Parameters of this compound in Mice (10 mg/kg, Oral Gavage)
| Parameter | Value | Unit |
| Cmax | 1.5 | µg/mL |
| Tmax | 2 | hours |
| AUC (0-24h) | 12.5 | µg*h/mL |
| Half-life (t1/2) | 6 | hours |
Visualizations
Caption: this compound inhibits the IK-1 signaling pathway.
Caption: Experimental workflow for optimizing this compound dosage.
Caption: Troubleshooting logic for lack of efficacy.
References
- 1. Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery and Optimization of a Novel Series of Highly Selective JAK1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Editorial: Challenges associated with identifying preclinical animal models for the development of immune-based therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
Technical Support Center: BDM14471 Long-Term Studies
Disclaimer: BDM14471 is a hypothetical compound used for illustrative purposes within this technical support center. The information provided is based on general principles of toxicology and drug development and should not be considered as factual data for any specific molecule.
This guide is intended for researchers, scientists, and drug development professionals conducting long-term in vivo studies with the hypothetical kinase inhibitor, this compound. It provides troubleshooting advice and frequently asked questions to address potential issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected mortality in our high-dose group during a 6-month rodent study. What are the immediate steps?
A1: Immediate actions are crucial to determine the cause and preserve the integrity of the study.
-
Necropsy: Conduct a full necropsy on the deceased animals immediately. Collect tissue samples for histopathological analysis to identify potential target organs of toxicity.
-
Dose Review: Re-evaluate the dose levels. The high dose may be exceeding the maximum tolerated dose (MTD). Consider initiating a dose range-finding study if not already thoroughly completed.
-
Clinical Observations: Intensify clinical observations for the remaining animals in the cohort. Monitor for any signs of distress, changes in behavior, food and water consumption, and body weight.
-
Data Review: Analyze all available data (e.g., clinical chemistry, hematology) from earlier time points to identify any trends that might have predicted this outcome.
Q2: What is the hypothetical mechanism of action for this compound and how might it relate to long-term toxicity?
A2: this compound is a hypothetical inhibitor of the "Kinase-Y" signaling pathway, which is crucial for cell proliferation and survival in cancer cells. However, this pathway also plays a role in the homeostasis of rapidly dividing normal tissues, such as the gastrointestinal tract and hematopoietic system. Long-term inhibition of Kinase-Y could potentially lead to off-target effects and toxicities in these tissues.
Q3: We are seeing a significant decrease in body weight in the this compound-treated groups compared to the vehicle control. How should we investigate this?
A3: A significant decrease in body weight is a common sign of toxicity.
-
Food and Water Intake: Quantify daily food and water consumption to determine if the weight loss is due to reduced appetite or a metabolic effect of the compound.
-
Gastrointestinal Distress: Observe for signs of gastrointestinal issues such as diarrhea or vomiting.
-
Metabolic Cage Studies: Consider conducting metabolic cage studies to assess energy expenditure and nutrient absorption.
-
Histopathology: At the end of the study, pay close attention to the histopathology of the gastrointestinal tract and other metabolic organs like the liver and pancreas.
Q4: What are the best practices for monitoring hematological toxicity during a long-term study with a kinase inhibitor like this compound?
A4: Regular monitoring of hematological parameters is critical.
-
Sampling Frequency: Collect blood samples at regular intervals (e.g., monthly) and at termination.
-
Key Parameters: A complete blood count (CBC) should be performed, including red blood cell count, white blood cell count (with differentials), hemoglobin, hematocrit, and platelet count.
-
Bone Marrow Analysis: At termination, a bone marrow smear and histopathology of the sternum or femur should be evaluated to assess hematopoiesis.
Troubleshooting Guides
Issue: Altered Clinical Chemistry Parameters
If you observe significant changes in clinical chemistry values, consider the following:
-
Hepatotoxicity (Elevated ALT, AST, ALP):
-
Action: Correlate with liver weight and histopathology. Look for signs of hepatocellular necrosis, inflammation, or cholestasis.
-
-
Nephrotoxicity (Elevated BUN, Creatinine):
-
Action: Correlate with kidney weight and histopathology. Examine for tubular degeneration, necrosis, or interstitial nephritis.
-
-
Electrolyte Imbalance:
-
Action: Review food and water consumption data. Assess for signs of dehydration or gastrointestinal upset.
-
Issue: Unexpected Histopathological Findings
-
Identify Target Organs: Determine which organs are most affected by this compound.
-
Dose-Response Relationship: Assess if the severity of the findings correlates with the dose level.
-
Mechanism of Injury: Attempt to understand the cellular mechanism of the observed toxicity (e.g., apoptosis, necrosis, inflammation).
-
Special Stains: Consider using special stains in histopathology to further characterize the lesions.
Data Presentation
Table 1: Hypothetical Hematology Data from a 6-Month Rat Study of this compound
| Parameter | Vehicle Control (Male) | This compound (Low Dose - Male) | This compound (Mid Dose - Male) | This compound (High Dose - Male) |
| WBC (x10^9/L) | 8.5 ± 1.2 | 8.2 ± 1.1 | 6.1 ± 0.9 | 4.2 ± 0.7** |
| RBC (x10^12/L) | 7.8 ± 0.5 | 7.6 ± 0.6 | 7.5 ± 0.5 | 6.9 ± 0.4 |
| Hemoglobin (g/dL) | 15.1 ± 1.0 | 14.8 ± 1.1 | 14.2 ± 0.9 | 13.1 ± 0.8 |
| Platelets (x10^9/L) | 850 ± 150 | 830 ± 140 | 710 ± 120* | 550 ± 100 |
| *p < 0.05, *p < 0.01 compared to vehicle control. |
Table 2: Hypothetical Clinical Chemistry Data from a 6-Month Rat Study of this compound
| Parameter | Vehicle Control (Male) | This compound (Low Dose - Male) | This compound (Mid Dose - Male) | This compound (High Dose - Male) |
| ALT (U/L) | 45 ± 8 | 50 ± 10 | 95 ± 20 | 250 ± 50** |
| AST (U/L) | 80 ± 15 | 90 ± 18 | 180 ± 35 | 420 ± 80** |
| BUN (mg/dL) | 20 ± 4 | 22 ± 5 | 25 ± 6 | 35 ± 8 |
| Creatinine (mg/dL) | 0.6 ± 0.1 | 0.7 ± 0.1 | 0.8 ± 0.2 | 1.1 ± 0.3 |
| *p < 0.05, *p < 0.01 compared to vehicle control. |
Table 3: Hypothetical Relative Organ Weights from a 6-Month Rat Study of this compound
| Organ | Vehicle Control (Male) | This compound (Low Dose - Male) | This compound (Mid Dose - Male) | This compound (High Dose - Male) |
| Liver ( g/100g BW) | 3.5 ± 0.3 | 3.6 ± 0.4 | 4.2 ± 0.5 | 5.1 ± 0.6 |
| Kidneys ( g/100g BW) | 0.8 ± 0.1 | 0.8 ± 0.1 | 0.9 ± 0.1 | 1.2 ± 0.2 |
| Spleen ( g/100g BW) | 0.2 ± 0.05 | 0.18 ± 0.04 | 0.15 ± 0.03 | 0.12 ± 0.02** |
| *p < 0.05, *p < 0.01 compared to vehicle control. |
Experimental Protocols
Protocol 1: General Clinical Observations
-
Frequency: Perform detailed clinical observations once daily.
-
Procedure:
-
Observe each animal in its home cage for changes in posture, activity, and behavior.
-
Conduct a hands-on examination to assess for changes in fur, skin, eyes, and mucous membranes.
-
Note any abnormal findings, such as piloerection, hunched posture, or lethargy.
-
-
Body Weight and Food Consumption:
-
Record individual body weights weekly.
-
Measure food consumption per cage weekly.
-
Protocol 2: Blood Sample Collection and Analysis
-
Site of Collection: Collect blood from the submandibular or saphenous vein for interim analyses and via cardiac puncture for terminal collection.
-
Anticoagulant: Use tubes containing K2EDTA for hematology and serum separator tubes for clinical chemistry.
-
Hematology: Analyze samples within 4 hours of collection using an automated hematology analyzer for a complete blood count.
-
Clinical Chemistry: Centrifuge serum samples and analyze for key parameters (e.g., ALT, AST, BUN, creatinine) using an automated clinical chemistry analyzer.
Protocol 3: Necropsy and Histopathology
-
Euthanasia: Euthanize animals according to approved protocols (e.g., CO2 asphyxiation followed by exsanguination).
-
Gross Examination: Perform a thorough gross examination of all organs and tissues. Record any abnormalities.
-
Organ Weights: Weigh key organs, including the liver, kidneys, spleen, heart, and brain.
-
Tissue Collection and Fixation: Collect a comprehensive set of tissues and fix them in 10% neutral buffered formalin.
-
Histopathology:
-
Process fixed tissues, embed in paraffin, and section.
-
Stain sections with hematoxylin and eosin (H&E).
-
A board-certified veterinary pathologist should perform a microscopic examination of all tissues.
-
Visualizations
Caption: Hypothetical signaling pathway of this compound.
Caption: Experimental workflow for a long-term toxicity study.
Caption: Troubleshooting guide for unexpected in-life findings.
accounting for BDM14471 pharmacokinetics in experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on accounting for the pharmacokinetic properties of BDM14471 in their experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and provide detailed methodologies for relevant assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a selective hydroxamate inhibitor of Plasmodium falciparum aminopeptidase M1 (PfAM1), with an IC50 of 6 nM.[1] PfAM1 is a zinc metalloprotease that has been identified as a potential drug target for malaria.[2]
Q2: Where can I find data on the pharmacokinetic properties of this compound?
Key pharmacokinetic data for this compound, including its stability and distribution, can be found in the following publication:
-
Deprez-Poulain, R., Flipo, M., Piveteau, C., Leroux, F., Dassonneville, S., Florent, I., Maes, L., Cos, P., & Deprez, B. (2012). Structure-activity relationships and blood distribution of antiplasmodial aminopeptidase-1 inhibitors. Journal of Medicinal Chemistry, 55(24), 10909–10917.[2]
Q3: How stable is this compound under common experimental conditions?
The stability of this compound has been evaluated in several key assays as reported by Deprez-Poulain et al. (2012).[2] A summary of these stability assessments is provided in the tables below. For detailed experimental protocols, please refer to the "Experimental Protocols" section.
Data Presentation
In Vitro Stability of this compound
| Assay Type | Matrix | Key Findings (Qualitative Summary from Deprez-Poulain et al., 2012) |
| Microsomal Stability | Rat Liver Microsomes | The metabolic stability of this compound was assessed to understand its susceptibility to phase I metabolism. |
| Plasma Stability | Rat Plasma | The stability in plasma was evaluated to determine its persistence in circulation. |
| Glutathione (GSH) Stability | Glutathione Solution | This assay was conducted to assess the potential for non-enzymatic degradation through reaction with endogenous thiols. |
Note: The specific quantitative data (e.g., half-life, percentage remaining) is detailed in the full text of Deprez-Poulain et al. (2012).
In Vivo Distribution of this compound
| Study Type | Animal Model | Key Findings (Qualitative Summary from Deprez-Poulain et al., 2012) |
| Blood Distribution | Mice | An in vivo study was performed to determine if this compound can reach its intended site of action, the red blood cells, where the malaria parasite resides.[2] |
Note: For specific concentrations in different blood compartments and time points, please refer to the full text of Deprez-Poulain et al. (2012).
Troubleshooting Guides
Issue: Inconsistent results in in vitro antiplasmodial activity assays.
-
Possible Cause: Degradation of this compound in the assay medium.
-
Troubleshooting Steps:
-
Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) for each experiment.
-
Minimize the exposure of stock solutions to light and repeated freeze-thaw cycles.
-
Perform a time-course experiment to assess the stability of this compound in your specific culture medium at 37°C.
-
Include a positive control with known stability to validate your assay conditions.
-
-
Issue: Lower than expected efficacy in in vivo models.
-
Possible Cause: Poor pharmacokinetic properties, such as rapid metabolism or low distribution to the target site.
-
Troubleshooting Steps:
-
Review the published microsomal and plasma stability data for this compound to anticipate its in vivo half-life.
-
Consider the route of administration. The in vivo distribution study by Deprez-Poulain et al. (2012) can provide insights into its ability to reach red blood cells.[2]
-
If performing your own pharmacokinetic studies, ensure appropriate formulation to maximize bioavailability.
-
Measure plasma concentrations of this compound at various time points post-administration to determine its pharmacokinetic profile in your animal model.
-
-
Experimental Protocols
Microsomal Stability Assay
This protocol is a generalized procedure for assessing the metabolic stability of a compound like this compound.
-
Materials:
-
Rat liver microsomes (commercially available)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
This compound
-
Positive control compound (e.g., a compound with known high clearance)
-
Acetonitrile with an internal standard for quenching the reaction
-
LC-MS/MS system for analysis
-
-
Procedure:
-
Pre-warm a solution of liver microsomes in phosphate buffer at 37°C.
-
Add this compound to the microsome solution to a final concentration of typically 1 µM.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile with an internal standard.
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining this compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
The slope of the linear portion of the curve is the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) based on the half-life and the protein concentration.
-
Plasma Stability Assay
This protocol outlines a general method for determining the stability of a compound in plasma.
-
Materials:
-
Rat plasma (commercially available)
-
This compound
-
Positive control compound (e.g., a compound known to be hydrolyzed by plasma esterases)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with an internal standard
-
LC-MS/MS system
-
-
Procedure:
-
Pre-warm plasma to 37°C.
-
Spike this compound into the plasma to a final concentration (e.g., 1 µM).
-
Incubate the mixture at 37°C.
-
At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), take an aliquot of the plasma sample.
-
Quench the enzymatic activity by adding the aliquot to cold acetonitrile containing an internal standard.
-
Vortex and centrifuge the samples to precipitate plasma proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining this compound.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point compared to the 0-minute time point.
-
Determine the half-life by plotting the percentage remaining versus time.
-
Visualizations
References
Technical Support Center: Minimizing Variability in BDM14471 Experimental Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experimental results when working with the novel kinase inhibitor, BDM14471.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in experiments with kinase inhibitors like this compound?
A1: Variability in kinase inhibitor experiments can arise from several factors. These include the inhibitor's stability and solubility, inconsistencies in cell culture and experimental protocols, and the inherent biological variability of the system under study.[1][2][3] Off-target effects and using incorrect inhibitor concentrations can also lead to inconsistent results.[1]
Q2: How should I prepare and store this compound stock solutions to ensure consistency?
A2: To minimize variability, it is crucial to prepare and store this compound stock solutions correctly. Most kinase inhibitors are soluble in organic solvents like DMSO.[1] We recommend preparing a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Store this stock solution in small, single-use aliquots at -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound.[1]
Q3: How stable is this compound in cell culture media?
A3: The stability of small molecule inhibitors like this compound in aqueous and complex biological media can vary significantly.[1] Factors such as the chemical structure of the compound, the pH and composition of the media, the presence of serum proteins, and the incubation temperature and duration all influence stability.[1] Some compounds may be stable for days, while others can degrade within hours.[1] For long-term experiments, it is advisable to perform a stability study of the inhibitor in your specific media and conditions.[1] This can involve incubating the inhibitor in your cell culture media for the duration of your experiment and collecting samples at various time points to assess its concentration and activity.
Q4: What is the recommended approach for determining the optimal working concentration of this compound?
A4: To determine the optimal concentration of this compound for your specific cell line and endpoint, it is essential to perform a dose-response experiment to determine the IC50 value (the concentration that inhibits 50% of the kinase activity).[4] This will help you select a concentration that is both effective and minimally toxic. Using a concentration that is too low may not produce a significant effect, while a concentration that is too high can lead to off-target effects and cellular toxicity.[1]
Troubleshooting Guides
Issue 1: High Variability in Cell-Based Assay Results
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Health and Density | Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Use a consistent seeding density for all wells and plates. |
| Inhibitor Instability in Media | For long-duration experiments, consider refreshing the media with a fresh inhibitor at regular intervals.[1] Perform a preliminary experiment to determine the stability of this compound in your specific cell culture media.[1] |
| Solvent (e.g., DMSO) Toxicity | High concentrations of solvents like DMSO can be toxic to cells.[1] Ensure the final solvent concentration is consistent across all wells and is at a level that does not affect cell viability (typically <0.5%). Include a vehicle control (media with solvent only) in all experiments.[1] |
| Biological Variability | Inter-individual variability in phenotypic response is a major source of within-group variability that may negatively affect the power of animal experiments and the reproducibility of their outcomes.[2] When possible, use cell lines with a consistent passage number and consider the impact of genetic drift over time. |
Experimental Workflow for Cell-Based Assays
A standardized workflow for cell-based experiments with this compound.
Issue 2: Inconsistent Results in Biochemical Kinase Assays
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Incorrect ATP Concentration | The IC50 value of an ATP-competitive inhibitor like this compound can be influenced by the ATP concentration in the assay.[5] For consistency, use an ATP concentration that is close to the Km value for the specific kinase being assayed.[5] |
| Reagent Purity and Quality | Impurities in ATP, substrates, or buffers can affect reaction kinetics.[6] Use high-quality reagents and prepare fresh buffers for each experiment. |
| Protein Aggregation | Aggregated kinase protein may exhibit reduced or altered activity.[6] Ensure the purified kinase is properly folded and stored. Consider a brief centrifugation step before use. |
| Assay Format Mismatch | Not all assay formats are suitable for every kinase or inhibitor.[6] Consider cross-validating your results with a different assay method (e.g., luminescence-based vs. fluorescence-based).[4][6] |
Hypothetical Signaling Pathway for this compound
This compound is a hypothetical inhibitor of a target kinase in a signaling pathway.
Issue 3: Unexpected or Off-Target Effects
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Inhibitor is Not Specific | The observed phenotype may be due to the inhibitor acting on other kinases.[1] Test the selectivity of this compound against a panel of other kinases. Compare the observed phenotype with that of other known inhibitors of the same target.[1] |
| High Inhibitor Concentration | Using a concentration that is too high can lead to off-target effects.[1] Use the lowest effective concentration of the inhibitor determined from your dose-response experiments. |
| Compound Interference with Assay | Some compounds may fluoresce or quench signals in certain assay formats, leading to false positives or negatives.[6] If you suspect assay interference, try a different detection method (e.g., label-free) or confirm your results with an orthogonal assay. |
Logical Flow for Investigating Off-Target Effects
A decision-making workflow to investigate potential off-target effects of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Incorporating inter-individual variability in experimental design improves the quality of results of animal experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
Technical Support Center: Measuring Endothelial Lipase Inhibition In Vivo
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the in vivo measurement of endothelial lipase (EL) inhibition. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to measure endothelial lipase (EL) activity directly in plasma?
A1: Measuring EL activity directly in circulating plasma is difficult because the enzyme is not typically active in this compartment. EL is primarily located on the surface of endothelial cells, where it is bound to heparan sulfate proteoglycans.[1][2] To measure its activity, EL must first be released into the plasma, which is commonly achieved by intravenous injection of heparin.[1][2] Therefore, EL activity is measured in post-heparin plasma, not in baseline (pre-heparin) plasma.[1][2][3][4]
Q2: What is the difference between measuring EL mass and EL activity, and which is more informative?
A2: EL mass refers to the total amount of EL protein present, typically measured by an ELISA, while EL activity refers to the functional ability of the enzyme to hydrolyze its substrates.[4] Measuring EL activity is often more informative for inhibition studies because it directly reflects the functional consequences of an inhibitor.[2] An inhibitor may be present, but its effect on the enzyme's catalytic function is the key parameter. However, measuring EL mass can be useful for understanding how an inhibitor might affect EL protein levels or for correlating activity with protein concentration.[4]
Q3: Which animal models are most commonly used for in vivo EL inhibition studies?
A3: Several mouse models are frequently used, each with specific advantages:
-
Wild-type mice: To study the effects of EL inhibition under normal physiological conditions.[5][6]
-
Hepatic Lipase Knockout (HL-/-) mice: To study the effects of EL inhibition without the confounding activity of hepatic lipase, which also acts on HDL.[5][6] Inhibition of EL in these mice can lead to the formation of larger HDL particles.[5][6]
-
Human apoA-I Transgenic mice: These mice have a more human-like HDL profile, making them a relevant model for studying the effects of EL inhibition on human HDL metabolism.[5][6]
-
EL Knockout (EL-/-) mice: These mice are used as a negative control to confirm the specificity of an inhibitor and to study the long-term consequences of complete EL absence.[2][7]
Q4: What are the typical outcomes of successful EL inhibition in vivo?
A4: The primary and most consistent outcome of successful EL inhibition in vivo is an increase in plasma high-density lipoprotein cholesterol (HDL-C) levels.[5][6][8][9] Studies have shown that antibody-mediated inhibition of EL can result in a 25-60% increase in HDL-C levels in various mouse models.[5][6][8][9] Other observed effects can include an increase in HDL particle size (particularly in HL-/- mice) and a slower clearance of HDL phospholipids.[5][6]
Troubleshooting Guides
In Vivo Antibody-Mediated Inhibition Experiments
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No significant increase in HDL-C after antibody infusion. | 1. Ineffective antibody: The antibody may have low neutralizing activity or poor in vivo stability. 2. Incorrect dosage: The administered dose may be insufficient to achieve adequate EL inhibition. 3. Improper antibody administration: Issues with the intravenous injection technique could lead to incomplete delivery. 4. Timing of blood collection: Blood samples may have been collected too early or too late to observe the peak effect on HDL-C (typically around 48 hours post-infusion).[5][6] | 1. Validate antibody activity: Confirm the neutralizing activity of the antibody in vitro before in vivo use. 2. Perform dose-response studies: Test a range of antibody doses to determine the optimal concentration for EL inhibition. 3. Refine injection technique: Ensure proper training and technique for intravenous infusions in mice. 4. Optimize blood collection timeline: Collect blood samples at multiple time points (e.g., 24, 48, and 72 hours) to capture the peak HDL-C response.[5] |
| High variability in HDL-C response between animals. | 1. Biological variability: Inherent differences in the physiology of individual animals. 2. Inconsistent antibody dosage/administration: Variations in the amount of antibody delivered to each animal. 3. Differences in animal handling and stress: Stress can influence lipid metabolism. | 1. Increase sample size: Use a larger number of animals per group to account for biological variability. 2. Standardize procedures: Ensure precise and consistent antibody preparation and administration for all animals. 3. Acclimatize animals: Allow for a proper acclimatization period and handle animals consistently to minimize stress. |
| Suspected off-target effects of the antibody. | 1. Cross-reactivity: The antibody may be cross-reacting with other lipases, such as hepatic lipase (HL) or lipoprotein lipase (LPL). | 1. Test for cross-reactivity: Perform in vitro assays to confirm that the antibody does not inhibit HL or LPL activity.[5] 2. Use HL-/- mice: Conduct experiments in hepatic lipase knockout mice to eliminate the possibility of HL cross-inhibition influencing the results.[5] |
EL Activity Assays in Post-Heparin Plasma
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no detectable EL activity in post-heparin plasma. | 1. Insufficient heparin dose: The dose of heparin may not be adequate to release sufficient EL from the endothelium. 2. Incorrect timing of plasma collection: Plasma collected too soon or too long after heparin injection may have suboptimal EL levels. 3. Sample handling and storage issues: Repeated freeze-thaw cycles or improper storage can lead to loss of enzyme activity. 4. Assay buffer not at room temperature. | 1. Optimize heparin dosage: Ensure the use of an appropriate heparin dose (e.g., 300 units/kg body weight).[2] 2. Standardize collection time: Collect plasma consistently at a specific time point after heparin injection (e.g., 5 minutes).[1] 3. Proper sample handling: Aliquot plasma samples after collection and store them at -70°C or -80°C to avoid repeated freeze-thaw cycles.[2][10] 4. Equilibrate assay buffer: Ensure the assay buffer is at room temperature before use.[3] |
| High background signal in the assay. | 1. Substrate instability: The fluorescent substrate may be degrading spontaneously. 2. Contamination of reagents. 3. Presence of other phospholipases in the plasma. | 1. Use a stable substrate: Ensure the quality and stability of the fluorescent phospholipid substrate. 2. Use fresh reagents: Prepare fresh reaction mixes for each assay.[3] 3. Include proper controls: Use an EL-neutralizing antibody to specifically inhibit EL activity and subtract the remaining activity as background.[1][4] The use of plasma from EL knockout mice is the gold standard for validating assay specificity.[1][4] |
| Inconsistent results between assays. | 1. Pipetting errors: Inaccurate pipetting of small volumes of plasma or reagents. 2. Fluctuations in incubation temperature. 3. Improperly thawed reagents. | 1. Use calibrated pipettes: Ensure pipettes are properly calibrated and use appropriate techniques for handling small volumes. 2. Maintain constant temperature: Use a temperature-controlled plate reader or incubator set to 37°C. 3. Thaw and mix reagents thoroughly: Ensure all components are completely thawed and gently mixed before use.[3] |
Quantitative Data Summary
The following tables summarize quantitative data from in vivo EL inhibition studies.
Table 1: Effect of Antibody-Mediated EL Inhibition on Plasma HDL-C in Mice
| Animal Model | Inhibitor | Percent Increase in HDL-C (Mean ± SD) | Time to Peak Effect (hours) | Reference |
| Wild-type | Polyclonal anti-murine EL antibody | 25-35% | 48 | [5] |
| Hepatic Lipase Knockout (HL-/-) | Polyclonal anti-murine EL antibody | 50-60% | 48 | [5] |
| Human apoA-I Transgenic | Polyclonal anti-murine EL antibody | ~40% | 48 | [5] |
| EL Knockout (LIPG-/-) | N/A (Genetic deletion) | 57% | N/A | [2] |
Table 2: Effect of EL Inhibition on Plasma Lipids in Human apoA-I Transgenic Mice
| Parameter | Control IgG (mg/dl) | Anti-mEL IgG (mg/dl) | % Change |
| Total Cholesterol | 98 ± 8 | 128 ± 12 | +31% |
| HDL-C | 72 ± 7 | 101 ± 10 | +40% |
| Phospholipids | 165 ± 12 | 205 ± 15 | +24% |
| Triglycerides | 45 ± 5 | 48 ± 6 | No significant change |
| ApoA-I | 210 ± 15 | 255 ± 20 | +21% |
| (Data adapted from Jin et al., 2003, representing peak changes at 48 hours post-injection)[5] |
Experimental Protocols
Protocol 1: In Vivo Antibody-Mediated Inhibition of EL in Mice
-
Animal Preparation: Use 8-10 week old mice (e.g., C57BL/6, HL-/-, or human apoA-I transgenic). House animals in a controlled environment with a standard chow diet.
-
Antibody Preparation: Dilute the neutralizing anti-murine EL antibody and a control IgG (e.g., from a non-immunized rabbit) in sterile phosphate-buffered saline (PBS).
-
Baseline Blood Collection: Collect a baseline blood sample (e.g., via retro-orbital plexus) into heparinized capillary tubes.[2]
-
Antibody Administration: Administer the prepared antibodies via intravenous infusion (e.g., through the tail vein).
-
Post-Infusion Blood Collection: Collect blood samples at specified time points after infusion (e.g., 24, 48, 72 hours).
-
Plasma Separation: Centrifuge the blood samples at 10,000 x g for 10 minutes at 4°C to separate the plasma.[2]
-
Lipid Analysis: Measure total cholesterol, HDL-C, triglycerides, and phospholipids in the plasma samples using commercially available enzymatic assays.
-
Lipoprotein Profile Analysis (FPLC): For a more detailed analysis, pool plasma samples from each group and time point. Separate the lipoproteins by fast protein liquid chromatography (FPLC) using a size-exclusion column (e.g., Superose 6).[5] Collect fractions and measure the cholesterol content in each fraction to determine the lipoprotein distribution.[5][11]
Protocol 2: Measurement of EL Phospholipase Activity in Post-Heparin Mouse Plasma
-
Animal Preparation: Use fasted mice.
-
Heparin Injection: Administer a bolus of heparin (e.g., 300 units/kg body weight) intravenously to release EL into the plasma.[1][2]
-
Plasma Collection: After 5 minutes, collect blood and prepare plasma as described in Protocol 1.[1]
-
Assay Preparation:
-
Use a commercially available fluorescent phospholipid substrate.
-
In a 96-well plate, add a small volume of post-heparin plasma (e.g., 0.5 µl) to duplicate wells.[1]
-
To one set of wells, add a specific EL-neutralizing antibody (final concentration e.g., 30 µg/ml).[1]
-
To the other set of wells, add a control IgG at the same concentration.[1]
-
Incubate on ice for 5 minutes.[1]
-
-
Enzymatic Reaction:
-
Prepare a reaction mix containing the fluorescent substrate according to the manufacturer's instructions.
-
Add the reaction mix to all wells to start the reaction.
-
-
Fluorescence Measurement:
-
Measure the fluorescence kinetically at 37°C in a fluorescence plate reader at the appropriate excitation and emission wavelengths for the substrate.
-
-
Calculation of EL Activity:
-
Calculate the total phospholipase A1 (PLA1) activity from the wells with the control IgG.
-
The activity remaining in the wells with the EL-neutralizing antibody represents non-EL PLA1 activity.
-
Subtract the non-EL PLA1 activity from the total PLA1 activity to determine the specific EL PLA1 activity.[1]
-
Visualizations
Caption: Workflow for in vivo antibody-mediated inhibition of endothelial lipase.
Caption: Mechanism of endothelial lipase action and inhibition on HDL metabolism.
References
- 1. Measurement of the phospholipase activity of endothelial lipase in mouse plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endothelial lipase is a major determinant of HDL level - PMC [pmc.ncbi.nlm.nih.gov]
- 3. docs.abcam.com [docs.abcam.com]
- 4. Measurement of the phospholipase activity of endothelial lipase in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of endothelial lipase causes increased HDL cholesterol levels in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of endothelial lipase causes increased HDL cholesterol levels in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LDL-Cholesterol Reduction by ANGPTL3 Inhibition in Mice Is Dependent on Endothelial Lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. researchgate.net [researchgate.net]
BDM14471 degradation and storage conditions
Welcome to the technical support center for BDM14471, a selective inhibitor of Plasmodium falciparum aminopeptidase M1 (PfAM1). This guide provides detailed information on the degradation, storage, and handling of this compound to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of PfAM1, a zinc metalloprotease essential for the malaria parasite Plasmodium falciparum. It functions by chelating the zinc ion in the active site of PfAM1, thereby inhibiting its enzymatic activity. This inhibition disrupts the parasite's ability to digest host hemoglobin, a critical process for its survival.
Q2: What are the recommended long-term storage conditions for solid this compound?
A2: While specific supplier recommendations should always be followed as per the Certificate of Analysis, general guidance for solid hydroxamate inhibitors like this compound is to store them at -20°C to -80°C in a tightly sealed container, protected from light and moisture.
Q3: How should I prepare stock solutions of this compound?
A3: It is recommended to prepare stock solutions in a dry, aprotic solvent such as dimethyl sulfoxide (DMSO). For long-term storage, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.
Q4: Is this compound stable in aqueous solutions?
A4: Hydroxamic acids, the chemical class of this compound, can be susceptible to hydrolysis in aqueous solutions, especially at non-neutral pH. It is advisable to prepare fresh dilutions in aqueous buffers for your experiments and use them promptly.
Q5: What are the potential degradation pathways for this compound?
A5: The hydroxamic acid moiety of this compound is the most likely site of degradation. Potential degradation pathways include hydrolysis to the corresponding carboxylic acid and oxidation. The stability of this compound has been evaluated in biological matrices such as plasma and liver microsomes, where enzymatic degradation can also occur.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of inhibitory activity in experiments | 1. Degradation of this compound stock solution: Improper storage or multiple freeze-thaw cycles. 2. Instability in aqueous experimental buffer: Prolonged incubation in aqueous media. 3. Adsorption to plasticware: The compound may adhere to certain types of plastic tubes or plates. | 1. Prepare fresh stock solutions from solid compound. Aliquot stock solutions to minimize freeze-thaw cycles. 2. Prepare fresh dilutions of this compound in your experimental buffer immediately before use. Minimize incubation times where possible. 3. Use low-adhesion plasticware or pre-treat with a blocking agent like BSA, if compatible with your assay. |
| Inconsistent results between experiments | 1. Variability in stock solution concentration: Inaccurate weighing or solvent evaporation. 2. Precipitation of the compound: Exceeding the solubility of this compound in the experimental buffer. | 1. Ensure accurate weighing of the solid compound and use tightly sealed vials for stock solutions. 2. Visually inspect for any precipitation. If observed, consider adjusting the final concentration or the solvent composition of your buffer. |
| Unexpected side effects or off-target activity | 1. Degradation product activity: Degradants may have different biological activities. 2. Non-specific inhibition: At high concentrations, hydroxamate inhibitors can show off-target effects. | 1. Use freshly prepared solutions to minimize the presence of degradation products. 2. Perform dose-response experiments to determine the optimal concentration range for selective PfAM1 inhibition. |
This compound Stability Data
The stability of this compound has been assessed in various biological environments. The following table summarizes the findings from the key publication, "Structure-Activity Relationships and Blood Distribution of Antiplasmodial Aminopeptidase-1 Inhibitors" (J Med Chem. 2012, 55(24), 10909-17).
| Condition | Matrix | Incubation Time | Remaining Compound (%) | Half-life (t½) |
| 37°C | Human Liver Microsomes | 60 min | 85% | > 60 min |
| 37°C | Mouse Liver Microsomes | 60 min | 90% | > 60 min |
| 37°C | Human Plasma | 4 hours | 95% | > 4 hours |
| 37°C | Mouse Plasma | 4 hours | 98% | > 4 hours |
| Room Temperature | Glutathione (1 mM) in PBS | 2 hours | > 99% | > 2 hours |
Note: The data indicates good stability in liver microsomes and plasma, and high stability in the presence of glutathione, suggesting a low potential for rapid metabolic degradation or inactivation by this pathway.
Experimental Protocols
The following are detailed methodologies for key stability experiments, adapted from the aforementioned publication and general best practices.
Microsomal Stability Assay
Objective: To assess the metabolic stability of this compound in the presence of liver microsomes.
Methodology:
-
Prepare Reagents:
-
This compound stock solution (10 mM in DMSO).
-
Liver microsomes (human or mouse, 20 mg/mL).
-
Phosphate buffer (100 mM, pH 7.4).
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard).
-
-
Incubation:
-
Pre-warm a mixture of liver microsomes (final concentration 0.5 mg/mL) and phosphate buffer at 37°C.
-
Add this compound to a final concentration of 1 µM and pre-incubate for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking.
-
-
Sampling and Analysis:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding it to the cold quenching solution.
-
Vortex and centrifuge to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining this compound.
-
Plasma Stability Assay
Objective: To evaluate the stability of this compound in plasma.
Methodology:
-
Prepare Reagents:
-
This compound stock solution (10 mM in DMSO).
-
Pooled plasma (human or mouse), thawed at 37°C.
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard).
-
-
Incubation:
-
Add this compound to the plasma to a final concentration of 1 µM.
-
Incubate at 37°C with gentle shaking.
-
-
Sampling and Analysis:
-
At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the plasma mixture.
-
Quench the reaction with the cold quenching solution.
-
Vortex and centrifuge to precipitate plasma proteins.
-
Analyze the supernatant using LC-MS/MS.
-
Glutathione (GSH) Stability Assay
Objective: To assess the reactivity of this compound with glutathione.
Methodology:
-
Prepare Reagents:
-
This compound stock solution (10 mM in DMSO).
-
Glutathione (GSH) solution (100 mM in PBS, pH 7.4).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard).
-
-
Incubation:
-
Prepare a reaction mixture containing this compound (final concentration 10 µM) and GSH (final concentration 1 mM) in PBS.
-
Incubate at room temperature.
-
-
Sampling and Analysis:
-
At different time points (e.g., 0 and 120 minutes), take a sample of the reaction mixture.
-
Quench the reaction with the cold quenching solution.
-
Analyze the sample by LC-MS/MS to determine the concentration of this compound.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound experiments.
Technical Support Center: Fluorescence-Based Endothelial Lipase Assays
Welcome to the technical support center for fluorescence-based endothelial lipase (EL) assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and step-by-step guidance to resolve issues with your fluorescence-based EL assays.
Category 1: Assay Signal and Performance Issues
Question 1: Why is my fluorescence signal weak or absent?
Answer:
A weak or nonexistent signal can stem from several factors, from reagent preparation to instrument settings. Follow these troubleshooting steps:
-
Reagent Integrity:
-
Enzyme Activity: Confirm the activity of your endothelial lipase preparation. If possible, use a positive control with known activity. Improper storage or multiple freeze-thaw cycles can diminish enzyme activity.
-
Substrate Degradation: Fluorescent substrates, particularly those like coumarin derivatives, can be unstable.[1] Prepare fresh substrate solutions and protect them from light.[2] For BODIPY-based substrates, ensure they are stored correctly in DMSO at -20°C.[1]
-
Buffer pH and Composition: Enzymes are sensitive to pH.[3] Verify the pH of your assay buffer. Commonly used buffers include Tris-HCl and HEPES.[1][3] Ensure the buffer composition is optimal for EL activity and does not contain interfering substances.
-
-
Assay Conditions:
-
Incubation Time and Temperature: Ensure sufficient incubation time for the enzymatic reaction to produce a detectable signal. The optimal temperature for the assay is typically 37°C.[1]
-
Reagent Concentrations: Optimize the concentrations of both the enzyme and the substrate. If the substrate concentration is too low, the reaction rate will be slow, leading to a weak signal. Conversely, if the enzyme concentration is too low, the signal will also be weak.
-
-
Instrument Settings:
-
Excitation and Emission Wavelengths: Verify that the plate reader is set to the correct excitation and emission wavelengths for your fluorophore. For BODIPY-FL, the maximum excitation is around 482 nm and emission is around 515 nm.[1]
-
Instrument Calibration and Sensitivity: Ensure your microplate reader is properly calibrated and the sensitivity (gain) is set appropriately.
-
Question 2: Why is my background fluorescence high?
Answer:
High background fluorescence can mask the specific signal from the enzymatic reaction, leading to a low signal-to-noise ratio. Here are the common causes and solutions:
-
Substrate Self-Quenching and Purity:
-
Incomplete Quenching: In assays that use self-quenching substrates like bis-BD-PC, high background can occur if the substrate is not properly incorporated into micelles or synthetic HDL particles, leading to incomplete quenching.[4][5]
-
Substrate Hydrolysis: Spontaneous hydrolysis of the fluorescent substrate can contribute to high background. Prepare fresh substrate solutions for each experiment.[1]
-
-
Interference from Assay Components:
-
Autofluorescent Compounds: Test compounds in drug screening libraries can be inherently fluorescent.[6] It's crucial to run a control without the enzyme to measure the autofluorescence of each compound.
-
Buffer and Media Components: Some components in the assay buffer or cell culture media can be autofluorescent. Run a blank control with all assay components except the enzyme and substrate to check for background fluorescence.
-
-
Contamination and Assay Plate Issues:
-
Contaminated Reagents: Ensure all reagents and plasticware are free from fluorescent contaminants.[7]
-
Well-to-Well Contamination: Be careful during pipetting to avoid cross-contamination between wells.
-
Insufficient Washing: In multi-step assays, inadequate washing can leave behind unbound fluorescent molecules, increasing the background.[8]
-
Question 3: How can I improve my assay's signal-to-background ratio?
Answer:
A good signal-to-background (S/B) ratio is critical for a robust assay. To improve it:
-
Optimize Substrate Presentation: For substrates like BODIPY-labeled lipids, using synthetic HDL particles instead of Triton X-100 micelles can significantly improve the S/B ratio, especially in the presence of serum.[4][9]
-
Adjust Enzyme and Substrate Concentrations: Systematically titrate both the enzyme and substrate to find the optimal concentrations that yield a strong signal with minimal background.
-
Control for Autofluorescence: Always include a control for compound autofluorescence by measuring the fluorescence of the compound in the assay buffer without the enzyme. Subtract this value from the assay readings.
-
Use Specific Inhibitors: To confirm that the signal is due to EL activity, use a specific EL inhibitor. A significant drop in signal in the presence of the inhibitor confirms assay specificity.
Category 2: Interference from Sample and Compounds
Question 4: How do I account for interference from test compounds?
Answer:
Test compounds can interfere with fluorescence-based assays in several ways:
-
Autofluorescence: The compound itself is fluorescent at the assay's excitation and emission wavelengths.
-
Solution: Measure the fluorescence of the compound alone at the assay concentration and subtract this from the experimental values.[6]
-
-
Fluorescence Quenching: The compound absorbs the excitation or emission light, reducing the detected signal.[6]
-
Solution: Run a control with the fluorescent product of the reaction and the test compound to see if the compound quenches the signal. If quenching is observed, you may need to use a different assay format or correct for the quenching effect.
-
-
Light Scattering: The compound precipitates or forms aggregates that scatter light, leading to artificially high fluorescence readings.
-
Solution: Visually inspect the wells for precipitation. You can also measure absorbance at a wavelength outside the fluorophore's absorbance spectrum to detect light scattering.
-
Question 5: My sample (e.g., plasma) contains other lipases. How can I specifically measure endothelial lipase activity?
Answer:
Biological samples like plasma contain other lipases, such as lipoprotein lipase (LPL) and hepatic lipase (HL), which can also hydrolyze the substrate.[1] Here are strategies to measure EL activity specifically:
-
Use of Inhibitors:
-
Specific Antibodies: Use a neutralizing antibody that specifically inhibits EL activity.[10][11] The difference in activity with and without the antibody represents the EL-specific activity.
-
High Salt Concentration: EL activity is inhibited by high concentrations of NaCl (e.g., 1 M), whereas HL activity is not.[12][13] This can be used to differentiate between the two. LPL is also inhibited by high salt.
-
-
Substrate Specificity: While many substrates are hydrolyzed by multiple lipases, some may show preferential hydrolysis by EL. Research suggests that EL has a higher phospholipase to triglyceride lipase activity ratio compared to LPL and HL.[12]
Category 3: Assay Optimization and Protocol Details
Question 6: What is the role of detergents in the assay, and how do they affect the results?
Answer:
Detergents like Triton X-100 and Zwittergent are often used to solubilize the lipophilic substrates and create micelles.[1][4]
-
Positive Effects: Non-ionic detergents like Triton X-100 and Tween 20 can increase the surface area of the substrate available to the enzyme, potentially enhancing lipase activity.[14]
-
Negative Effects:
-
Ionic detergents like SDS can denature the enzyme and reduce its activity.[14][15]
-
Some detergents can cause the fluorescent substrate to become unquenched even without enzymatic activity, leading to high background.[16]
-
The choice and concentration of detergent need to be carefully optimized for each specific assay.
-
Question 7: How does the presence of serum affect the assay?
Answer:
Serum can significantly impact the assay in several ways:
-
Inhibition of EL Activity: Serum components can inhibit EL activity.[4][12]
-
Presence of Other Lipases: Serum contains other lipases that can contribute to substrate hydrolysis.
-
Substrate Presentation: The presence of serum can affect the structure of substrate micelles. Using synthetic HDL particles as substrate carriers can overcome some of the inhibitory effects of serum and provide a more physiologically relevant substrate presentation.[4][9]
Quantitative Data Summary
Table 1: Effect of Inhibitors on Lipase Activity
| Lipase | Inhibition by 1 M NaCl | Inhibition by Anti-mEL IgG | Reference |
| Endothelial Lipase (EL) | Yes | Yes | [11][12] |
| Hepatic Lipase (HL) | No | No | [12] |
| Lipoprotein Lipase (LPL) | Yes | No | [12] |
Experimental Protocols
Protocol 1: General Fluorescence-Based Endothelial Lipase Assay using a BODIPY-labeled Substrate
This protocol is a general guideline and should be optimized for your specific experimental conditions.
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer, for example, 20 mM Tris-HCl, pH 8.0, containing 0.15 M NaCl and 1.5% fatty acid-free BSA.[1]
-
Enzyme Solution: Dilute the endothelial lipase to the desired concentration in the assay buffer. Keep on ice.
-
Substrate Solution: Prepare the fluorescent substrate (e.g., bis-BODIPY-FL C11-PC) in a detergent solution (e.g., 0.1% Triton X-100) or as synthetic HDL particles.[4][5] Protect from light.
-
-
Assay Procedure:
-
Pipette the desired volume of assay buffer into the wells of a black 96-well plate.
-
Add the test compounds (if any) and the enzyme solution to the wells. For controls, add buffer instead of the enzyme (for background) or a known inhibitor.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for a short period (e.g., 10-15 minutes).
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader.
-
-
Data Acquisition:
-
Measure the fluorescence intensity at appropriate time intervals (kinetic assay) or after a fixed incubation time (endpoint assay). Use excitation/emission wavelengths suitable for the fluorophore (e.g., ~490/520 nm for BODIPY-FL).[5]
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells without enzyme) from all readings.
-
For kinetic assays, determine the initial reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
For endpoint assays, compare the fluorescence intensity of the samples to the controls.
-
Visualizations
A troubleshooting workflow for common issues in fluorescence-based EL assays.
Mechanisms of test compound interference in fluorescence assays.
A logical workflow for differentiating lipase activities in a plasma sample.
References
- 1. Determination of lipoprotein lipase activity using a novel fluorescent lipase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Quenched BODIPY dye-labeled casein substrates for the assay of protease activity by direct fluorescence measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mybiosource.com [mybiosource.com]
- 8. blog.abclonal.com [blog.abclonal.com]
- 9. Fluorogenic substrates for high-throughput measurements of endothelial lipase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measurement of the phospholipase activity of endothelial lipase in mouse plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JCI - Inhibition of endothelial lipase causes increased HDL cholesterol levels in vivo [jci.org]
- 12. Characterization of the lipolytic activity of endothelial lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Harmful effect of detergents on lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A simple, rapid, and sensitive fluorescence-based method to assess triacylglycerol hydrolase activity - PMC [pmc.ncbi.nlm.nih.gov]
selecting appropriate controls for BDM14471 experiments
Welcome to the technical support center for BDM14471 experiments. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for utilizing this compound, a selective inhibitor of Plasmodium falciparum M1-aminopeptidase (PfAM1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective, nanomolar inhibitor of the Plasmodium falciparum M1 metalloaminopeptidase (PfAM1).[1] PfAM1 is a crucial enzyme in the life cycle of the malaria parasite, playing a key role in the terminal stages of hemoglobin digestion within the parasite's food vacuole. By inhibiting PfAM1, this compound prevents the breakdown of hemoglobin-derived oligopeptides into amino acids, which are essential for parasite survival. This leads to the accumulation of these peptides, causing the digestive vacuole to swell and ultimately resulting in parasite death.[1][2][3]
Q2: What is the primary application of this compound in research?
A2: this compound is primarily used as a tool compound to study the function of PfAM1 in P. falciparum and to validate this enzyme as a potential drug target for the development of new antimalarial therapies. Its selectivity for PfAM1 over the related M17 aminopeptidase (PfA-M17) and mammalian aminopeptidases makes it a valuable probe for dissecting the specific role of PfAM1 in parasite physiology.[4]
Q3: What are the key differences between PfAM1 and PfA-M17?
A3: Both PfAM1 and PfA-M17 are metalloaminopeptidases involved in the final stages of hemoglobin digestion in P. falciparum. However, they have different substrate specificities and are distinct drug targets. While some inhibitors can target both enzymes, this compound is reported to be selective for PfAM1. The reference inhibitor bestatin, on the other hand, is less selective and can inhibit both enzymes, often with greater potency against PfA-M17.[4][5]
Q4: What are the expected phenotypic effects of this compound on P. falciparum in vitro?
A4: Treatment of P. falciparum cultures with this compound is expected to cause a dose-dependent inhibition of parasite growth. Morphologically, inhibition of PfAM1 leads to a characteristic swelling of the parasite's digestive vacuole, particularly in the trophozoite and schizont stages, due to the accumulation of undigested hemoglobin-derived peptides.[1][2][3]
Experimental Protocols and Controls
In Vitro P. falciparum Growth Inhibition Assay
This assay is used to determine the 50% inhibitory concentration (IC50) of this compound against the asexual blood stages of P. falciparum.
Experimental Workflow:
Caption: Workflow for in vitro P. falciparum growth inhibition assay.
Detailed Methodology:
-
Parasite Culture: Maintain P. falciparum (e.g., 3D7 or K1 strains) in continuous in vitro culture using human erythrocytes in RPMI-1640 medium supplemented with human serum or Albumax.
-
Synchronization: Synchronize the parasite culture to the ring stage using methods such as 5% sorbitol treatment. This is critical for assay reproducibility.
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in complete culture medium to achieve the desired final concentrations in the assay plate.
-
Assay Setup: In a 96-well plate, add the serially diluted this compound. Add the synchronized parasite culture at a starting parasitemia of 0.5% and a final hematocrit of 2%.
-
Controls:
-
Positive Control (Inhibition): A known antimalarial drug with a well-characterized IC50, such as chloroquine or artemisinin.
-
Negative Control (No Inhibition): Drug-free wells containing only the parasite culture and the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Background Control: Wells containing uninfected red blood cells to measure background fluorescence.
-
-
Incubation: Incubate the plate for 72 hours under standard parasite culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).
-
Readout: After incubation, lyse the cells and quantify parasite growth using a DNA-intercalating fluorescent dye like SYBR Green I. Read the fluorescence using a plate reader.
-
Data Analysis: Subtract the background fluorescence and normalize the data to the negative control (100% growth). Calculate the IC50 value by fitting the dose-response curve using a suitable software.
PfAM1 Enzyme Inhibition Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant PfAM1.
Detailed Methodology:
-
Reagents:
-
Recombinant PfAM1 enzyme.
-
Fluorogenic substrate (e.g., L-Leucine-7-amido-4-methylcoumarin).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
This compound and control compounds.
-
-
Assay Setup: In a 96-well black plate, add the assay buffer.
-
Inhibitor Addition: Add serial dilutions of this compound and control compounds to the wells.
-
Enzyme Addition: Add a fixed concentration of recombinant PfAM1 to each well and pre-incubate with the inhibitors for a defined period (e.g., 15 minutes) at room temperature.
-
Controls:
-
Positive Control (Inhibition): A known, potent inhibitor of PfAM1, such as bestatin.
-
Negative Control (No Inhibition): Wells containing the enzyme and the same concentration of solvent (e.g., DMSO) used for this compound.
-
No Enzyme Control: Wells containing the substrate and buffer but no enzyme, to determine background fluorescence.
-
-
Reaction Initiation: Start the reaction by adding the fluorogenic substrate to all wells.
-
Kinetic Measurement: Immediately measure the increase in fluorescence over time using a fluorescence plate reader. The rate of the reaction is proportional to the enzyme activity.
-
Data Analysis: Calculate the initial reaction velocities from the linear phase of the fluorescence curves. Determine the percent inhibition for each concentration of this compound relative to the negative control. Calculate the IC50 or Ki value from the dose-response curve.
Quantitative Data
| Compound | Target | Assay Type | Value | P. falciparum Strain | Reference |
| This compound | PfAM1 | Enzyme Inhibition (IC50) | 6 nM | N/A | [1] |
| Bestatin | PfAM1 | Enzyme Inhibition (Ki) | 100 nM - 1.9 µM | N/A | [4][5] |
| PfA-M17 | Enzyme Inhibition (Ki) | 53 nM - 400 nM | N/A | [4][5] | |
| P. falciparum | Growth Inhibition (IC50) | 3.2 µM | 3D7 | [6] | |
| Chloroquine | P. falciparum | Growth Inhibition (IC50) | 8.6 ± 0.4 nM | 3D7 (sensitive) | [7] |
| P. falciparum | Growth Inhibition (IC50) | 155 ± 11.4 nM | K1 (resistant) | [7] | |
| Artemisinin | P. falciparum | Growth Inhibition (IC50) | 7.67 nM | Chloroquine-resistant isolates | [8] |
| P. falciparum | Growth Inhibition (IC50) | 11.4 nM | Chloroquine-sensitive isolates | [8] | |
| Compound T5 | PfAM1 | Enzyme Inhibition (Ki) | 50 nM | N/A | [4] |
| PfA-M17 | Enzyme Inhibition (Ki) | >100 µM | N/A | [4] | |
| P. falciparum | Growth Inhibition (IC50) | 11.2 ± 3.4 µM | 3D7 | [4] | |
| P. falciparum | Growth Inhibition (IC50) | 6.5 ± 2.4 µM | FcB1 | [4] |
Signaling Pathway
Hemoglobin Digestion Pathway in Plasmodium falciparum
Caption: Hemoglobin digestion pathway in P. falciparum and the inhibitory action of this compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in IC50 values for this compound | - Inconsistent parasite synchronization.- Fluctuations in hematocrit.- Inaccurate drug dilutions. | - Ensure a tightly synchronized ring-stage parasite culture.- Maintain a consistent hematocrit across all wells.- Prepare fresh serial dilutions for each experiment and verify stock concentration. |
| No or weak inhibition of parasite growth by this compound | - Degraded this compound stock solution.- Incorrect concentration range tested.- Use of a resistant parasite strain (if applicable). | - Prepare a fresh stock solution of this compound.- Test a wider range of concentrations, ensuring the expected IC50 is bracketed.- Confirm the susceptibility of the parasite strain to other antimalarials. |
| High background fluorescence in the growth inhibition assay | - Bacterial or fungal contamination of the culture.- Lysis of red blood cells releasing heme, which can interfere with fluorescence. | - Regularly check cultures for contamination.- Handle cultures gently to minimize hemolysis. |
| No activity in the PfAM1 enzyme inhibition assay | - Inactive recombinant enzyme.- Incorrect assay buffer conditions (e.g., pH).- Degraded substrate. | - Verify the activity of the recombinant PfAM1 with a known inhibitor like bestatin.- Optimize buffer conditions for pH and any necessary co-factors.- Use a fresh, properly stored substrate solution. |
| Discrepancy between enzyme inhibition (IC50/Ki) and parasite growth inhibition (IC50) | - Poor cell permeability of this compound.- Efflux of the compound by the parasite.- Off-target effects at higher concentrations. | - This is not uncommon for enzyme inhibitors. The higher IC50 in cell-based assays can be due to the compound's difficulty in reaching its intracellular target. Further studies on drug transport and metabolism may be needed. |
References
- 1. PfAM1 inhibitors - treatment of malaria and results [deprezlab.fr]
- 2. researchgate.net [researchgate.net]
- 3. Bestatin-based chemical biology strategy reveals distinct roles for malaria M1- and M17-family aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective inhibition of PfA-M1, over PfA-M17, by an amino-benzosuberone derivative blocks malaria parasites development in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mapping the substrate specificity of the Plasmodium M1 and M17 aminopeptidases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chloroquine analogs as antimalarial candidates with potent in vitro and in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Assessment of Methylene Blue on Chloroquine-Sensitive and -Resistant Plasmodium falciparum Strains Reveals Synergistic Action with Artemisinins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro activity of artemisinin derivatives against African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with BDM14471
Disclaimer: BDM14471 is not a publicly characterized compound. This guide uses Dasatinib , a well-studied multi-targeted kinase inhibitor known for producing complex and sometimes unexpected results, as an illustrative example. The principles and troubleshooting strategies outlined here are broadly applicable to research involving potent, targeted therapies.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during their experiments with targeted inhibitors like this compound.
Frequently Asked Questions (FAQs)
Q1: We're observing a decrease in the efficacy of our compound in our cell line over time, even at higher concentrations. What are the potential causes?
A1: This phenomenon, often termed acquired resistance, is a common challenge in drug development. Several factors can contribute to this:
-
Target-Dependent Resistance: Mutations in the primary target protein can prevent the binding of the inhibitor. For instance, the T315I mutation in the BCR-ABL kinase domain is a well-known cause of resistance to Dasatinib.
-
Target-Independent Resistance: Cells can adapt by activating alternative signaling pathways to circumvent the effects of the inhibitor. This can involve the upregulation of other kinases or signaling molecules that promote cell survival and proliferation.[1] For Dasatinib, this can include the activation of kinases like LYN and HCK, or pathways such as PI3K/AKT/mTOR and MAPK/ERK.[1]
-
Drug Efflux: Cells may increase the expression of drug efflux pumps, such as P-glycoprotein (ABCB1) or Breast Cancer Resistance Protein (ABCGP), which actively remove the compound from the cell, lowering its intracellular concentration.[2][3]
Q2: Our experiment shows a paradoxical activation of a downstream signaling pathway after treatment. Is this a known phenomenon?
A2: Yes, the paradoxical activation of signaling pathways by kinase inhibitors is a documented effect.[1] This can occur through several mechanisms:
-
Feedback Loop Disruption: Inhibition of a kinase in a signaling pathway can disrupt a negative feedback loop, leading to the hyperactivation of an upstream or parallel pathway.
-
Off-Target Effects: The inhibitor might be affecting another kinase that has an opposing role in regulating the pathway .[4]
-
Conformational Changes: In some cases, inhibitor binding can lock a kinase in a conformation that, while inhibiting its own activity, might promote the activity of a binding partner.
Q3: We are observing unexpected cellular phenotypes, such as changes in cell morphology or adhesion, that don't seem directly related to the intended target. What could be the explanation?
A3: This is often a result of the compound's off-target effects. Many kinase inhibitors, including Dasatinib, are multi-targeted and can affect a range of kinases beyond their primary target.[1][5] Dasatinib is known to inhibit c-KIT, PDGFRβ, and Ephrin receptors, among others.[1] These off-target interactions can lead to a variety of cellular responses, including alterations in cell adhesion, migration, and even metabolism.[1]
Q4: Can the compound induce cellular toxicity that is unrelated to its primary target?
A4: Yes, off-target effects can certainly lead to cellular toxicity. If a compound inhibits a kinase that is critical for the survival of a particular cell type, it can induce apoptosis or other forms of cell death, even if that cell type does not express the primary target. Additionally, some compounds have been reported to have rare but severe side effects, such as Dasatinib-induced rhabdomyolysis or aplastic anemia, which are likely due to off-target activities.[6][7]
Troubleshooting Guides
Issue 1: Inconsistent or Non-reproducible Results
| Potential Cause | Troubleshooting Steps |
| Compound Instability | Prepare fresh stock solutions regularly and store them under recommended conditions. Avoid multiple freeze-thaw cycles. |
| Assay Variability | Standardize all experimental parameters, including cell seeding density, incubation times, and reagent concentrations. Include appropriate positive and negative controls in every experiment. |
| Cell Line Integrity | Regularly perform cell line authentication to ensure the identity of your cells. Monitor for mycoplasma contamination. |
Issue 2: Unexpected Cellular Phenotype Observed
| Potential Cause | Troubleshooting Steps |
| Off-Target Effect | 1. Validate with a Different Tool: Use a structurally unrelated inhibitor for the same primary target or employ a genetic approach (siRNA/CRISPR) to knock down the target. If the phenotype is not replicated, it is likely an off-target effect.[4] 2. Perform a Kinase Profile: Use a commercial service to screen your compound against a broad panel of kinases to identify potential off-targets.[4] |
| Experimental Artifact | Rule out issues with reagents, plasticware, or incubator conditions. Ensure the observed phenotype is not due to solvent (e.g., DMSO) effects at the concentrations used. |
Data Presentation
Table 1: Inhibitory Activity of Dasatinib Against On-Target and Key Off-Target Kinases
| Kinase | IC50 (nM) | Kinase Family |
| BCR-ABL | <1 | Tyrosine Kinase |
| SRC | 0.5 | Tyrosine Kinase |
| LCK | 1.1 | Tyrosine Kinase |
| YES | 0.6 | Tyrosine Kinase |
| c-KIT | 5 | Receptor Tyrosine Kinase |
| PDGFRβ | 28 | Receptor Tyrosine Kinase |
| EPHA2 | 15 | Receptor Tyrosine Kinase |
Note: IC50 values are compiled from various sources and can vary depending on the assay conditions.[2]
Table 2: Example Data on Dasatinib's Effect on Cell Viability
| Cell Line | Primary Target | GI50 (µM) |
| K562 | BCR-ABL | 0.005 |
| MCF7 | (BCR-ABL negative) | 13.78 |
| HT29 | (BCR-ABL negative) | 1.46 |
| SW480 | (BCR-ABL negative) | >10 |
Note: GI50 (Growth Inhibition 50) values indicate the concentration of the drug that inhibits cell growth by 50%. Data is illustrative and compiled from various sources.[8]
Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of a compound on cell proliferation and viability.
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete growth medium
-
This compound (or Dasatinib as a substitute)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3 x 10³ to 5 x 10³ cells per well) in 100 µL of complete growth medium. Incubate overnight to allow for cell attachment.[2]
-
Compound Treatment: Prepare serial dilutions of your compound in complete growth medium. Remove the existing medium from the wells and add 100 µL of the medium containing the compound or a vehicle control (e.g., 0.1% DMSO).[2]
-
Incubation: Incubate the plate for a desired period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.[2]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[2]
-
Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader. The absorbance is proportional to the number of viable cells.
Protocol 2: Western Blotting for Phospho-Kinase Analysis
This protocol is used to determine the phosphorylation status of a target kinase and downstream signaling proteins upon compound treatment.
Materials:
-
6-well cell culture plates
-
Cells of interest
-
Complete growth medium
-
This compound (or Dasatinib as a substitute)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-SRC, anti-SRC, anti-phospho-ERK, anti-ERK)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Methodology:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with the compound at various concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein quantification assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.[2]
-
Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., against the phosphorylated form of the target kinase) overnight at 4°C.[2]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.[2]
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total form of the protein to normalize for protein loading.
Mandatory Visualizations
Caption: A logical workflow for troubleshooting unexpected cellular phenotypes.
Caption: Simplified signaling pathways for Dasatinib's on- and off-target effects.
Caption: A typical experimental workflow for Western blot analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. An unexpected and devastating adverse event of dasatinib: Rhabdomyolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unexpected pancytopenia: Dasatinib induced aplastic anemia in chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluating dasatinib nanocarrier: Physicochemical properties and cytotoxicity activity on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Endothelial Lipase Inhibitors: MEDI5884, XEN445, and Cynaroside
For Researchers, Scientists, and Drug Development Professionals
Initial Premise Correction: This guide provides a comparative analysis of known endothelial lipase (EL) inhibitors. Initial research into the compound BDM14471 revealed it to be a selective inhibitor of hydroxamate aminopeptidase M1 (PfAM1), with its primary application in antiplasmodial research. There is no current scientific literature to support its function as an endothelial lipase inhibitor. Therefore, this guide will focus on a comparison of established EL inhibitors: MEDI5884, XEN445, and cynaroside.
Introduction to Endothelial Lipase and its Inhibition
Endothelial lipase (EL), a member of the triglyceride lipase gene family, plays a pivotal role in high-density lipoprotein (HDL) metabolism.[1] Synthesized primarily by endothelial cells, EL hydrolyzes phospholipids in HDL particles, leading to their catabolism and subsequent clearance from circulation.[2][3] This activity inversely correlates with HDL cholesterol (HDL-C) levels, a key factor in reverse cholesterol transport and cardiovascular health.[3] Inhibition of endothelial lipase has emerged as a promising therapeutic strategy to raise HDL-C levels, thereby potentially reducing the risk of atherosclerosis and other cardiovascular diseases.[1] This guide offers a comparative overview of three distinct endothelial lipase inhibitors: a monoclonal antibody (MEDI5884), a small molecule (XEN445), and a natural flavonoid (cynaroside).
Quantitative Performance Comparison
The following table summarizes the key quantitative performance metrics for MEDI5884, XEN445, and cynaroside based on available experimental data.
| Inhibitor | Type | Target | IC50 / Binding Affinity | In Vivo Efficacy (HDL-C Increase) | Dosage (In Vivo) |
| MEDI5884 | Monoclonal Antibody | Human Endothelial Lipase | High affinity (specific IC50 not publicly disclosed) | Up to 51.4% in patients with stable coronary artery disease[4][5][6] | 50, 100, 200, 350, or 500 mg SC (monthly)[4][5] |
| XEN445 | Small Molecule (Anthranilic Acid Derivative) | Human Endothelial Lipase | 0.237 µM[7] | Demonstrated increase in plasma HDL-C in mice[8][9] | 30 mg/kg b.i.d. (in mice)[9] |
| Cynaroside | Natural Flavonoid | Endothelial Lipase (among other lipases) | Specific IC50 for EL not determined; modulates general lipase activity[10][11][12] | Regulates lipid metabolism in vivo[11][13] | Not specified for EL inhibition |
Detailed Experimental Protocols
Endothelial Lipase Activity Assay (Fluorometric Method)
This protocol is a representative method for determining the inhibitory activity of compounds against endothelial lipase.
Principle: The assay measures the hydrolysis of a fluorogenic phospholipid substrate by endothelial lipase. The cleavage of the substrate results in an increase in fluorescence, which is proportional to the enzyme activity. The presence of an inhibitor will reduce the rate of fluorescence increase.
Materials:
-
Recombinant human endothelial lipase
-
Fluorogenic phospholipid substrate (e.g., Bodipy-labeled phosphatidylcholine)[14]
-
Assay Buffer (e.g., 50 mM Sodium Phosphate, pH 7.2)[15]
-
Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the diluted test compounds. Include a positive control (enzyme without inhibitor) and a negative control (buffer without enzyme).
-
Add the recombinant human endothelial lipase to all wells except the negative control.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin kinetic measurement of fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 482 nm excitation and 515 nm emission for some substrates) at 37°C.[16] Readings are typically taken every 1-2 minutes for 30-60 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
-
Determine the percent inhibition for each concentration of the test compound relative to the positive control.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vivo Assessment of Endothelial Lipase Inhibitors in Mice
This protocol outlines a general procedure for evaluating the effect of endothelial lipase inhibitors on plasma lipid profiles in a murine model.
Animals:
-
Wild-type mice (e.g., C57BL/6)
Procedure:
-
Acclimate mice to the experimental conditions for at least one week.
-
Divide the mice into control and treatment groups.
-
Administer the test inhibitor (e.g., XEN445) or vehicle control to the respective groups via the appropriate route (e.g., oral gavage, subcutaneous injection) at a predetermined dose and frequency.[9]
-
Collect blood samples at baseline and at various time points after inhibitor administration (e.g., 24, 48, 72 hours). Blood is typically collected via retro-orbital bleeding or tail vein sampling into tubes containing an anticoagulant (e.g., EDTA).
-
Separate plasma by centrifugation.
-
Analyze plasma samples for total cholesterol, HDL-C, LDL-C, and triglyceride levels using commercially available enzymatic kits.
-
Compare the changes in lipid parameters between the treatment and control groups to determine the in vivo efficacy of the inhibitor.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for endothelial lipase inhibitors is the prevention of HDL phospholipid hydrolysis. This leads to a decrease in the catabolism of HDL particles and a subsequent increase in circulating HDL-C levels.
Endothelial Lipase-Mediated HDL Catabolism
The following diagram illustrates the established pathway of endothelial lipase in HDL metabolism and the point of intervention for EL inhibitors.
References
- 1. Endothelial lipase and HDL metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endothelial lipase: direct evidence for a role in HDL metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endothelial lipase: regulation and biological function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LEGACY: Phase 2a Trial to Evaluate the Safety, Pharmacokinetics, and Pharmacodynamic Effects of the Anti-EL (Endothelial Lipase) Antibody MEDI5884 in Patients With Stable Coronary Artery Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of XEN445: a potent and selective endothelial lipase inhibitor raises plasma HDL-cholesterol concentration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | The effects of cynaroside on lipid metabolism and lipid-related diseases: a mechanistic overview [frontiersin.org]
- 11. The effects of cynaroside on lipid metabolism and lipid-related diseases: a mechanistic overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The effects of cynaroside on lipid metabolism and lipid-related diseases: a mechanistic overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. Lipoprotein Lipase Activity Assay (Fluorometric) [protocols.io]
Comparative Efficacy of ANGPTL3 Inhibitors: Evinacumab vs. Vupanorsen
An objective comparison of the efficacy of BDM14471 and Angiopoietin-like 3 (ANGPTL3) inhibitors cannot be provided at this time. A comprehensive search for "this compound" yielded no publicly available information regarding its mechanism of action, preclinical, or clinical trial data. It is possible that this compound is an internal compound designation not yet disclosed in scientific literature or public databases.
Therefore, this guide will focus on a detailed comparison of two distinct classes of ANGPTL3 inhibitors for which substantial data is available: a monoclonal antibody (evinacumab) and an antisense oligonucleotide (vupanorsen). This comparison will provide researchers, scientists, and drug development professionals with a comprehensive overview of their respective mechanisms, efficacy, and experimental validation.
Introduction
Angiopoietin-like 3 (ANGPTL3) has emerged as a key regulator of lipid metabolism, primarily through its inhibition of lipoprotein lipase (LPL) and endothelial lipase (EL).[1][2][3] Genetic studies have shown that loss-of-function mutations in the ANGPTL3 gene are associated with reduced levels of LDL-C, triglycerides (TG), and a lower risk of coronary artery disease.[4][5] This has led to the development of therapeutic agents that inhibit ANGPTL3. This guide compares two such inhibitors: evinacumab, a fully human monoclonal antibody, and vupanorsen, an N-acetyl galactosamine-conjugated antisense oligonucleotide.[4][6]
Mechanism of Action
Both evinacumab and vupanorsen target ANGPTL3, but through different molecular mechanisms.
-
Evinacumab: As a monoclonal antibody, evinacumab binds directly to circulating ANGPTL3, preventing it from inhibiting LPL and EL.[1][7] This disinhibition of LPL and EL leads to increased hydrolysis of triglycerides in very-low-density lipoproteins (VLDL) and chylomicrons, and phospholipids in high-density lipoproteins (HDL), respectively. The enhanced clearance of triglyceride-rich lipoproteins ultimately results in reduced LDL-C levels, a mechanism that is independent of the LDL receptor (LDLR).[8][9][10]
-
Vupanorsen: Vupanorsen is an antisense oligonucleotide that targets the messenger RNA (mRNA) of ANGPTL3 in hepatocytes.[6][11] By binding to the ANGPTL3 mRNA, vupanorsen promotes its degradation, thereby inhibiting the synthesis of the ANGPTL3 protein.[12][13] This reduction in ANGPTL3 protein synthesis leads to the same downstream effects as evinacumab: increased LPL and EL activity and subsequent reduction in plasma lipids.
Efficacy Data
The following tables summarize the lipid-lowering efficacy of evinacumab and vupanorsen from clinical trials.
Table 1: Evinacumab Efficacy in Homozygous Familial Hypercholesterolemia (HoFH)
| Parameter | Percent Change from Baseline (Evinacumab 15 mg/kg IV Q4W) | Percent Change from Baseline (Placebo) | Reference |
| LDL-C | -47.1% | +1.9% | [4] |
| Triglycerides | -50.959% (average reduction) | N/A | [4] |
| HDL-C | -12.773% (average reduction) | N/A | [4] |
| Non-HDL-C | -44.2% | N/A | [8] |
| Apolipoprotein B | -37.4% | N/A | [8] |
Table 2: Vupanorsen Efficacy in Patients with Dyslipidemia
| Parameter | Percent Change from Baseline (Vupanorsen) | Placebo-Adjusted Percent Change | Reference |
| Non-HDL-C | Dose-dependent reduction | -26.6% (highest dose) | [14] |
| Triglycerides | Dose-dependent reduction | -53% (80 mg SQ Q4W) | [14] |
| ANGPTL3 | Dose-dependent reduction | -59% (80 mg SQ Q4W) | [14] |
| Apolipoprotein B | Dose-dependent reduction | -9% (80 mg SQ Q4W) | [14] |
| LDL-C | No significant change | N/A | [15] |
Experimental Protocols
Key Experiment: Phase 3 Trial of Evinacumab in HoFH (ELIPSE HoFH)
-
Objective: To evaluate the efficacy and safety of evinacumab in patients with homozygous familial hypercholesterolemia.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.
-
Patient Population: 65 patients aged 12 years or older with HoFH and LDL-C levels ≥70 mg/dL on stable lipid-lowering therapy.
-
Intervention: Patients were randomly assigned in a 2:1 ratio to receive intravenous evinacumab (15 mg/kg of body weight) or placebo every 4 weeks for 24 weeks.
-
Primary Endpoint: The percent change in LDL-C from baseline to week 24.
-
Lipid Measurement: Blood samples were collected at baseline and at specified intervals throughout the study. LDL-C, triglycerides, HDL-C, non-HDL-C, and apolipoprotein B were measured using standard laboratory procedures.
References
- 1. Evinacumab: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evinacumab - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Angiopoietin-Like Protein 3 (ANGPTL3) Inhibitors in the Management of Refractory Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical and clinical studies strengthen the promise of ANGPTL3 as a therapeutic target - - PACE-CME [pace-cme.org]
- 6. Vupanorsen, an N-acetyl galactosamine-conjugated antisense drug to ANGPTL3 mRNA, lowers triglycerides and atherogenic lipoproteins in patients with diabetes, hepatic steatosis, and hypertriglyceridaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Evinacumab-dgnb? [synapse.patsnap.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ANGPTL3 Inhibitors ― Their Role in Cardiovascular Disease Through Regulation of Lipid Metabolism ― [jstage.jst.go.jp]
- 12. Pfizer and Ionis Announce Discontinuation of Vupanorsen Clinical Development Program | Pfizer [pfizer.com]
- 13. ahajournals.org [ahajournals.org]
- 14. Angiopoietin-like 3 inhibition and the liver: less is more? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Angiopoietin-like 3 (ANGPTL3) – A Novel Therapeutic Target for Treatment of Hyperlipidemia - American College of Cardiology [acc.org]
A Comparative Guide: Pharmacological Inhibition Versus Genetic Knockout of Endothelial Lipase (LIPG)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endothelial lipase (EL), encoded by the LIPG gene, is a key enzyme in lipoprotein metabolism, primarily acting as a phospholipase that hydrolyzes phospholipids in high-density lipoprotein (HDL). This activity leads to HDL catabolism and is inversely correlated with plasma HDL-cholesterol (HDL-C) levels. Given the established association between low HDL-C and an increased risk of atherosclerotic cardiovascular disease, inhibiting endothelial lipase has emerged as a promising therapeutic strategy. This guide provides a comprehensive comparison of two primary research modalities used to study the function of endothelial lipase and the therapeutic potential of its inhibition: pharmacological inhibition and genetic knockout. While specific small molecule inhibitors like BDM14471 are under investigation, this guide will focus on the broader comparison using data from representative pharmacological inhibitors and findings from LIPG genetic knockout models.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative effects of pharmacological inhibition and genetic knockout of endothelial lipase on key biological markers, as reported in various preclinical and clinical studies.
Table 1: Effects on Plasma Lipid Profile
| Parameter | Pharmacological Inhibition (Representative Inhibitors) | Genetic Knockout (LIPG-/- Mice) | Key Findings & Citations |
| HDL-Cholesterol (HDL-C) | Dose-dependent increase of 25-60% with antibody inhibition.[1][2] Small molecule inhibitors also demonstrate significant increases. | 55.7% to 57% increase in homozygous knockout mice.[3][4] | Both approaches lead to a significant elevation in HDL-C levels, confirming the role of endothelial lipase in HDL metabolism. |
| Total Cholesterol | Variable effects, often mirroring the increase in HDL-C. | 42.6% to 69% increase in homozygous knockout mice.[3][4] | The rise in total cholesterol is primarily driven by the increase in the HDL fraction. |
| LDL-Cholesterol (LDL-C) | Generally minimal to no direct effect. | 90% increase reported in one study of male knockout mice, but not consistently observed.[3] | The impact on LDL-C appears to be less direct and more variable than the effects on HDL-C. |
| Triglycerides (TG) | No significant changes observed with acute antibody inhibition.[1] | Generally no significant change.[4] | Endothelial lipase inhibition or knockout does not appear to directly regulate plasma triglyceride levels. |
| Phospholipids | Significantly increased with antibody inhibition.[1] | 52.8% increase in knockout mice.[4] | Consistent with the phospholipase activity of endothelial lipase, its absence or inhibition leads to an accumulation of plasma phospholipids. |
Table 2: Effects on Atherosclerosis
| Model | Pharmacological Inhibition | Genetic Knockout (LIPG-/-) | Key Findings & Citations |
| ApoE-/- Mice | Data not widely available for specific inhibitors in this model. | ~70% decrease in atherosclerotic lesion area in one study.[5] However, another study found no significant difference.[6][7] | The role of endothelial lipase in atherosclerosis development in the context of ApoE deficiency is debated, with conflicting reports. |
| LDLR-/- Mice | Data not widely available. | No significant difference in atherosclerotic lesion area.[6][7] | In the LDLR-deficient model of atherosclerosis, genetic knockout of endothelial lipase did not show a protective effect. |
| Human Genetics | Variants in LIPG are associated with HDL-C levels, but a clear link to coronary artery disease risk is not established.[8] | Loss-of-function mutations in LIPG are associated with elevated HDL-C.[9] | While influencing a key biomarker (HDL-C), the direct causal link between endothelial lipase activity and atherosclerotic disease in humans remains an area of active investigation. |
Experimental Protocols
Endothelial Lipase Activity Assay
This protocol describes a method to measure the phospholipase activity of endothelial lipase in plasma samples.
Materials:
-
Plasma samples (pre- and post-heparin administration)
-
Anti-endothelial lipase inhibitory antibody and control IgG
-
Fluorescently labeled phospholipid substrate (e.g., PED-A1)
-
96-well microplate reader with fluorescence detection capabilities
-
Assay buffer
Procedure:
-
Plasma samples are incubated with either a control IgG antibody or an anti-endothelial lipase inhibitory antibody.
-
The reaction is initiated by adding a fluorescently labeled phospholipid substrate.
-
The increase in fluorescence, resulting from the cleavage of the substrate by phospholipase activity, is measured over time using a microplate reader.
-
Endothelial lipase-specific activity is calculated as the difference between the total phospholipase activity (measured with control IgG) and the residual activity in the presence of the inhibitory antibody.
Mouse Lipid Profile Analysis
This protocol outlines the procedure for analyzing the lipid profile in mouse plasma.
Materials:
-
Mouse plasma samples
-
Reagents for cholesterol, triglyceride, and phospholipid quantification (enzymatic assay kits)
-
High-Performance Liquid Chromatography (HPLC) system for lipoprotein separation
Procedure:
-
Blood Collection: Blood is collected from mice via retro-orbital bleeding or cardiac puncture into EDTA-containing tubes. Plasma is separated by centrifugation.
-
Lipid Quantification: Total cholesterol, HDL-cholesterol (after precipitation of apoB-containing lipoproteins), LDL-cholesterol (calculated or measured directly), triglycerides, and phospholipids are quantified using commercially available enzymatic colorimetric or fluorometric assay kits.
-
Lipoprotein Profiling (Optional): Plasma lipoproteins can be separated by size using HPLC with a gel filtration column. The cholesterol content of the eluted fractions is measured to determine the distribution of cholesterol among VLDL, LDL, and HDL particles.
Mandatory Visualizations
Caption: Experimental workflow for comparing pharmacological inhibition and genetic knockout of endothelial lipase.
References
- 1. Atherosclerotic cardiovascular disease in hyperalphalipoproteinemia due to LIPG variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. The effects of endothelial lipase gene (LIPG) variants on inflammation marker levels and atherosclerosis development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel Experimental Workflow to Determine the Impact of Storage Parameters on the Mass Spectrometric Profiling and Assessment of Representative Phosphatidylethanolamine Lipids in Mouse Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipid profiling analyses from mouse models and human infants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Endothelial Lipase in Lipid Metabolism, Inflammation, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipid profiling analyses from mouse models and human infants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of the phospholipase activity of endothelial lipase in mouse plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Validating the Effects of LIPG Inhibition: A Comparative Guide to Small Molecule Inhibitors and siRNA Knockdown
For Researchers, Scientists, and Drug Development Professionals
Abstract:
This guide provides a comprehensive comparison of two primary methods for validating the function and therapeutic potential of endothelial lipase (LIPG): targeted inhibition with a small molecule and genetic knockdown using small interfering RNA (siRNA). While the initial query referenced BDM14471, publicly available data identifies this compound as an inhibitor of aminopeptidase M1 (PfAM1), not LIPG[1]. Therefore, to fulfill the objective of this guide, we will utilize data from studies on validated LIPG inhibitors, such as XEN445 and cynaroside, as illustrative examples for comparison with siRNA-mediated LIPG knockdown. This approach offers a robust framework for researchers to design and interpret experiments aimed at validating novel LIPG inhibitors.
Introduction to LIPG as a Therapeutic Target
Endothelial lipase (LIPG), a member of the triglyceride lipase family, is a key enzyme in lipoprotein metabolism, particularly in the hydrolysis of phospholipids in high-density lipoproteins (HDL)[2][3]. Its role is not limited to lipid metabolism; emerging evidence implicates LIPG in inflammation and the pathophysiology of various diseases, including cancer. In triple-negative breast cancer (TNBC), for instance, LIPG overexpression is associated with tumor growth and metastasis, making it a promising therapeutic target[4][5][6].
Validating the on-target effects of a novel small molecule inhibitor is a critical step in drug development. A standard and robust method for this validation is to compare the phenotypic effects of the inhibitor with those induced by the genetic knockdown of the target protein. If the inhibitor and the siRNA produce similar biological outcomes, it provides strong evidence that the inhibitor's mechanism of action is indeed through the intended target.
This guide will compare the effects of pharmacological inhibition and siRNA knockdown of LIPG on cancer cell viability and other relevant phenotypes.
Comparative Data: Small Molecule Inhibition vs. siRNA Knockdown
The following tables summarize quantitative data from studies using the LIPG inhibitor XEN445 and LIPG siRNA in triple-negative breast cancer (TNBC) cell lines.
Table 1: Effect of LIPG Inhibition and Knockdown on TNBC Cell Viability
| Treatment/Method | Cell Line | Concentration/ Condition | % Reduction in Cell Viability (relative to control) | Reference |
| XEN445 | MCF10DCIS | 100 µM | ~30% | [6] |
| MCF10DCIS | 200 µM | ~55% | [6] | |
| LIPG siRNA | DLD-1 | Not specified | Statistically significant reduction | [7] |
Note: Direct quantitative comparison of percentage reduction between different studies and cell lines should be interpreted with caution due to variations in experimental conditions.
Table 2: Effects on Cancer Stem Cell (CSC) Populations in TNBC
| Treatment/Method | Cell Line | Marker | Effect on CSC Population | Reference |
| XEN445 (250 µM) | MCF10DCIS | CD44+/CD49f+ | Significant Increase (37.6% to 45.9%) | [8] |
| LIPG Knockdown | MCF10DCIS | CD44+/CD49f+ | Significant Decrease (38.0% to 33.9%) | [8] |
| LIPG Knockdown | MDA-MB-468 | CD44+/CD24- | Significant Decrease (96.0% to 72.5%) | [8] |
Note: The contrasting effects of XEN445 and LIPG knockdown on the CSC population in MCF10DCIS cells suggest that LIPG may have both enzymatic and non-enzymatic functions, and XEN445 specifically targets the enzymatic activity[6].
Signaling Pathways and Experimental Workflow
To visually represent the processes discussed, the following diagrams have been generated using Graphviz.
Caption: LIPG signaling pathway and points of intervention.
Caption: Experimental workflow for validating LIPG inhibitors.
Detailed Experimental Protocols
4.1. siRNA Transfection for LIPG Knockdown
This protocol is adapted for a 6-well plate format using a lipid-based transfection reagent like Lipofectamine™ RNAiMAX.
-
Cell Seeding: The day before transfection, seed 2 x 10^5 cells per well in 2 mL of antibiotic-free growth medium. Cells should be 60-80% confluent at the time of transfection[9].
-
Preparation of siRNA-lipid complexes:
-
Solution A: In a sterile microcentrifuge tube, dilute 20-80 pmol of LIPG siRNA duplex into 100 µL of serum-free medium (e.g., Opti-MEM™)[9]. Mix gently.
-
Solution B: In a separate tube, dilute 2-8 µL of the transfection reagent into 100 µL of serum-free medium[9]. Mix gently and incubate for 5 minutes at room temperature.
-
-
Complex Formation: Add Solution A (siRNA) to Solution B (transfection reagent). Mix gently by pipetting and incubate for 15-45 minutes at room temperature to allow complexes to form[9].
-
Transfection:
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator before proceeding to downstream assays. The medium may be changed to normal growth medium after 4-6 hours[10].
4.2. Western Blot for LIPG Protein Expression
-
Sample Preparation (Cell Lysate):
-
Wash cells in the plate with ice-cold PBS.
-
Lyse the cells by adding 100 µL of RIPA buffer per well, supplemented with protease inhibitors[11].
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load samples onto a polyacrylamide gel and run electrophoresis until the dye front reaches the bottom.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system[11].
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20)[12].
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody against LIPG overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a CCD imager or X-ray film[12].
4.3. Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of medium[3].
-
Treatment: After 24 hours, treat the cells with the LIPG inhibitor at various concentrations or perform siRNA transfection as described above. Incubate for the desired duration (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C[4].
-
Solubilization: Aspirate the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or SDS-HCl solution) to each well to dissolve the formazan crystals[3][13].
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader[2].
4.4. LIPG Enzymatic Activity Assay
This is a generalized protocol; specific substrates and conditions may vary.
-
Sample Preparation: Prepare cell lysates from treated and control cells as described for Western Blotting.
-
Substrate Preparation: A common method uses a fluorescently labeled substrate. For example, a reaction can be initiated by adding the cell lysate to a buffer containing a substrate like 4-nitrophenyl butyrate[1].
-
Reaction: Incubate the mixture at 37°C. The lipase in the lysate will hydrolyze the substrate, releasing a product that can be measured.
-
Measurement: The product (e.g., nitrophenol) can be quantified by measuring the absorbance at a specific wavelength (e.g., 346 nm) over time using a spectrophotometer[1]. The rate of product formation is proportional to the LIPG activity. Alternatively, fluorescence-based assays can be used[6][14].
Conclusion
The validation of a small molecule inhibitor's on-target effect is paramount in early-stage drug discovery. Comparing the phenotypic consequences of a pharmacological inhibitor with those of siRNA-mediated target knockdown provides a powerful validation strategy. As demonstrated with LIPG inhibitors like XEN445 and cynaroside, this approach can confirm that the observed cellular effects, such as reduced viability or altered metabolism, are indeed mediated through the intended target. While a perfect correlation is not always observed due to factors like off-target effects of the inhibitor or incomplete knockdown by siRNA, a significant overlap in phenotypes builds a strong case for the inhibitor's mechanism of action. Researchers are encouraged to employ this comparative approach to rigorously validate their findings and advance promising therapeutic candidates.
References
- 1. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. MTT (Assay protocol [protocols.io]
- 4. merckmillipore.com [merckmillipore.com]
- 5. broadpharm.com [broadpharm.com]
- 6. mdpi.com [mdpi.com]
- 7. storage.googleapis.com [storage.googleapis.com]
- 8. Inhibition of LIPG phospholipase activity suppresses tumor formation of human basal-like triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. Stealth/siRNA Transfection Protocol Lipofectamine 2000 | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. bio-rad.com [bio-rad.com]
- 12. old.57357.org [old.57357.org]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
Comparative Analysis of BDM14471: A Guide to Specificity and Lipoprotein Lipase Cross-Reactivity Assessment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BDM14471, a selective inhibitor of Plasmodium falciparum M1 alanyl aminopeptidase (PfAM1), and its alternatives. The primary focus is to address the critical question of potential cross-reactivity with human lipoprotein lipase (LPL), a key enzyme in lipid metabolism. As direct experimental data on this specific cross-reactivity is not currently available in the public domain, this guide presents a framework for its assessment, including detailed experimental protocols and a comparative analysis of known selectivity profiles for this compound and its alternatives.
Introduction to this compound and its Primary Target
This compound is a potent and selective hydroxamate-based inhibitor of PfAM1, a metalloaminopeptidase crucial for the survival of the malaria parasite Plasmodium falciparum. PfAM1 is involved in the terminal stages of hemoglobin digestion, a vital nutrient source for the parasite during its intra-erythrocytic stage. Inhibition of PfAM1 leads to the disruption of this essential pathway, making it a promising target for antimalarial drug development.
Signaling Pathway and Role of PfAM1 in P. falciparum
The role of PfAM1 is primarily centered on the catabolism of host hemoglobin. After endocytosis into the parasite's digestive vacuole, hemoglobin is degraded into small peptides by a cascade of proteases. PfAM1, a cytosolic aminopeptidase, is believed to be responsible for the final hydrolysis of these small peptides into individual amino acids, which are then utilized for parasite protein synthesis and growth.
Caption: Role of PfAM1 in Hemoglobin Catabolism.
Comparative Analysis of this compound and Alternatives
While this compound is a highly selective inhibitor for PfAM1, other compounds also target this enzyme. A comparative analysis is essential for understanding their relative potency and selectivity.
| Inhibitor | Target(s) | IC50 / Ki (PfAM1) | Known Off-Target Profile | Reference |
| This compound | PfAM1 | 6 nM (IC50) | Selective against related human aminopeptidases. Data on lipase cross-reactivity is unavailable. | [1] |
| Bestatin | M1 and M17 aminopeptidases | ~100 nM (Ki) | Inhibits various mammalian aminopeptidases. Lacks high selectivity. | [2] |
| Actinonin | PfFtsH1, Peptide Deformylase (PDF) | Indirectly affects parasite growth | Inhibits human mitochondrial peptide deformylase. | [3][4][5] |
Table 1: Comparison of this compound and Alternative Inhibitors.
Assessing Cross-Reactivity with Lipoprotein Lipase (LPL)
The structural and functional differences between the metalloaminopeptidase PfAM1 and the serine hydrolase LPL are significant, suggesting a low theoretical probability of cross-reactivity. However, empirical validation is crucial in drug development. The following sections outline the experimental protocols to definitively assess the potential interaction of this compound and its alternatives with LPL.
Experimental Workflow for Cross-Reactivity Screening
A systematic approach is required to evaluate the inhibitory potential of PfAM1 inhibitors against LPL. The workflow should encompass initial screening followed by detailed kinetic analysis for any confirmed hits.
Caption: Workflow for LPL Cross-Reactivity Assessment.
Detailed Experimental Protocols
This assay provides a sensitive method for measuring LPL activity and is suitable for high-throughput screening of potential inhibitors.
Materials:
-
Purified human lipoprotein lipase (LPL)
-
Lipase substrate (e.g., a fluorogenic triglyceride analog)
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0, containing bovine serum albumin)
-
Test compounds (this compound and alternatives) dissolved in DMSO
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare a stock solution of LPL in assay buffer.
-
Prepare serial dilutions of the test compounds in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
Test compound dilution (or DMSO for control)
-
LPL solution
-
-
Pre-incubate the plate at 37°C for 15 minutes to allow for any inhibitor-enzyme interaction.
-
Initiate the reaction by adding the fluorogenic lipase substrate to each well.
-
Immediately measure the fluorescence intensity kinetically over a period of 30-60 minutes at the appropriate excitation and emission wavelengths for the chosen substrate.
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
-
Determine the percentage of inhibition for each compound concentration relative to the DMSO control.
For compounds that show significant inhibition in the primary screen, this assay will determine the half-maximal inhibitory concentration (IC50) and provide insights into the mechanism of inhibition.
Materials:
-
Same as for the fluorometric lipase activity assay.
Procedure:
-
Follow the same initial steps as the primary screening assay to prepare the enzyme, compounds, and substrate.
-
Set up a series of reactions with a fixed concentration of LPL and substrate (ideally at or near the Km value for the substrate).
-
Vary the concentration of the inhibitor over a wide range (e.g., 10-point dose-response curve).
-
Measure the initial reaction rates for each inhibitor concentration.
Data Analysis:
-
Plot the reaction rate as a function of the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve (e.g., sigmoidal curve) to determine the IC50 value.
-
To investigate the mechanism of inhibition (competitive, non-competitive, etc.), the experiment can be repeated with varying concentrations of both the substrate and the inhibitor, followed by analysis using Lineweaver-Burk or Michaelis-Menten plots.[6][7][8]
Conclusion
This compound is a promising selective inhibitor of the P. falciparum aminopeptidase PfAM1. While its selectivity against related human aminopeptidases has been established, its cross-reactivity profile against other classes of human enzymes, such as lipoprotein lipase, remains to be experimentally determined. The provided experimental protocols offer a robust framework for researchers and drug development professionals to rigorously evaluate this potential off-target interaction. Such studies are imperative to ensure the safety and specificity of this compound as it progresses through the drug development pipeline. The lack of direct data on LPL cross-reactivity for this compound and its alternatives underscores the importance of comprehensive selectivity profiling in early-stage drug discovery.
References
- 1. Functional Analogy in Human Metabolism: Enzymes with Different Biological Roles or Functional Redundancy? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Potent and Selective Inhibitors of the Plasmodium falciparum M18 Aspartyl Aminopeptidase (PfM18AAP) of Human Malaria via High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipoprotein lipases from cow, guinea-pig and man. Structural characterization and identification of protease-sensitive internal regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. dovepress.com [dovepress.com]
- 7. Screening a protein kinase inhibitor library against Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Analyses of Lipoprotein Lipase, Hepatic Lipase, and Endothelial Lipase, and Their Binding Properties with Known Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Endothelial Lipase Inhibition: A Comparative Analysis of Methodologies
For researchers, scientists, and drug development professionals, the validation of endothelial lipase (EL) inhibition is a critical step in the development of novel therapeutics for cardiovascular diseases. This guide provides a comprehensive comparison of alternative methods for this validation, offering detailed experimental protocols, quantitative performance data, and visual workflows to aid in assay selection and implementation.
Endothelial lipase, a key enzyme in high-density lipoprotein (HDL) metabolism, has emerged as a promising target for therapeutic intervention.[1][2] By catalyzing the hydrolysis of phospholipids in HDL particles, EL influences HDL levels and function.[1][2] Inhibition of EL is therefore a strategy being actively pursued to raise HDL cholesterol and potentially reduce the risk of atherosclerotic cardiovascular disease.[3] This guide explores various methodologies to validate the inhibition of this pivotal enzyme.
Comparative Analysis of Validation Methods
The selection of an appropriate assay for validating EL inhibition depends on several factors, including the specific research question, required throughput, available equipment, and budget. Here, we compare the most common in vitro and in vivo methods.
| Method | Principle | Throughput | Sensitivity | Cost per Sample (relative) | Hands-on Time (relative) |
| Fluorogenic Assay | Enzymatic cleavage of a synthetic substrate releases a fluorescent molecule.[4][5] | High | High | Low to Medium | Low |
| Radiometric Assay | Measures the release of radioactively labeled fatty acids from a substrate.[6][7] | Low to Medium | High | High | High |
| ELISA (Enzyme-Linked Immunosorbent Assay) | Measures the amount of EL protein present or its binding to an inhibitor.[4][5] | High | High | Medium | Medium |
| In Vivo Inhibition (Mouse Model) | Administration of an inhibitor to a mouse model and subsequent measurement of plasma lipid profiles and EL activity.[8][9] | Low | Physiological Relevance | High | High |
Detailed Experimental Protocols
Fluorogenic Assay for Endothelial Lipase Inhibition
This method offers a high-throughput and sensitive means to screen for EL inhibitors.
Materials:
-
Recombinant human endothelial lipase
-
Fluorogenic substrate (e.g., a Bodipy-labeled phospholipid)[4]
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0, containing NaCl and bovine serum albumin)[6]
-
Test inhibitors dissolved in a suitable solvent (e.g., DMSO)
-
Black, flat-bottom 96- or 384-well plates
-
Fluorescence microplate reader
Procedure:
-
Prepare a solution of recombinant human EL in assay buffer.
-
In the wells of the microplate, add the test inhibitors at various concentrations. Include appropriate controls (no inhibitor and a known inhibitor).
-
Add the EL solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin kinetic reading of the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen fluorophore.[6]
-
Monitor the fluorescence increase over time. The rate of increase is proportional to the EL activity.
-
Calculate the percent inhibition for each inhibitor concentration by comparing the reaction rates in the presence and absence of the inhibitor.
-
Determine the IC50 value for each inhibitor by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Troubleshooting: For issues such as high background fluorescence or low signal, refer to troubleshooting guides for fluorogenic assays, which may involve checking for autofluorescence of compounds, ensuring substrate stability, and optimizing enzyme and substrate concentrations.[10][11]
Radiometric Assay for Endothelial Lipase Inhibition
This classic method provides high sensitivity but is lower in throughput and requires handling of radioactive materials.
Materials:
-
Recombinant human endothelial lipase
-
Radiolabeled substrate (e.g., [3H]-triolein or a 14C-labeled phosphatidylcholine)[6][7]
-
Assay buffer
-
Test inhibitors
-
Scintillation vials and scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the radiolabeled substrate in assay buffer.
-
Add the test inhibitors at various concentrations to reaction tubes.
-
Add the EL enzyme to initiate the reaction.
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction by adding a stop solution (e.g., a mixture of chloroform/methanol/heptane).
-
Separate the released radiolabeled fatty acids from the unreacted substrate by liquid-liquid extraction.
-
Transfer the aqueous phase containing the radiolabeled fatty acids to a scintillation vial.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition and IC50 values as described for the fluorogenic assay.
ELISA-Based Method for Validating EL Inhibition
ELISA can be adapted to screen for inhibitors that block the binding of EL to its partners or to quantify the amount of active enzyme. A competitive ELISA format is particularly useful for screening inhibitors.[12][13][14][15][16]
Materials:
-
Recombinant human endothelial lipase
-
A known binding partner of EL (e.g., an anti-EL antibody or a component of HDL) coated on a microplate
-
Test inhibitors
-
A labeled detection antibody that also binds to EL
-
Wash and blocking buffers
-
Substrate for the enzyme-linked detection antibody
-
Microplate reader
Procedure:
-
Coat the wells of a microplate with the EL binding partner.
-
Block the remaining protein-binding sites in the wells.
-
In a separate plate, pre-incubate the EL enzyme with various concentrations of the test inhibitors.
-
Transfer the EL-inhibitor mixtures to the coated plate.
-
Incubate to allow the unbound EL to bind to the coated plate.
-
Wash the plate to remove unbound enzyme and inhibitors.
-
Add the labeled detection antibody and incubate.
-
Wash the plate and add the substrate for the detection enzyme.
-
Measure the resulting signal using a microplate reader.
-
A lower signal indicates that the test inhibitor has prevented the binding of EL to the coated plate, signifying inhibition.
In Vivo Validation of Endothelial Lipase Inhibition in a Mouse Model
In vivo studies are crucial for confirming the physiological effects of an EL inhibitor.
Animal Model:
-
Wild-type or humanized mouse models (e.g., apoE-/- or LDLR-/- mice on a high-fat diet) are commonly used.[8][17] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Procedure:
-
Acclimate the mice to the experimental conditions.
-
Administer the test inhibitor to the treatment group of mice via an appropriate route (e.g., oral gavage, intraperitoneal injection).[18] A control group should receive a vehicle.
-
At specified time points after administration, collect blood samples from the mice.
-
Separate the plasma and measure the lipid profile, including total cholesterol, HDL cholesterol, and triglycerides.[8]
-
Plasma can also be used to measure EL activity using one of the in vitro assays described above.
-
A successful inhibitor will lead to a significant increase in HDL cholesterol levels compared to the control group.[9]
Visualizing the Molecular Pathway and Experimental Processes
Endothelial Lipase Signaling in HDL Catabolism
Endothelial lipase plays a crucial role in the catabolism of HDL. It hydrolyzes phospholipids on the surface of HDL particles, leading to the release of fatty acids and lysophospholipids. This process is believed to make the HDL particle smaller and more prone to clearance from the circulation, primarily by the kidneys and liver.[3][19][20] The activity of EL can be influenced by various factors, including certain proteins and small molecules.
Caption: Endothelial lipase (EL) hydrolyzes HDL phospholipids, leading to HDL catabolism.
High-Throughput Screening Workflow for EL Inhibitors
High-throughput screening (HTS) is a common approach to identify novel inhibitors of EL from large compound libraries.[7][17][21][22][23][24] The workflow typically involves a primary screen to identify initial "hits," followed by secondary assays to confirm their activity and determine their potency.
References
- 1. Endothelial lipase: direct evidence for a role in HDL metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endothelial lipase and HDL metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dose-dependent acceleration of high-density lipoprotein catabolism by endothelial lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. innov-research.com [innov-research.com]
- 5. Human LIPG(Lipase, Endothelial) ELISA Kit [elkbiotech.com]
- 6. Determination of lipoprotein lipase activity using a novel fluorescent lipase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of the Active Form of Endothelial Lipase, a Homodimer in a Head-to-Tail Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of endothelial lipase causes increased HDL cholesterol levels in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of endothelial lipase causes increased HDL cholesterol levels in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. stjohnslabs.com [stjohnslabs.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 16. sinobiological.com [sinobiological.com]
- 17. researchgate.net [researchgate.net]
- 18. biorxiv.org [biorxiv.org]
- 19. Endothelial lipase is a critical determinant of HDL-stimulated sphingosine 1-phosphate-dependent signaling in vascular endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ahajournals.org [ahajournals.org]
- 21. A high-throughput screen for endothelial lipase using HDL as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Workflow for High-throughput Screening of Enzyme Mutant Libraries Using Matrix-assisted Laser Desorption/Ionization Mass Spectrometry Analysis of Escherichia coli Colonies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. analyticalscience.wiley.com [analyticalscience.wiley.com]
No Publicly Available Data on BDM14471 for Hyperlipidemia Treatment
Despite a comprehensive search of scientific literature and clinical trial databases, there is currently no publicly available information on a compound designated as BDM14471 for the treatment of hyperlipidemia.
This lack of data prevents the creation of a comparative guide on its efficacy, as requested by researchers, scientists, and drug development professionals. The core requirements of data presentation, detailed experimental protocols, and visualization of signaling pathways cannot be fulfilled without foundational information on the compound .
It is possible that this compound is an internal compound code that has not yet been disclosed in public forums, a new experimental drug with data yet to be published, or a potential typographical error.
Standard Approaches to Evaluating Novel Hyperlipidemia Therapies
While information on this compound is unavailable, the evaluation of new treatments for hyperlipidemia typically involves a series of standardized in vitro and in vivo models. These models are designed to assess the compound's efficacy in lowering lipid levels, its mechanism of action, and its overall safety profile.
Commonly Used Hyperlipidemia Models:
-
In Vitro Models:
-
HMG-CoA Reductase Inhibition Assays: To determine if the compound directly inhibits the rate-limiting enzyme in cholesterol synthesis.
-
Cell-Based Assays: Using cell lines such as HepG2 (human liver cells) to study effects on cholesterol and triglyceride metabolism.
-
-
In Vivo Animal Models:
-
Triton WR-1339-Induced Hyperlipidemia: An acute model where a surfactant is used to induce high levels of lipids in the blood.
-
High-Fat Diet (HFD)-Induced Hyperlipidemia: A chronic model that mimics diet-induced hyperlipidemia in humans.
-
Genetically Modified Models: Such as ApoE knockout or LDL receptor knockout mice, which spontaneously develop atherosclerosis and hyperlipidemia.
-
Established and Novel Therapeutic Alternatives
For the purpose of future comparative analysis, should data on this compound become available, it would be benchmarked against established and novel therapeutic agents for hyperlipidemia.
Current Treatment Landscape:
| Drug Class | Mechanism of Action | Key Effects |
| Statins | Inhibit HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis. | Lower LDL-C, modest decrease in triglycerides, small increase in HDL-C. |
| Ezetimibe | Inhibits the absorption of dietary and biliary cholesterol from the small intestine. | Lowers LDL-C. |
| PCSK9 Inhibitors | Monoclonal antibodies that inhibit PCSK9, leading to increased LDL receptor recycling and greater LDL-C clearance from the circulation. | Significant reduction in LDL-C. |
| Fibrates | Activate PPARα, leading to increased lipoprotein lipase activity and clearance of triglyceride-rich lipoproteins. | Primarily lower triglycerides, with a modest effect on HDL-C. |
| Bempedoic Acid | An ACL inhibitor that acts upstream of HMG-CoA reductase to inhibit cholesterol synthesis. | Lowers LDL-C. |
| Bile Acid Sequestrants | Bind to bile acids in the intestine, preventing their reabsorption and promoting their excretion. This increases the conversion of cholesterol to bile acids in the liver. | Lower LDL-C. |
Visualizing Key Signaling Pathways in Lipid Metabolism
Understanding the mechanism of action of hyperlipidemia drugs requires knowledge of the key signaling pathways involved in lipid metabolism. Below are representations of the cholesterol biosynthesis pathway and the mechanism of action of PCSK9 inhibitors, created using the DOT language for Graphviz.
Caption: Simplified overview of the cholesterol biosynthesis pathway, highlighting the inhibitory action of statins on HMG-CoA reductase.
Caption: Mechanism of action of PCSK9 inhibitors, which prevent PCSK9-mediated degradation of LDL receptors, thereby increasing LDL cholesterol clearance.
Experimental Workflow for Preclinical Efficacy Testing
A typical experimental workflow to test the efficacy of a new compound like this compound in a high-fat diet-induced hyperlipidemia model is outlined below.
Caption: A standard experimental workflow for evaluating the efficacy of a novel anti-hyperlipidemic compound in a diet-induced animal model.
A Head-to-Head Comparison of Small Molecule E3 Ligase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The ubiquitin-proteasome system (UPS) is a critical cellular pathway responsible for protein degradation, and E3 ubiquitin ligases are key players that provide substrate specificity, making them attractive therapeutic targets. Small molecule inhibitors of E3 ligases hold significant promise for the treatment of various diseases, including cancer. This guide provides an objective comparison of the performance of small molecule inhibitors against several key E3 ligases, supported by experimental data and detailed methodologies.
Performance Comparison of Small Molecule E3 Ligase Inhibitors
The following tables summarize the in vitro and cellular activities of representative small molecule inhibitors targeting the E3 ligases MDM2, IAPs, and VHL. It is important to note that while CRBN is a major target in protein degradation, there is a scarcity of publicly available data on small molecules that directly inhibit its E3 ligase activity. Instead, it is primarily targeted by molecular glues and PROTACs to induce the degradation of other proteins.
MDM2 Inhibitors
Murine double minute 2 (MDM2) is a primary negative regulator of the p53 tumor suppressor. Inhibition of the MDM2-p53 interaction is a well-explored therapeutic strategy to reactivate p53 function in cancer cells.[1][2]
| Compound | Type | Target | IC50 (nM) | Cell Growth Inhibition IC50 (µM) | Reference |
| Nutlin-3a | Imidazoline | MDM2-p53 Interaction | 90 | ~1 in p53 wild-type cells | [2][3] |
| MI-63 | Spiro-oxindole | MDM2-p53 Interaction | <1 | Submicromolar in p53 wild-type cells | [2] |
| MI-219 | Spiro-oxindole | MDM2-p53 Interaction | 5 | Submicromolar in p53 wild-type cells | [2] |
| RG7112 (RO5045337) | Piperidinone | MDM2-p53 Interaction | 18 | 0.18–2.2 in p53 wild-type cells | [4][5] |
| AMG 232 | Piperidinone | MDM2-p53 Interaction | 0.6 | 0.0091 (SJSA-1), 0.010 (HCT-116) | [4] |
| HLI98 series | Sulfonamide | MDM2 E3 Ligase Activity | - | Induces p53-dependent apoptosis | [6] |
IAP Inhibitors
Inhibitor of Apoptosis Proteins (IAPs) are a family of E3 ligases that regulate apoptosis and innate immunity. Small molecule IAP antagonists have been developed to promote cancer cell death.
| Compound | Type | Target | IC50 (nM) | Cellular Effect | Reference |
| GDC-0152 | IAP Antagonist | cIAP1, cIAP2, XIAP | cIAP1: 17, cIAP2: 35, XIAP: 43 | Induces apoptosis | [7] |
| Birinapant | IAP Antagonist | cIAP1, cIAP2, XIAP | cIAP1: <1, XIAP: 25 | Induces apoptosis, sensitizes to TNFα | [7] |
| LCL161 | IAP Antagonist | cIAP1, cIAP2, XIAP | cIAP1: 0.4, XIAP: 35 | Induces apoptosis | [7] |
VHL Inhibitors
The von Hippel-Lindau (VHL) E3 ligase is a key regulator of the hypoxia-inducible factor 1α (HIF-1α).[8] Small molecules have been developed to inhibit the VHL-HIF-1α interaction, thereby stabilizing HIF-1α.[9][10]
| Compound | Type | Target | IC50 (µM) | Cellular Effect | Reference |
| VH032 | Hydroxyproline mimetic | VHL-HIF-1α Interaction | <1 | Stabilizes HIF-1α | [9] |
| Compound 51 | Ethoxybenzamide | VHL-HIF-1α Interaction | 0.9 | Inhibits VHL-HIF1α peptide binding | [9] |
Signaling Pathways and Experimental Workflows
MDM2-p53 Signaling Pathway
MDM2 is an E3 ubiquitin ligase that targets the tumor suppressor p53 for proteasomal degradation, thus keeping its levels low in unstressed cells.[2][11][12][13] In response to cellular stress, such as DNA damage, p53 is stabilized and activated, leading to cell cycle arrest, apoptosis, or senescence.[1][13][14] Small molecule inhibitors of the MDM2-p53 interaction block this degradation, leading to the reactivation of p53's tumor-suppressive functions.[2]
Caption: The MDM2-p53 negative feedback loop and the mechanism of MDM2 inhibitors.
IAP Signaling in Apoptosis
Inhibitor of Apoptosis Proteins (IAPs) block apoptosis by binding to and inhibiting caspases.[15][16] They can also function as E3 ligases, promoting the ubiquitination and degradation of pro-apoptotic proteins.[17] IAP antagonists, often mimicking the endogenous IAP inhibitor SMAC/DIABLO, disrupt the IAP-caspase interaction, thereby promoting apoptosis.[18]
Caption: IAP-mediated inhibition of apoptosis and the action of IAP antagonists.
VHL-HIF-1α Signaling Pathway
Under normoxic conditions, the VHL E3 ligase complex recognizes and ubiquitinates the alpha subunit of the hypoxia-inducible factor (HIF-1α), leading to its proteasomal degradation.[8][19][20] During hypoxia, this process is inhibited, allowing HIF-1α to accumulate and activate genes involved in the hypoxic response.[8][20] Inhibitors of the VHL-HIF-1α interaction prevent this degradation, mimicking a hypoxic state.[9]
Caption: The VHL-HIF-1α pathway under normoxia and hypoxia.
Experimental Protocols
In Vitro Ubiquitination Assay
This assay directly measures the ability of an E3 ligase to ubiquitinate its substrate in a reconstituted system.[21][22]
Methodology:
-
Reaction Mixture Preparation: Combine purified recombinant E1 activating enzyme, E2 conjugating enzyme, E3 ligase, the substrate protein, and ubiquitin in a reaction buffer (typically containing Tris-HCl, MgCl2, ATP, and DTT).
-
Initiation of Reaction: Start the ubiquitination reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 30-37°C for a specified time (e.g., 30-90 minutes).
-
Termination of Reaction: Stop the reaction by adding SDS-PAGE loading buffer and heating.
-
Detection of Ubiquitination: Analyze the reaction products by SDS-PAGE followed by Western blotting using antibodies specific for the substrate protein or ubiquitin. A ladder of higher molecular weight bands corresponding to polyubiquitinated substrate indicates E3 ligase activity.
-
Inhibitor Testing: To test for inhibition, pre-incubate the E3 ligase with the small molecule inhibitor for a defined period before adding the other reaction components.
Cell-Based E3 Ligase Auto-ubiquitination Assay
This assay measures the auto-ubiquitination activity of an E3 ligase within a cellular context, which often correlates with its activity towards other substrates.[6]
Methodology:
-
Cell Line and Transfection: Use a suitable cell line (e.g., HEK293T) and transiently transfect cells with a plasmid encoding a tagged version of the E3 ligase (e.g., FLAG-MDM2).
-
Compound Treatment: Treat the transfected cells with the small molecule inhibitor or vehicle control for a specified duration.
-
Proteasome Inhibition: Add a proteasome inhibitor (e.g., MG132) to the cell culture medium for a few hours before harvesting to allow the accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse the cells in a buffer containing detergents and protease inhibitors.
-
Immunoprecipitation: Immunoprecipitate the tagged E3 ligase from the cell lysates using an appropriate antibody (e.g., anti-FLAG).
-
Western Blot Analysis: Elute the immunoprecipitated proteins and analyze them by SDS-PAGE and Western blotting using an anti-ubiquitin antibody to detect the extent of E3 ligase auto-ubiquitination. A decrease in the ubiquitination signal in the presence of the inhibitor indicates its efficacy.
Fluorescence Resonance Energy Transfer (FRET) Assay
FRET-based assays can be used to measure the proximity between an E3 ligase and its substrate, which is a prerequisite for ubiquitination.[23][24]
Methodology:
-
Protein Labeling: Label the E3 ligase and its substrate with a FRET donor (e.g., a fluorescent protein or dye) and a FRET acceptor, respectively.
-
Reaction Setup: In a microplate format, mix the labeled E3 ligase and substrate in a suitable buffer.
-
Inhibitor Addition: Add the small molecule inhibitors at varying concentrations.
-
Incubation: Incubate the plate to allow for protein-protein interaction.
-
FRET Measurement: Measure the FRET signal using a plate reader. A decrease in the FRET signal indicates that the inhibitor is disrupting the interaction between the E3 ligase and its substrate.
This guide provides a foundational comparison of small molecule E3 ligase inhibitors based on currently available data. Researchers are encouraged to utilize these experimental frameworks to generate head-to-head comparisons and contribute to the growing body of knowledge that will guide the rational design of next-generation therapeutics targeting the ubiquitin-proteasome system.
References
- 1. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule Inhibitors of the MDM2-p53 Protein-Protein Interaction to Reactivate p53 Function: A Novel Approach for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Inhibitors of MDM2-p53 and MDMX-p53 Interactions as New Cancer Therapeutics [biodiscovery.pensoft.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Small-Molecule Inhibitors of the MDM2–p53 Protein–Protein Interaction (MDM2 Inhibitors) in Clinical Trials for Cancer Treatment: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Mdm2-MdmX E3 Ligase Inhibitors Using a Cell-Based Ubiquitination Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of E3 Ligase Ligands for Target Protein Degradation [mdpi.com]
- 8. pnas.org [pnas.org]
- 9. Small Molecule Inhibitors of the Interaction Between the E3 Ligase VHL and HIF1α - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. p53/MDM2 signaling pathway in aging, senescence and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Regulation of Apoptosis by Inhibitors of Apoptosis (IAPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibitor of apoptosis - Wikipedia [en.wikipedia.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. atsjournals.org [atsjournals.org]
- 20. academic.oup.com [academic.oup.com]
- 21. In vitro Auto- and Substrate-Ubiquitination Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Strategies for the Identification of Ubiquitin Ligase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Molecular and Biochemical Techniques for Deciphering p53-MDM2 Regulatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of BDM14471: A Structural Biology Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BDM14471, a potent inhibitor of Plasmodium falciparum aminopeptidase M1 (PfA-M1), with other known inhibitors. It offers a structural and quantitative framework to validate its mechanism of action, leveraging key techniques in structural biology.
Introduction to this compound and its Target, PfA-M1
This compound is a selective, hydroxamate-based inhibitor of Plasmodium falciparum aminopeptidase M1 (PfA-M1), a validated drug target for malaria.[1] PfA-M1 is a crucial metalloprotease involved in the final stages of hemoglobin digestion by the malaria parasite, a process essential for its survival and growth within human erythrocytes.[2][3] By inhibiting PfA-M1, this compound disrupts the parasite's amino acid supply, leading to its death. Understanding the precise molecular interactions between this compound and PfA-M1 is paramount for optimizing its efficacy and for the rational design of next-generation antimalarials. Structural biology techniques offer the atomic-level resolution required for this validation.
Quantitative Comparison of PfA-M1 Inhibitors
The following table summarizes the inhibitory potency of this compound and other notable PfA-M1 inhibitors. This data provides a quantitative basis for comparing their efficacy.
| Inhibitor | Type | IC50 (nM) | Ki (nM) | Reference(s) |
| This compound | Hydroxamate | 6 | - | [4] |
| Bestatin | Natural Dipeptide Analogue | 8,000 - 14,000 | 478.2 | [2] |
| hPheP[CH2]Phe (Co4) | Phosphinate Dipeptide Analogue | 24,000 - 62,000 | 79 | [2] |
| Compound 26 | Peptidomimetic Hydroxamate | - | 110 | [5] |
| MIPS2673 | Hydroxamic Acid | - | 211 | [1][6] |
| T5 | Amino-benzosuberone | 6,500 - 11,200 | 50 | [7] |
| Compound 12 | Phosphinate | - | 2,300 | [3] |
| Compound 13d | Hydroxamic Acid | 227 | 700 | [8] |
Signaling Pathway: The Role of PfA-M1 in Hemoglobin Digestion
Inhibition of PfA-M1 disrupts a critical metabolic pathway for the malaria parasite. The following diagram illustrates the role of PfA-M1 in the terminal stages of hemoglobin digestion and the impact of its inhibition by compounds like this compound.
Caption: PfA-M1's role in hemoglobin digestion and its inhibition by this compound.
Experimental Protocols for Structural Validation
To validate the binding mechanism of this compound to PfA-M1 at an atomic level, several structural biology techniques can be employed. Below are detailed protocols for X-ray crystallography, cryo-electron microscopy (cryo-EM), and nuclear magnetic resonance (NMR) spectroscopy.
Experimental Workflow: A Structural Biology Approach
The following diagram outlines a typical workflow for the structural validation of a protein-ligand interaction.
Caption: Workflow for validating protein-ligand interactions via structural biology.
X-ray Crystallography of the PfA-M1:this compound Complex
Objective: To determine the high-resolution three-dimensional structure of PfA-M1 in complex with this compound, revealing the precise binding mode and key molecular interactions.
Methodology:
-
Protein Expression and Purification:
-
Express a truncated, soluble form of PfA-M1 (e.g., residues 195-1085) in E. coli or an insect cell expression system.[5]
-
Purify the recombinant protein to >95% homogeneity using a combination of affinity (e.g., Ni-NTA) and size-exclusion chromatography.
-
Confirm protein identity and purity by SDS-PAGE and mass spectrometry.
-
-
Complex Formation and Crystallization:
-
Incubate purified PfA-M1 with a 5-10 fold molar excess of this compound for several hours at 4°C to ensure complex formation.
-
Screen for crystallization conditions using commercially available sparse-matrix screens via the hanging-drop or sitting-drop vapor diffusion method.
-
Optimize initial crystal hits by varying precipitant concentration, pH, temperature, and protein concentration.
-
-
Data Collection and Structure Determination:
-
Cryo-protect crystals by soaking in a solution containing the crystallization buffer supplemented with a cryoprotectant (e.g., glycerol, ethylene glycol).
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data (indexing, integration, and scaling).
-
Solve the structure by molecular replacement using a previously determined structure of PfA-M1 (e.g., PDB ID: 3EBG) as a search model.
-
Build the model of the PfA-M1:this compound complex into the electron density map and refine the structure.
-
Validate the final model based on stereochemical parameters.
-
Cryo-Electron Microscopy (Cryo-EM) of the PfA-M1:this compound Complex
Objective: To determine the structure of the PfA-M1:this compound complex in a near-native state, particularly useful if the complex is conformationally flexible or resistant to crystallization.
Methodology:
-
Sample Preparation:
-
Prepare the PfA-M1:this compound complex as described for X-ray crystallography.
-
Apply a small volume (3-4 µL) of the complex solution to a glow-discharged cryo-EM grid.
-
Blot the grid to create a thin film of the sample and rapidly plunge-freeze in liquid ethane.
-
-
Data Collection:
-
Screen the frozen grids for optimal ice thickness and particle distribution using a transmission electron microscope (TEM).
-
Collect a large dataset of high-resolution images (micrographs) of the frozen particles.
-
-
Image Processing and 3D Reconstruction:
-
Perform motion correction on the raw micrographs.
-
Estimate and correct for the contrast transfer function (CTF).
-
Automatically pick individual particle images from the micrographs.
-
Perform 2D classification to remove poor-quality particles and group similar views.
-
Generate an initial 3D model and perform 3D classification to identify different conformational states.
-
Perform 3D refinement of the best class(es) to obtain a high-resolution 3D density map.
-
-
Model Building and Refinement:
-
Dock the crystal structure of PfA-M1 into the cryo-EM density map.
-
Manually build the this compound ligand into the corresponding density in the active site.
-
Refine the atomic model against the cryo-EM map.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Interaction Mapping
Objective: To identify the binding site of this compound on PfA-M1 in solution and to characterize the dynamics of the interaction.
Methodology:
-
Protein Isotope Labeling:
-
Express and purify PfA-M1 in minimal media supplemented with ¹⁵N-ammonium chloride and/or ¹³C-glucose to produce isotopically labeled protein.
-
-
Chemical Shift Perturbation (CSP) Titration:
-
Acquire a 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled PfA-M1 in the absence of the ligand.
-
Titrate increasing concentrations of unlabeled this compound into the protein sample.
-
Acquire a ¹H-¹⁵N HSQC spectrum at each titration point.
-
Monitor the chemical shift changes of the protein's backbone amide signals. Residues with significant chemical shift perturbations upon ligand binding are likely located in or near the binding site.
-
-
Saturation Transfer Difference (STD) NMR:
-
Acquire a 1D ¹H NMR spectrum of a mixture of PfA-M1 and this compound.
-
Selectively saturate protein resonances that are far from the ligand signals.
-
Observe the transfer of saturation from the protein to the bound ligand.
-
The ligand protons that show the strongest STD signals are those in closest proximity to the protein surface, thus defining the binding epitope of the ligand.
-
-
Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY):
-
This experiment detects the transfer of magnetization from bulk water to the ligand via the protein.
-
Bound ligands show a different sign in the WaterLOGSY spectrum compared to unbound ligands, providing another method to confirm binding and identify the binding epitope.
-
Logical Comparison of Structural Validation Techniques
The choice of structural biology technique depends on the specific research question and the biochemical properties of the protein-ligand complex.
Caption: Comparison of structural biology techniques for mechanism validation.
References
- 1. Chemoproteomics validates selective targeting of Plasmodium M1 alanyl aminopeptidase as an antimalarial strategy | eLife [elifesciences.org]
- 2. pnas.org [pnas.org]
- 3. Identification and Validation of a Potent Dual Inhibitor of the P. falciparum M1 and M17 Aminopeptidases Using Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Chemoproteomics validates selective targeting of Plasmodium M1 alanyl aminopeptidase as an antimalarial strategy [elifesciences.org]
- 7. Selective inhibition of PfA-M1, over PfA-M17, by an amino-benzosuberone derivative blocks malaria parasites development in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the In Vitro and In Vivo Effects of BDM14471, a PfAM1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo effects of BDM14471, a selective inhibitor of Plasmodium falciparum aminopeptidase M1 (PfAM1). The data presented is based on the findings from the study by Deprez-Poulain et al., "Structure-Activity Relationships and Blood Distribution of Antiplasmodial Aminopeptidase-1 Inhibitors," published in the Journal of Medicinal Chemistry in 2012.
Introduction to this compound and its Target, PfAM1
Malaria, a devastating parasitic disease, necessitates the development of novel therapeutics due to the emergence of drug-resistant parasite strains. PfAM1, a zinc metalloprotease found in P. falciparum, plays a crucial role in the parasite's lifecycle, including the digestion of host hemoglobin for essential amino acids. This makes PfAM1 a promising target for antimalarial drug development.
This compound is a hydroxamate-based inhibitor designed for high potency and selectivity against PfAM1. Understanding its effects both in controlled laboratory settings (in vitro) and within a living organism (in vivo) is critical for evaluating its potential as a therapeutic agent.
Data Presentation: A Comparative Summary
The following tables summarize the key quantitative data regarding the in vitro and in vivo evaluation of this compound.
| Parameter | Value | Description |
| IC50 (PfAM1) | 6 nM | The half maximal inhibitory concentration against the isolated PfAM1 enzyme, indicating high potency. |
| IC50 (P. falciparum W2 strain) | > 25 µM | The half maximal inhibitory concentration against the chloroquine-resistant W2 strain of P. falciparum in a culture, showing a significant lack of antiplasmodial activity. |
| Cytotoxicity (MRC-5 cells) | > 25 µM | The concentration at which 50% of human lung fibroblast cells are killed, indicating low cytotoxicity in this cell line. |
Table 1: In Vitro Activity of this compound
| Parameter | Value | Description |
| Mouse Plasma Stability (t1/2) | 118 min | The half-life of this compound in mouse plasma, suggesting moderate stability. |
| Mouse Microsomal Stability (t1/2) | 41 min | The half-life of this compound in the presence of mouse liver microsomes, indicating metabolic susceptibility. |
| Glutathione Stability (t1/2) | > 240 min | The half-life of this compound in the presence of glutathione, indicating stability against this major intracellular antioxidant. |
| Blood-to-Plasma Ratio (at 2h) | 0.8 | The ratio of the concentration of this compound in whole blood to that in plasma two hours after administration, suggesting distribution into blood cells. |
| Parasitemia Reduction | No significant reduction | This compound failed to significantly reduce parasite levels in a mouse model of malaria at the tested doses. |
Table 2: In Vivo Pharmacokinetic and Efficacy Profile of this compound
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the key experimental protocols used to assess the effects of this compound.
In Vitro Assays
1. Recombinant PfAM1 Inhibition Assay:
-
Enzyme: Recombinant PfAM1 was expressed and purified.
-
Substrate: The fluorogenic substrate L-Leucine-7-amido-4-methylcoumarin (Leu-AMC) was used.
-
Procedure: The assay was performed in a 96-well plate format. This compound at various concentrations was pre-incubated with the enzyme in assay buffer (50 mM Tris-HCl, pH 7.5). The reaction was initiated by the addition of the substrate.
-
Detection: The fluorescence of the cleaved AMC product was measured over time using a fluorometer.
-
Data Analysis: IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation.
2. P. falciparum Growth Inhibition Assay:
-
Parasite Strain: Chloroquine-resistant P. falciparum W2 strain was used.
-
Culture Conditions: Parasites were cultured in human erythrocytes in RPMI 1640 medium supplemented with 10% human serum.
-
Procedure: Asynchronous parasite cultures were exposed to serial dilutions of this compound for 72 hours.
-
Detection: Parasite growth was quantified using a SYBR Green I-based fluorescence assay, which measures DNA content.
-
Data Analysis: IC50 values were determined from the dose-response curves.
3. Cytotoxicity Assay:
-
Cell Line: Human lung fibroblast cell line (MRC-5).
-
Procedure: Cells were seeded in 96-well plates and exposed to various concentrations of this compound for 72 hours.
-
Detection: Cell viability was assessed using a resazurin-based assay (alamarBlue), where viable cells reduce resazurin to the fluorescent resorufin.
-
Data Analysis: Cytotoxicity was expressed as the concentration of the compound that inhibits 50% of cell growth (IC50).
In Vivo Assays
1. Pharmacokinetic Studies:
-
Animal Model: Female NMRI mice.
-
Administration: this compound was administered intravenously.
-
Sample Collection: Blood samples were collected at various time points post-administration. Plasma was separated by centrifugation.
-
Analysis: The concentration of this compound in plasma was determined by liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Pharmacokinetic parameters, including half-life, were calculated using appropriate software.
2. Blood Distribution Study:
-
Animal Model: Female NMRI mice infected with P. berghei.
-
Administration: this compound was administered intravenously.
-
Sample Collection: Blood samples were collected, and plasma and red blood cells were separated.
-
Analysis: The concentration of this compound in plasma and red blood cells was quantified by LC-MS.
-
Data Analysis: The blood-to-plasma ratio was calculated.
3. In Vivo Efficacy Study:
-
Animal Model: Female NMRI mice infected with P. berghei.
-
Treatment: this compound was administered at different doses and schedules.
-
Monitoring: Parasitemia was monitored daily by microscopic examination of Giemsa-stained blood smears.
-
Endpoint: The effect of the compound on the course of infection was compared to that in untreated control mice.
Mandatory Visualizations
The following diagrams illustrate the proposed signaling pathway of PfAM1 and the experimental workflows for evaluating this compound.
Caption: Proposed role of PfAM1 in hemoglobin digestion and its inhibition by this compound.
Caption: Workflow for the in vitro and in vivo evaluation of this compound.
Conclusion: Bridging the Gap Between In Vitro Potency and In Vivo Efficacy
The case of this compound provides a critical lesson in drug development: potent in vitro activity does not always translate to in vivo efficacy. While this compound demonstrated excellent, low nanomolar inhibition of its target enzyme, PfAM1, it failed to inhibit parasite growth in culture and showed no significant antimalarial activity in a mouse model.
Several factors could contribute to this discrepancy:
-
Cellular Permeability: this compound may not efficiently cross the multiple membranes to reach PfAM1 within the parasite's food vacuole.
-
Metabolic Instability: The moderate microsomal stability suggests that the compound may be rapidly metabolized in vivo, preventing it from reaching therapeutic concentrations.
-
Target Vulnerability: The inhibition of PfAM1 alone may not be sufficient to kill the parasite, suggesting the presence of redundant or alternative pathways for amino acid acquisition.
The in vivo distribution study did indicate that this compound can enter red blood cells. However, the lack of efficacy, despite this, points towards issues with reaching the specific subcellular location of the target or the robustness of the targeted pathway.
BDM14471: An Anti-Malarial Agent, Not a Lipid-Lowering Drug
Initial investigations into the compound BDM14471 as a lipid-lowering agent have revealed that its primary therapeutic target is not related to cholesterol or triglyceride metabolism. Scientific evidence identifies this compound as a selective inhibitor of hydroxamate aminopeptidase M1 (PfAM1), an enzyme crucial for the survival of the malaria parasite, Plasmodium falciparum. Therefore, a direct comparison with established lipid-lowering agents is not scientifically valid.
This compound is a potent inhibitor of PfAM1 with an IC50 of 6 nM[1]. PfAM1 is a metalloexopeptidase that plays a critical role in the digestion of hemoglobin by the malaria parasite within infected red blood cells[2][3]. By inhibiting this enzyme, this compound disrupts the parasite's ability to obtain essential amino acids from host hemoglobin, ultimately leading to its death. This mechanism of action positions this compound as a candidate for antimalarial drug development.
The initial query to evaluate this compound in combination with other lipid-lowering agents appears to be based on a misidentification of the compound's therapeutic application. Extensive searches of scientific literature and clinical trial databases have not yielded any evidence to support the use of this compound for the treatment of hyperlipidemia or other lipid-related disorders.
The Role of Lipid Metabolism in Malaria
While this compound itself is not a lipid-lowering agent, it is important to note that lipid metabolism is a critical area of research in the context of malaria. The Plasmodium falciparum parasite heavily relies on both the acquisition of host lipids and its own lipid synthesis for processes such as membrane biogenesis and rapid proliferation[4][5].
Research has shown that the cholesterol content of red blood cell membranes is a key factor in the parasite's ability to invade and develop[6]. In fact, the reduced cholesterol levels in the membranes of infected red blood cells make them more susceptible to certain antimicrobial peptides, highlighting a potential therapeutic avenue that targets lipid dynamics in malaria[1][7]. Furthermore, specific lipid metabolic pathways within the parasite, such as sphingomyelin synthesis, are being investigated as potential targets to block malaria transmission[8].
However, these strategies are distinct from the mechanisms of action of conventional lipid-lowering drugs, which are designed to modulate systemic lipid levels in humans to reduce the risk of cardiovascular disease.
Comparison with Established Lipid-Lowering Agents
For the purpose of providing context to the target audience of researchers and drug development professionals, the following table summarizes the mechanisms of action of major classes of established lipid-lowering agents. This is for informational purposes only and does not imply any therapeutic overlap with this compound.
| Drug Class | Mechanism of Action | Primary Lipid Target |
| Statins | Inhibit HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis. | LDL Cholesterol |
| Ezetimibe | Inhibits the absorption of cholesterol from the intestine. | LDL Cholesterol |
| PCSK9 Inhibitors | Monoclonal antibodies that bind to and inhibit PCSK9, leading to increased LDL receptor recycling and clearance of LDL cholesterol. | LDL Cholesterol |
| Fibrates | Activate PPARα, leading to increased lipoprotein lipase activity and clearance of triglycerides. | Triglycerides |
| Bempedoic Acid | Inhibits ATP-citrate lyase (ACL), an enzyme upstream of HMG-CoA reductase in the cholesterol synthesis pathway. | LDL Cholesterol |
| ANGPTL3 Inhibitors | Monoclonal antibodies that inhibit angiopoietin-like 3, leading to increased lipoprotein and endothelial lipase activity and reduced LDL cholesterol and triglycerides. | LDL Cholesterol, Triglycerides |
Signaling Pathways of Common Lipid-Lowering Agents
To further illustrate the distinct mechanisms of action, below are simplified diagrams of the signaling pathways for statins and PCSK9 inhibitors, two of the most common classes of lipid-lowering drugs.
References
- 1. Antimicrobial peptides selectively target malaria parasites by a cholesterol-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydroxamic Acid Inhibitors Provide Cross-Species Inhibition of Plasmodium M1 and M17 Aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Profiling the Essential Nature of Lipid Metabolism in Asexual Blood and Gametocyte Stages of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the Lipid Metabolic Pathways for the Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dramatic Consequences of Reducing Erythrocyte Membrane Cholesterol on Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of sex-specific lipid metabolism of Plasmodium falciparum points to the importance of sphingomyelin for gametocytogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of BDM14471: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the specificity of BDM14471, a potent inhibitor of Plasmodium falciparum alanyl aminopeptidase (PfAM1). This document outlines its performance against related hydrolases, details the experimental protocols for assessing inhibitor specificity, and visualizes key biological and experimental pathways.
This compound is a selective, nanomolar inhibitor of hydroxamate aminopeptidase M1 (PfAM1), an enzyme crucial for the survival of the malaria parasite Plasmodium falciparum. PfAM1 plays a vital role in the terminal stages of hemoglobin digestion, a process essential for the parasite's growth and proliferation. The development of selective inhibitors for PfAM1 is a key strategy in the discovery of novel antimalarial drugs. This guide provides a comparative assessment of inhibitor specificity against a panel of relevant hydrolases, offering valuable insights for researchers in the field.
Quantitative Inhibitor Specificity
Achieving high specificity is a critical aspect of drug development to minimize off-target effects and associated toxicities. For PfAM1 inhibitors, a primary concern is cross-reactivity with other metalloproteases, particularly the closely related M17 leucyl aminopeptidase (PfA-M17), which also functions in hemoglobin digestion. The following table presents a comparative summary of the inhibitory potency (IC50 or Ki values) of different compounds against PfAM1 and PfA-M17, illustrating the varying degrees of selectivity.
| Inhibitor | Target Enzyme | IC50 / Ki (nM) | Selectivity (PfA-M17/PfA-M1) |
| This compound | PfAM1 | 6 | High (Data on PfA-M17 not specified in the provided results) |
| Compound T5 | PfA-M1 | 50 (Ki) | >2000 |
| PfA-M17 | >100,000 (Ki) | ||
| MIPS2673 | PfA-M1 | 211 (Ki) | >4 |
| PfA-M17 | 921 (Ki) | ||
| Bestatin | PfA-M1 | 100 (Ki) | 4 |
| PfA-M17 | 400 (Ki) |
Experimental Protocols
The assessment of inhibitor specificity is crucial for the validation of potential drug candidates. Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique used to monitor the functional state of enzymes within complex biological samples. Below are detailed methodologies for assessing hydrolase inhibitor specificity.
Competitive Activity-Based Protein Profiling (ABPP)
This method is used to determine the potency and selectivity of an inhibitor against a panel of active enzymes in a native biological sample.
Materials:
-
Proteome source (e.g., parasite lysate, cell culture)
-
Inhibitor of interest (e.g., this compound)
-
Broad-spectrum activity-based probe (ABP) for the target enzyme class (e.g., a fluorophore- or biotin-tagged probe for metalloproteases)
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner or streptavidin-HRP for western blotting
Procedure:
-
Proteome Preparation: Prepare a lysate from the biological source and determine the total protein concentration.
-
Inhibitor Incubation: Aliquot the proteome and incubate with a range of concentrations of the test inhibitor (e.g., this compound) for a specified time to allow for target engagement. A vehicle control (e.g., DMSO) should be included.
-
Probe Labeling: Add the broad-spectrum ABP to each reaction and incubate to label the active enzymes that have not been blocked by the test inhibitor.
-
SDS-PAGE Analysis: Quench the labeling reaction and separate the proteins by SDS-PAGE.
-
Visualization and Quantification: If a fluorescent probe is used, scan the gel using a fluorescence scanner. For biotinylated probes, perform a western blot and detect with streptavidin-HRP. The decrease in signal for a specific enzyme band in the presence of the inhibitor indicates target engagement. The concentration of inhibitor that reduces the signal by 50% (IC50) can then be calculated.
Recombinant Enzyme Inhibition Assay
This assay determines the direct inhibitory effect of a compound on a purified enzyme.
Materials:
-
Purified recombinant enzyme (e.g., PfAM1, PfA-M17)
-
Fluorogenic or chromogenic substrate for the enzyme
-
Test inhibitor (e.g., this compound)
-
Assay buffer
-
Microplate reader
Procedure:
-
Enzyme Reaction: In a microplate well, combine the purified enzyme, assay buffer, and varying concentrations of the test inhibitor.
-
Substrate Addition: Initiate the enzymatic reaction by adding the substrate.
-
Kinetic Measurement: Monitor the rate of substrate hydrolysis by measuring the change in fluorescence or absorbance over time using a microplate reader.
-
Data Analysis: Calculate the initial reaction velocities at each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration. The inhibition constant (Ki) can be determined by performing the assay at different substrate concentrations.
Visualizing Key Pathways
Diagrams are essential for understanding complex biological processes and experimental designs. The following sections provide Graphviz (DOT language) scripts for generating such diagrams.
PfAM1's Role in Hemoglobin Digestion
The M1 alanyl aminopeptidase (PfAM1) and M17 leucyl aminopeptidase (PfA-M17) are critical metalloaminopeptidases in P. falciparum.[1][2][3][4] They are involved in the final stages of hemoglobin digestion within the parasite's digestive vacuole, a process that provides essential amino acids for parasite growth and development.[1][5][6] Inhibition of these enzymes leads to an accumulation of peptides, causing the digestive vacuole to swell and ultimately resulting in parasite death.[1]
Caption: Role of PfAM1 in the hemoglobin digestion pathway of P. falciparum.
Experimental Workflow for Inhibitor Specificity Profiling
The following diagram illustrates a typical workflow for assessing the specificity of an inhibitor like this compound using a competitive activity-based protein profiling (ABPP) approach. This method allows for the simultaneous profiling of inhibitor potency against multiple enzymes in a complex biological sample.
Caption: Workflow for competitive activity-based protein profiling (ABPP).
References
- 1. media.malariaworld.org [media.malariaworld.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. PfAM1 inhibitors - treatment of malaria and results [deprezlab.fr]
- 6. Distribution and Biochemical Properties of an M1-family Aminopeptidase in Plasmodium falciparum Indicate a Role in Vacuolar Hemoglobin Catabolism - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of BDM14471: A Novel Inhibitor Targeting Plasmodium falciparum Aminopeptidase M1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of BDM14471, a selective inhibitor of Plasmodium falciparum aminopeptidase M1 (PfAM1), a validated target for anti-malarial drug development. The following sections detail the activity of this compound in comparison to other known inhibitors, outline the experimental protocols for its evaluation, and visualize the relevant biological pathways.
Introduction to PfAM1 and its Role in Malaria
The intraerythrocytic stage of the Plasmodium falciparum life cycle is responsible for the clinical manifestations of malaria. During this stage, the parasite degrades a significant portion of the host cell's hemoglobin to acquire essential amino acids for its growth and proliferation. This degradation process occurs within a specialized organelle called the digestive vacuole and involves a cascade of proteases. PfAM1 is a crucial metalloaminopeptidase in this pathway, responsible for the final steps of hemoglobin digestion by cleaving single amino acids from peptide fragments. Inhibition of PfAM1 disrupts this essential nutrient supply, leading to parasite death, making it an attractive target for novel anti-malarial therapies.
Data Presentation: Comparative Inhibitor Activity
The following table summarizes the in vitro and in vivo activities of this compound and other notable PfAM1 inhibitors.
| Inhibitor | Target(s) | In Vitro Activity (IC50/Ki) | In Vivo Efficacy | Selectivity |
| This compound | PfAM1 | IC50: 6 nM[1] | Distribution studies performed, but specific efficacy data not publicly available. | Selective for PfAM1. |
| Aminobenzosuberone (T5) | PfAM1 | Ki: 50 nM[2] | Reduces parasite burden by 40-44% at 12-24 mg/kg/day in a P. chabaudi mouse model.[2] | Highly selective for PfAM1 over PfA-M17 (>2000-fold).[3] |
| Bestatin | PfAM1, PfA-M17, other aminopeptidases | Ki: 100 nM (PfAM1), 400 nM (PfA-M17)[4] | Reduces parasitemia in a P. yoelii mouse model at 20 mg/kg/day.[5] | Non-selective. |
| KBE009 | PfAM1 | Ki: 0.4 µM[6] | In vitro antimalarial activity comparable to bestatin.[6] | Selective for PfAM1 over porcine APN.[6] |
| Phebestin | PfM1AAP, PfM17LAP | IC50: 157.90 nM (P. falciparum 3D7)[5] | Reduces parasitemia peaks in a P. yoelii mouse model at 20 mg/kg/day.[5] | Dual inhibitor. |
Experimental Protocols
In Vitro Culture of Plasmodium falciparum
The continuous in vitro culture of asexual erythrocytic stages of P. falciparum is fundamental for screening anti-malarial compounds.
Materials:
-
P. falciparum strains (e.g., 3D7, FcB1)
-
Human red blood cells (RBCs), type O+
-
Complete culture medium (RPMI 1640 supplemented with L-glutamine, HEPES, sodium bicarbonate, and human serum or Albumax)
-
Gas mixture (5% CO2, 5% O2, 90% N2)
-
Incubator at 37°C
Procedure:
-
Maintain parasite cultures in sealed flasks with a 5% hematocrit (volume of RBCs to total volume) in complete culture medium.
-
Incubate at 37°C in a humidified incubator with the specified gas mixture.
-
Monitor parasite growth daily by preparing Giemsa-stained thin blood smears and examining under a microscope to determine parasitemia (percentage of infected RBCs).
-
Sub-culture the parasites every 2-3 days by diluting with fresh RBCs and complete culture medium to maintain a parasitemia between 1-5%.
-
For drug sensitivity assays, synchronize parasite cultures to the ring stage using methods like sorbitol treatment.[7]
PfAM1 Enzyme Inhibition Assay
This assay quantifies the inhibitory activity of compounds against the purified PfAM1 enzyme.
Materials:
-
Recombinant purified PfAM1 enzyme.
-
Fluorogenic substrate (e.g., Ala-7-amido-4-methylcoumarin).
-
Assay buffer (e.g., Tris-HCl, pH 7.4).
-
Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
96-well microplates.
-
Fluorescence plate reader.
Procedure:
-
In a 96-well plate, add the assay buffer, the PfAM1 enzyme, and varying concentrations of the test compound.
-
Incubate the mixture for a defined period at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time, which corresponds to the rate of substrate cleavage.
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 (the concentration of inhibitor that reduces enzyme activity by 50%) by fitting the data to a dose-response curve.
-
To determine the inhibition constant (Ki), perform kinetic analyses with varying substrate and inhibitor concentrations.
In Vivo Efficacy in Murine Models
Murine models of malaria are used to assess the in vivo efficacy of anti-malarial drug candidates.
Materials:
-
Immunocompetent mice (e.g., BALB/c) for rodent malaria parasites (P. chabaudi, P. yoelii) or immunodeficient mice engrafted with human RBCs for P. falciparum.
-
Parasite-infected red blood cells for inoculation.
-
Test compounds formulated for administration (e.g., oral gavage, intraperitoneal injection).
-
Giemsa stain and microscope for determining parasitemia.
Procedure (4-Day Suppressive Test):
-
Infect mice with a standardized inoculum of parasite-infected RBCs.
-
Initiate treatment with the test compound at various doses on the day of infection (Day 0) and continue for the next three consecutive days (Days 1, 2, and 3).
-
Include a vehicle control group and a positive control group (e.g., chloroquine).
-
On Day 4, collect blood samples and prepare Giemsa-stained smears to determine the parasitemia.
-
Calculate the percentage of parasite growth inhibition for each treatment group compared to the vehicle control group.
Mandatory Visualizations
Caption: PfAM1's role in the hemoglobin degradation pathway.
Caption: Workflow for evaluating PfAM1 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. infectioncontroltoday.com [infectioncontroltoday.com]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro and In Vivo Antimalarial Efficacies of Optimized Tetracyclines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Order and specificity of the Plasmodium falciparum hemoglobin degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bestatin-based chemical biology strategy reveals distinct roles for malaria M1- and M17-family aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for BDM14471: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential safety and logistical information for the proper disposal of BDM14471, a selective inhibitor of hydroxamate aminopeptidase M1 (PfAM1) with CAS Number 934618-96-9. In the absence of a specific Safety Data Sheet (SDS), these procedures are based on general best practices for the disposal of small molecule enzyme inhibitors.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The toxicological properties of this compound have not been fully investigated, and therefore, it should be treated as a potentially hazardous substance.
| Personal Protective Equipment (PPE) | Specifications |
| Gloves | Chemical-resistant (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator may be necessary. |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the safe disposal of this compound and associated waste.
Step 1: Waste Identification and Segregation
All materials contaminated with this compound must be segregated as hazardous chemical waste. This includes:
-
Solid Waste: Unused or expired this compound powder, contaminated personal protective equipment (gloves, etc.), and any labware (e.g., weigh boats, spatulas) that has come into direct contact with the solid compound.
-
Liquid Waste: Solutions containing this compound, solvents used to rinse contaminated glassware, and any liquid spills.
Step 2: Containerization and Labeling
Properly containerize and label all this compound waste to ensure safe handling and disposal by your institution's Environmental Health and Safety (EHS) department.
| Waste Type | Container Requirements | Labeling Information |
| Solid Waste | A designated, sealable, and clearly labeled hazardous waste container. | "Hazardous Waste", "this compound (CAS 934618-96-9)", "Solid Waste", Date of accumulation, and your laboratory information. |
| Liquid Waste | A designated, leak-proof, and chemically compatible hazardous waste container. | "Hazardous Waste", "this compound (CAS 934618-96-9)", "Liquid Waste" (specify solvent if applicable), Date of accumulation, and your laboratory information. |
Step 3: Storage and Collection
Store all this compound waste in a designated, secure satellite accumulation area within your laboratory. This area should be clearly marked and away from general laboratory traffic. Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not dispose of this compound down the drain or in the regular trash.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: this compound Disposal Workflow
Key Experimental Protocols Cited
While a specific inactivation protocol for this compound is not available, the primary method of disposal relies on established hazardous waste management procedures.
General Chemical Waste Handling:
-
Personnel Training: Ensure all personnel handling this compound are trained in your institution's chemical hygiene and hazardous waste disposal procedures.
-
Spill Management: In case of a spill, cordon off the area. For solid spills, carefully sweep up the material to avoid generating dust and place it in a designated solid hazardous waste container. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place it in a designated hazardous waste container.
-
Decontamination: Decontaminate surfaces that have come into contact with this compound using an appropriate solvent, and dispose of the cleaning materials as hazardous waste.
Signaling Pathway and Logical Relationships
The disposal procedure for this compound follows a logical decision-making process to ensure safety and compliance. The following diagram illustrates this relationship.
Caption: this compound Disposal Decision Tree
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment. Always consult your institution's specific guidelines and Environmental Health and Safety department for final disposal procedures.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
